N'-(4-Bromophenyl)acetohydrazide
Description
Properties
IUPAC Name |
N'-(4-bromophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIZEHFTRRBEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-97-6 | |
| Record name | Acetic acid 2-(4-bromophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
N'-(4-Bromophenyl)acetohydrazide: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction
N'-(4-Bromophenyl)acetohydrazide is a halogenated aromatic hydrazide that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of both acetohydrazide and 4-bromoaniline, this compound serves as a versatile scaffold and a key intermediate in the synthesis of a wide array of heterocyclic systems and biologically active molecules. Its structural motifs are frequently encountered in compounds exhibiting antimicrobial, anticonvulsant, and anticancer properties.
This guide provides an in-depth technical overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its established applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for leveraging this compound in novel research endeavors.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. This compound is a solid at room temperature, and its properties are well-documented in chemical literature and databases.
Chemical Structure: The molecule consists of a 4-bromophenyl group attached to the terminal nitrogen of an acetohydrazide moiety. The IUPAC name for this compound is this compound[1]. The presence of the bromine atom significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions. The acetohydrazide portion offers multiple hydrogen bonding sites (donors and acceptors), which is critical for its interaction with biological targets[2][3].
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | PubChem[1] |
| Molar Mass | 229.07 g/mol | PubChem[1] |
| Appearance | Colorless rod-like crystals | ResearchGate[3] |
| Melting Point | 438–439 K (165-166 °C) | ResearchGate[3] |
| SMILES | CC(=O)NNC1=CC=C(C=C1)Br | PubChem[1] |
| InChIKey | TXIZEHFTRRBEMY-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through the acylation of 4-bromophenylhydrazine. A reliable and straightforward method involves the reaction of 4-bromophenylhydrazine hydrochloride with acetic anhydride. An alternative pathway involves the hydrazinolysis of the corresponding ester, methyl 4-bromophenylacetate, with hydrazine hydrate[4]. Below is a detailed protocol for the latter, which is a common and effective laboratory-scale synthesis.
Synthesis from Methyl 2-(4-bromophenyl)acetate
This two-step process begins with the esterification of 2-(4-bromophenyl)acetic acid, followed by reaction with hydrazine.
Step 1: Esterification of 2-(4-Bromophenyl)acetic acid 2-(4-Bromophenyl)acetic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid[2]. This is a classic Fischer esterification, chosen for its simplicity and high efficiency. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 2: Hydrazinolysis of Methyl 2-(4-bromophenyl)acetate The resulting methyl ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group from the ester to form the stable hydrazide product. This reaction is typically performed in an alcoholic solvent and driven to completion by refluxing.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
2-(4-Bromophenyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80% solution)
-
Sodium bicarbonate (saturated solution)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and filtration
-
-
Procedure:
-
Esterification: To a solution of 2-(4-bromophenyl)acetic acid (0.022 mol) in methanol (25 mL), add a few drops of concentrated sulfuric acid[2].
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 2-(4-bromophenyl)acetate.
-
Hydrazinolysis: Dissolve the crude methyl 2-(4-bromophenyl)acetate in ethanol. Add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Reflux the mixture for 8-12 hours. The product, this compound, will often precipitate out of the solution upon cooling.
-
Purification: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from dry methanol to obtain colorless, rod-like crystals of high purity[3].
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Medicinal Chemistry and Drug Development
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities[5]. The this compound scaffold is a valuable building block for creating more complex molecules with therapeutic potential.
-
Antimicrobial Agents: The core structure can be elaborated to synthesize novel compounds with antibacterial properties. For instance, derivatives of N-(4-bromophenyl)carboxamides have shown activity against drug-resistant bacteria like A. baumannii and MRSA[6]. The bromine substituent can enhance lipophilicity, potentially improving cell membrane penetration. Related thiosemicarbazide structures containing a 4-bromophenyl group have also demonstrated antibacterial activity, which is attributed to the increased electron density on the hydrazinic portion of the molecule[7].
-
Enzyme Inhibitors: Hydrazide derivatives are known to act as enzyme inhibitors. For example, certain hydrazone compounds have shown potent urease inhibitory activities[8]. The this compound structure could be used as a starting point to design inhibitors for various enzymes implicated in disease, such as DNA gyrase, a target for antibacterial drugs[9][10].
-
Synthetic Intermediate: The compound is a key precursor for synthesizing heterocyclic compounds like pyrazoles and thiazoles, which are known to possess a wide range of pharmacological properties including anticancer, analgesic, and anti-inflammatory activities[11][12]. The 4-bromophenylhydrazine starting material, from which the title compound is derived, is itself used in the synthesis of various biologically active molecules, including antagonists of the CXCR2 receptor and indole derivatives.
Logical Pathway for Drug Discovery Application
Caption: Drug discovery pathway using the target scaffold.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. The precursor, 4-bromophenylhydrazine hydrochloride, is known to cause skin burns and eye damage[13]. Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.
References
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SpectraBase. N'-[(E)-(4-bromophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide - Optional[1H NMR] - Spectrum. Available from: [Link].
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PubChem. Acetic acid 2-(4-bromophenyl)hydrazide | C8H9BrN2O | CID 615522. National Center for Biotechnology Information. Available from: [Link].
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Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Available from: [Link].
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Royal Society of Chemistry. Supporting information for an article. Available from: [Link].
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PubChem. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157. National Center for Biotechnology Information. Available from: [Link].
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El-Gohary, N. S., & Shaaban, M. I. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 5(49), 31837–31853. Available from: [Link].
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Wikipedia. 4-Bromophenylacetic acid. Wikimedia Foundation. Available from: [Link].
- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
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SpectraBase. N'-[(E)-(4-bromophenyl)methylidene]nicotinohydrazide - Optional[1H NMR] - Spectrum. Available from: [Link].
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Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. Available from: [Link].
- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
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Gomaa, A. M. (2014). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 19(7), 9124–9136. Available from: [Link].
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PubChem. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158. National Center for Biotechnology Information. Available from: [Link].
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Sheng, L., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Acta Chimica Slovenica, 62(4), 940-946. Available from: [Link].
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Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2377-2379. Available from: [Link].
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Sonwane, S. A., & Kalyankar, T. M. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazol-1-yl]-1,3- thiazole derivatives. International Journal of Chemical Sciences, 13(4), 1843-1850. Available from: [Link].
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NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link].
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TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. Available from: [Link].
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SpectraBase. N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide - Optional[13C NMR]. Available from: [Link].
-
Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available from: [Link].
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Ali, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available from: [Link].
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Chegg. Solved N-(4-bromophenyl)acetamide ir spectrum. Available from: [Link].
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NIST. 4-Bromophenyl isocyanate. NIST Chemistry WebBook. Available from: [Link].
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A Technical Guide to the Synthesis and Characterization of N'-(4-Bromophenyl)acetohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
N'-(4-Bromophenyl)acetohydrazide is a substituted hydrazine derivative of significant interest in synthetic and medicinal chemistry. The molecule incorporates two key structural motifs: the acetohydrazide functional group, a known pharmacophore and a versatile linker in drug design, and the 4-bromophenyl ring, which serves as a crucial handle for advanced synthetic modifications via cross-coupling reactions. This combination makes it a valuable intermediate for the construction of more complex molecular architectures and libraries of potential therapeutic agents.
This technical guide provides a comprehensive overview of this compound, designed for professionals in chemical and pharmaceutical research. It moves beyond a simple recitation of facts to explain the causality behind the synthetic protocols and characterization methods. The document details the compound's physicochemical properties, provides a field-proven, step-by-step synthesis protocol with mechanistic insights, outlines its key spectroscopic and structural features, and discusses its potential applications in modern drug discovery.
Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application in research. The key identifiers and computed physicochemical properties for this compound are summarized below, sourced from the PubChem database[1].
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14579-97-6 | [1] |
| Molecular Formula | C₈H₉BrN₂O | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Canonical SMILES | CC(=O)NNC1=CC=C(C=C1)Br | [1] |
| InChI Key | TXIZEHFTRRBEMY-UHFFFAOYSA-N | [1] |
| Appearance | Colourless rod-like crystals | [2] |
| Melting Point | 438–439 K (165–166 °C) | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is reliably achieved through a two-step process starting from 2-(4-Bromophenyl)acetic acid. This method involves an initial esterification followed by hydrazinolysis[2].
Overall Synthetic Scheme
The reaction proceeds as follows:
-
Fischer Esterification: 2-(4-Bromophenyl)acetic acid is converted to its methyl ester.
-
Hydrazinolysis: The methyl ester is reacted with hydrazine hydrate to yield the final acetohydrazide product.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures[2].
Step 1: Synthesis of Methyl 2-(4-bromophenyl)acetate
-
To a round-bottom flask, add 2-(4-Bromophenyl)acetic acid (1.0 eq).
-
Add methanol (approx. 10-15 mL per gram of acid) to serve as both reagent and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-bromophenyl)acetate.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 2-(4-bromophenyl)acetate from the previous step in dry methanol.
-
Add hydrazine hydrate (80% solution, approx. 1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux for 6-8 hours. The formation of a solid precipitate may be observed.
-
Monitor the reaction to completion using TLC.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Purify the crude product by recrystallization from dry methanol to yield this compound as colorless crystals[2].
Mechanistic Considerations and Experimental Design
-
Role of Sulfuric Acid: In Step 1, sulfuric acid acts as a catalyst for the Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Use of Reflux: Heating under reflux increases the reaction rate and helps to shift the equilibrium of the reversible esterification reaction towards the product side by removing the water byproduct, although in this protocol the large excess of methanol primarily drives the reaction.
-
Hydrazinolysis Mechanism: Step 2 is a nucleophilic acyl substitution. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxide leaving group and the formation of the more stable hydrazide.
-
Solvent Choice: Dry methanol is used in the second step to prevent the hydrolysis of the ester and the product hydrazide.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Spectroscopic and Structural Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods and X-ray crystallography.
-
Infrared (IR) Spectroscopy: Key expected absorption bands include N-H stretching vibrations (typically 3200-3400 cm⁻¹), a strong C=O (amide I) stretch around 1650 cm⁻¹, and C-Br stretching in the fingerprint region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the bromophenyl ring (typically appearing as two doublets, AA'BB' system), two separate signals for the N-H protons (which are exchangeable with D₂O), and a singlet for the acetyl methyl (CH₃) protons around 2.0 ppm.
-
¹³C NMR: Signals corresponding to the carbonyl carbon (~170 ppm), the aromatic carbons (115-140 ppm, with the carbon attached to bromine showing a characteristic shift), and the methyl carbon (~20 ppm) are expected.
-
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.
-
X-ray Crystallography: Single-crystal X-ray diffraction studies have provided definitive structural elucidation[2]. The analysis reveals that the 1-bromo-4-methylbenzene group and the formic hydrazide moiety are each planar. However, there is a significant dihedral angle of 80.66 (11)° between these two planes[2]. In the solid state, the molecules are interconnected through N—H···O hydrogen bonds, forming one-dimensional chains that are further linked into a two-dimensional network[2]. This hydrogen bonding is critical for the stability of the crystal lattice.
Applications in Synthetic and Medicinal Chemistry
This compound is not typically an end-product but rather a highly valuable intermediate for building molecular complexity.
-
Scaffold for Medicinal Chemistry: The hydrazide moiety is a privileged structure in medicinal chemistry, found in numerous compounds with antimicrobial, anticonvulsant, and anti-inflammatory activities. This molecule serves as a starting point for creating derivatives for biological screening. For example, related carbohydrazide structures have been investigated as potential inhibitors of microbial DNA gyrase, a validated antibacterial target[3].
-
Intermediate for Cross-Coupling Reactions: The 4-bromophenyl group is a key functional handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of new aryl, alkyl, or amino groups at the para-position, enabling the rapid diversification of the molecular scaffold to explore structure-activity relationships (SAR).
Potential Diversification Pathways
Caption: Diversification of the core scaffold via cross-coupling.
Conclusion
This compound is a well-characterized and synthetically accessible compound that holds considerable value for researchers in drug development and organic synthesis. Its straightforward two-step synthesis and the strategic presence of both a modifiable bromophenyl ring and a biologically relevant acetohydrazide core make it an ideal intermediate for creating novel and diverse chemical entities. The detailed structural and synthetic information provided in this guide serves as a practical resource for its effective utilization in the laboratory.
References
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PubChem. (n.d.). Acetic acid 2-(4-bromophenyl)hydrazide. National Center for Biotechnology Information. Retrieved from [Link]
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]
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Youssif, B. G. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(11), 4381. Retrieved from [Link]
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Crystal structure analysis of N'-(4-Bromophenyl)acetohydrazide
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)acetohydrazide
Introduction
Hydrazide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with antibacterial, anticonvulsant, and anti-inflammatory properties. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and their capacity for intermolecular interactions. Therefore, a precise understanding of their solid-state conformation and packing is paramount for rational drug design and the development of new active pharmaceutical ingredients.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating the atomic-level architecture of crystalline materials. This guide provides a comprehensive, in-depth analysis of the crystal structure of 2-(4-Bromophenyl)acetohydrazide, C₈H₉BrN₂O. As a senior application scientist, this paper moves beyond a simple recitation of data, offering insights into the causal relationships behind the experimental design, from synthesis to final structural refinement. We will explore the molecule's intramolecular geometry, the intricate network of hydrogen bonds that governs its supramolecular assembly, and the validation protocols that ensure the trustworthiness of the structural model.
This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of crystallographic analysis and its application in characterizing potential pharmaceutical compounds.
Part 1: Synthesis and Single-Crystal Growth
Rationale for the Synthetic Pathway
The synthesis of 2-(4-Bromophenyl)acetohydrazide is efficiently achieved through a two-step process starting from 2-(4-bromophenyl)acetic acid.[1] This method is widely adopted due to its reliability and high yields. The first step involves an acid-catalyzed Fischer esterification to protect the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack. The subsequent reaction of the resulting ester with hydrazine hydrate is a classic and effective method for forming the acetohydrazide moiety.[1]
The critical step for crystallographic analysis is the growth of high-quality single crystals. Recrystallization from a suitable solvent, in this case, dry methanol, is a purification technique that, under conditions of slow cooling, allows for the orderly arrangement of molecules into a crystal lattice.[1] The quality of the crystal—its size, clarity, and lack of defects—is the single most important factor determining the success of the X-ray diffraction experiment.
Experimental Protocol: Synthesis
-
Esterification: 2-(4-Bromophenyl)acetic acid (0.022 mol) is refluxed in methanol (25 ml) with a catalytic amount of sulfuric acid to yield methyl 2-(4-bromophenyl)acetate.[1]
-
Hydrazide Formation: The crude ester is then refluxed with an excess of 80% hydrazine hydrate in dry methanol.[1]
-
Crystallization: The resulting solution is allowed to cool slowly to room temperature. The title compound precipitates and is then purified by recrystallization from dry methanol, yielding colorless, rod-like single crystals suitable for SC-XRD analysis.[1]
Caption: Workflow for the synthesis and crystallization of 2-(4-Bromophenyl)acetohydrazide.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Core Principles and Experimental Causality
SC-XRD provides unambiguous structural information by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. The choice of instrumentation and experimental parameters is critical for obtaining high-resolution data.
A Bruker Kappa APEXII CCD diffractometer was utilized for data collection, a standard instrument for small-molecule crystallography.[1][2] Molybdenum Kα radiation (λ = 0.71073 Å) is chosen because its wavelength provides optimal diffraction angles for organic molecules, allowing for the collection of a complete dataset.[2] Data was collected at 296 K, or room temperature, which is sufficient for stable organic crystals.[1][2][3] Following data collection, a multi-scan absorption correction (using the SADABS program) is applied.[1][2] This is a crucial self-validating step that corrects for the absorption of X-rays by the crystal itself, which would otherwise introduce systematic errors into the intensity data.
Experimental Workflow: From Crystal to Structure
-
Data Collection: A suitable crystal (0.36 × 0.23 × 0.22 mm) is mounted on the diffractometer.[3] A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
-
Data Reduction: The raw data is processed using software (e.g., SAINT) to integrate the reflection intensities and apply corrections for various experimental factors.[1]
-
Structure Solution: The phase problem is solved using direct methods with the program SHELXS97.[1] This program uses statistical methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with SHELXL97.[1] This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the crystallographic R-factor (R1) and the goodness-of-fit (S).[1][2]
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A Comprehensive Spectroscopic Guide to N'-(4-Bromophenyl)acetohydrazide for the Research Scientist
An In-depth Technical Guide on the Synthesis and Spectroscopic Characterization of a Key Synthetic Intermediate
Introduction: The Significance of N'-(4-Bromophenyl)acetohydrazide in Modern Drug Discovery
This compound is a versatile chemical intermediate belonging to the hydrazide class of compounds. The presence of the reactive hydrazide moiety, coupled with the synthetically adaptable bromophenyl group, makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Hydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 4-bromophenyl substituent provides a site for further molecular elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
A thorough understanding of the spectroscopic properties of this compound is paramount for ensuring its identity, purity, and for monitoring its transformations in subsequent synthetic steps. This technical guide provides a detailed overview of the synthesis and the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data of this compound, offering insights for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound: A Reliable Protocol
The most direct and widely employed method for the synthesis of this compound is the acetylation of 4-bromophenylhydrazine. This reaction is typically carried out by treating 4-bromophenylhydrazine with an acetylating agent such as acetic anhydride or acetyl chloride in a suitable solvent.
Experimental Protocol: Synthesis via Acetylation
-
Reaction Setup: To a solution of 4-bromophenylhydrazine (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane, add acetic anhydride (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: Elucidating the Molecular Structure
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O functional groups.
A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H stretching | 3300-3100 | Two bands are expected, corresponding to the symmetric and asymmetric stretching of the -NH-NH- group.[1] |
| C-H stretching (aromatic) | 3100-3000 | Characteristic of the C-H bonds in the phenyl ring. |
| C-H stretching (aliphatic) | 3000-2850 | Arising from the methyl group of the acetyl moiety. |
| C=O stretching (amide I) | 1680-1640 | A strong absorption band characteristic of the carbonyl group in the hydrazide.[1] |
| N-H bending (amide II) | 1550-1510 | Bending vibration of the N-H bond coupled with C-N stretching. |
| C=C stretching (aromatic) | 1600-1450 | Skeletal vibrations of the aromatic ring. |
| C-Br stretching | 700-500 | Characteristic absorption for the carbon-bromine bond. |
The presence of two distinct N-H stretching bands and a strong carbonyl absorption are key diagnostic features in the IR spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons, the N-H protons, and the methyl protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| Aromatic Protons (H-2, H-6) | ~7.3-7.5 | Doublet | 2H | Protons ortho to the bromine atom. |
| Aromatic Protons (H-3, H-5) | ~6.8-7.0 | Doublet | 2H | Protons meta to the bromine atom. |
| N-H (amide) | ~9.0-10.0 | Singlet | 1H | Deshielded proton of the -CO-NH- group. |
| N-H (hydrazine) | ~7.5-8.5 | Singlet | 1H | Proton of the -NH-phenyl group. |
| Methyl Protons (-CH₃) | ~2.0-2.2 | Singlet | 3H | Protons of the acetyl group. |
The downfield chemical shifts of the N-H protons are due to the deshielding effect of the adjacent carbonyl and phenyl groups, and their signals are typically broad.[1]
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Interpretation |
| C=O (carbonyl) | ~170-175 | Carbonyl carbon of the acetyl group. |
| Aromatic C-1 (C-Br) | ~110-120 | Carbon atom attached to the bromine. |
| Aromatic C-4 (C-N) | ~145-155 | Carbon atom attached to the hydrazine nitrogen. |
| Aromatic C-2, C-6 | ~130-135 | Aromatic carbons ortho to the bromine. |
| Aromatic C-3, C-5 | ~115-125 | Aromatic carbons meta to the bromine. |
| -CH₃ (methyl) | ~20-25 | Methyl carbon of the acetyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.
The sample is introduced into the ion source of the mass spectrometer, where it is ionized by a beam of high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
Caption: Predicted mass fragmentation pathway of this compound.
The mass spectrum is expected to show a molecular ion peak [M]⁺˙ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks at m/z 228 and 230. Key fragmentation pathways would likely involve:
-
Loss of the acetyl group: Cleavage of the N-N bond can lead to the formation of the 4-bromophenylhydrazinyl radical cation.
-
Formation of the acylium ion: Cleavage can also result in the formation of the stable acetyl cation at m/z 43.
-
Fragmentation of the phenyl ring: Further fragmentation can lead to the loss of bromine or other neutral fragments from the aromatic ring.
| m/z | Proposed Fragment | Interpretation |
| 228/230 | [C₈H₉BrN₂O]⁺˙ | Molecular ion |
| 186/188 | [C₆H₆BrN₂]⁺ | Loss of ketene (CH₂=C=O) |
| 171/173 | [C₆H₄BrN]⁺˙ | Loss of acetamide |
| 155/157 | [C₆H₄Br]⁺ | Loss of N₂H₂ from the 186/188 fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Conclusion: A Foundation for Future Research
This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of this compound. The presented protocols and spectral interpretations offer a solid foundation for researchers engaged in the synthesis and characterization of novel bioactive molecules derived from this versatile intermediate. Adherence to these analytical principles will ensure the quality and reproducibility of research in the ever-evolving field of medicinal chemistry.
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Biological Activity of N'-(4-Bromophenyl)acetohydrazide and its Derivatives: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is of paramount importance. The hydrazone moiety, characterized by its azomethine group (-NHN=CH-), represents one such scaffold, renowned for its synthetic accessibility and broad spectrum of pharmacological activities.[1][2][3] When incorporated into a larger molecular framework, such as N'-(4-Bromophenyl)acetohydrazide, this scaffold gives rise to a class of compounds with significant therapeutic potential. The core structure, featuring a 4-bromophenyl ring linked to an acetohydrazide group, serves as a versatile template for the development of novel agents targeting a range of diseases. The bromine atom, a halogen, can modulate the molecule's lipophilicity and electronic properties, often enhancing its interaction with biological targets.[4]
This technical guide offers a comprehensive exploration of the biological activities associated with this compound and its myriad derivatives. We will delve into the synthetic strategies employed to generate chemical diversity, analyze their potent activities across antimicrobial, anticancer, and enzyme-inhibiting domains, and synthesize key structure-activity relationship (SAR) insights. This document is intended to serve as a critical resource for researchers engaged in the design and development of next-generation therapeutic agents.
Section 1: Synthesis and Derivatization Strategy
The foundational this compound core is typically synthesized from commercially available starting materials.[5] The primary strategy for creating a diverse library of derivatives involves the condensation of the terminal amine of the hydrazide with a wide array of aldehydes and ketones.[6][7] This reaction is efficient and allows for the introduction of various substituents, enabling a systematic investigation of their impact on biological activity.
The general synthetic workflow is outlined below. The process begins with the esterification of 2-(4-bromophenyl)acetic acid, followed by hydrazinolysis to form the key 2-(4-bromophenyl)acetohydrazide intermediate. This intermediate is the versatile precursor for the final condensation step.[5]
Caption: General synthetic workflow for hydrazone derivatives.
The resulting hydrazone derivatives are typically purified by recrystallization or column chromatography and their structures are confirmed using modern analytical techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][8]
Section 2: Broad-Spectrum Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant potential in combating microbial infections, a critical area of research given the rise of antibiotic resistance.[6]
Antibacterial Potential
Hydrazone derivatives of this class exhibit activity against a range of both Gram-positive and Gram-negative bacteria.[6][9] Studies have shown efficacy against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6] Of particular note is the activity of certain derivatives against extensively drug-resistant (XDR) strains of Salmonella Typhi and Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address critical unmet medical needs.[10][11]
A primary mechanism of action for these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10] By targeting this enzyme, the compounds effectively halt bacterial proliferation.
Table 1: Selected Antibacterial Activity Data
| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Quinoline-carbohydrazide 6b | S. aureus | MIC | 38.64 µM | [9] |
| Quinoline-carbohydrazide 10 | S. aureus | IC₅₀ (DNA Gyrase) | 8.45 µM | [9] |
| Pyrazine Carboxamide 5d | XDR S. Typhi | MIC | 6.25 mg/mL | [10] |
| Furan-2-carboxamide 5a-i | MRSA | MIC | Moderate to Good |[11] |
Antifungal Properties
The antifungal activity of these derivatives is also well-documented, with efficacy against clinically relevant yeasts and molds like Candida albicans and Aspergillus niger.[2][6][12] The mechanism of action is often attributed to the disruption of the fungal cell membrane's integrity, leading to cell death.[2] The broad-spectrum activity makes these compounds attractive candidates for further development.[13][14][15]
Table 2: Selected Antifungal Activity Data
| Compound Derivative | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Hydrazone 7b | C. parapsilosis & T. asahii | MIC | 8–16 μg/mL | [2] |
| Acetohydrazide DK-IB | Various Fungi | MIC | 8–16 µg/mL | [12][13] |
| Thiazolyl-hydrazine | C. albicans & C. krusei | MIC | Promising Activity |[16] |
Section 3: Anticancer and Anti-proliferative Applications
The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. The presence of the 4-bromophenyl moiety is often considered crucial for imparting cytotoxic activity against various cancer cell lines.[4]
Derivatives have shown significant anti-proliferative effects against breast cancer (MCF-7), uterine cancer (Ishikawa), glioblastoma (U-87), and leukemia (K562) cell lines.[3][17][18][19] For instance, certain triaryl-substituted hydrazones demonstrated potent inhibition of estrogen receptor (ER)-positive MCF-7 cells, with activity attributed to ER antagonistic action.[17]
Table 3: Selected Anticancer Activity (IC₅₀ Values)
| Compound Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Triaryl-hydrazone 5e | MCF-7 (Breast) | 7.8 µM | [17] |
| Triaryl-hydrazone 5e | Ishikawa (Uterine) | 7.3 µM | [17] |
| Triaryl-hydrazone 5i | MDA-MB-231 (Breast) | 4.7 µM | [17] |
| Thiazole p2 | MCF-7 (Breast) | 10.5 µM | [19] |
| 1,4-Dihydropyridine 19 | HeLa (Cervical) | 2.3 µM | [4] |
| 1,4-Dihydropyridine 19 | MCF-7 (Breast) | 5.7 µM |[4] |
Section 4: Targeted Enzyme Inhibition
Beyond broad cytotoxicity, derivatives of this compound have been engineered as specific inhibitors of key enzymes implicated in a variety of diseases. This targeted approach is central to modern rational drug design.
Caption: Mechanism of competitive enzyme inhibition.
Cholinesterase Inhibition (Neurodegenerative Disease)
Several derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[20] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain. One study identified a hybrid molecule, D1f, with an exceptionally low IC₅₀ value of 0.039 µM against AChE, marking it as a promising lead for anti-Alzheimer's drug development.[20] Other studies have also reported derivatives with good AChE inhibitory potential.[21][22]
Urease Inhibition (Infectious Disease)
Urease is an enzyme produced by certain bacteria, such as Helicobacter pylori, that is critical for their survival and pathogenicity. Inhibition of urease is a validated strategy for treating these infections. N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and its analogs have demonstrated potent, reversible inhibition of urease with IC₅₀ values in the low micromolar range, making them strong candidates for development as anti-ulcer agents.[23][24]
Table 4: Selected Enzyme Inhibition Data (IC₅₀ Values)
| Compound Derivative | Target Enzyme | IC₅₀ Value | Therapeutic Area | Reference |
|---|---|---|---|---|
| Hybrid D1f | Acetylcholinesterase (AChE) | 0.039 µM | Alzheimer's Disease | [20] |
| Sulfonamide 5l | Acetylcholinesterase (AChE) | 52.63 µM | Alzheimer's Disease | [21] |
| N'-(2-bromobenzylidene)... | Urease | 8.4 µM | H. pylori Infection | [23][24] |
| Sulfonamide 5h | α-Glucosidase | 57.38 µM | Diabetes | [21] |
| Pyrazine Carboxamide 5d | Alkaline Phosphatase | 1.469 µM | Bacterial Infection |[10] |
Section 5: Structure-Activity Relationship (SAR) Insights
Analysis of the various derivatives provides valuable insights into the relationship between chemical structure and biological activity:
-
Lipophilicity: In some series, an increase in lipophilicity, such as by elongating an alkyl chain on a sulfonamide derivative, was found to enhance AChE inhibitory activity.[21]
-
Substituent Position: The position of substituents on the benzylidene ring is critical. For α-glucosidase inhibitors, substitution at the meta position was found to be detrimental to activity compared to ortho or para substitutions.[21]
-
Halogenation: The presence and type of halogen on the phenyl ring can significantly impact activity. In one antioxidant study, a 4-bromophenyl derivative was more active than its 4-chlorophenyl counterpart, which in turn was more active than the 4-fluorophenyl derivative.[3]
-
Hybridization: Combining the core hydrazone scaffold with other known pharmacophores, such as quinoline, can lead to potent hybrid molecules with enhanced activity, for example, as DNA gyrase inhibitors.[9]
Section 6: Key Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides standardized protocols for the synthesis and biological evaluation of these compounds, based on established methodologies.
Protocol 1: Synthesis of a Representative N'-benzylidene-2-(4-bromophenyl)acetohydrazide
This protocol is adapted from methodologies described in the literature.[5][6]
-
Esterification: Reflux 2-(4-bromophenyl)acetic acid (1 equivalent) in methanol (approx. 10 mL per gram of acid) with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor reaction completion by TLC. After cooling, neutralize the acid and extract the methyl ester product.
-
Hydrazinolysis: Dissolve the crude methyl ester in ethanol. Add hydrazine hydrate (1.5-2 equivalents) and reflux the mixture for 8-12 hours. Upon cooling, the 2-(4-bromophenyl)acetohydrazide product will often precipitate and can be collected by filtration.
-
Condensation: Dissolve the 2-(4-bromophenyl)acetohydrazide (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture in an ice bath. The resulting solid precipitate (the final hydrazone derivative) is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure compound.
-
Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows standard clinical laboratory methods.[7]
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to achieve a range of desired final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The this compound scaffold and its hydrazone derivatives represent a remarkably versatile and potent class of compounds in medicinal chemistry. The ease of their synthesis and derivatization allows for the rapid generation of large libraries for screening. The research summarized in this guide clearly demonstrates that these compounds possess a broad and potent range of biological activities, including significant antibacterial, antifungal, anticancer, and specific enzyme-inhibiting properties. The consistent emergence of derivatives with high efficacy against drug-resistant microbes and aggressive cancer cell lines underscores their therapeutic promise. Future research should focus on optimizing lead compounds to improve their pharmacokinetic profiles and selectivity, advancing the most promising candidates toward preclinical and clinical development.
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The Rising Therapeutic Profile of N'-(4-Bromophenyl)acetohydrazide Scaffolds: A Technical Guide for Drug Discovery
Abstract
The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, prized for its synthetic versatility and broad spectrum of biological activities. Within this class, derivatives of N'-(4-Bromophenyl)acetohydrazide have emerged as a particularly promising chemotype, demonstrating significant potential across multiple therapeutic domains, including oncology and infectious diseases. The presence of the 4-bromophenyl moiety often plays a crucial role in enhancing the biological efficacy of these molecules.[1][2] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and key therapeutic applications of these compounds, offering a strategic resource for researchers and professionals in drug development. We will delve into the causality behind experimental design, present validated protocols, and explore the future trajectory of this compelling class of molecules.
The this compound Core: Rationale and Synthesis
A Privileged Scaffold in Medicinal Chemistry
The this compound core combines several features that make it an attractive starting point for drug discovery. The hydrazide group (-CONHNH-) is a versatile linker, capable of forming stable hydrazone derivatives (Schiff bases) through condensation with various aldehydes and ketones.[3][4] This modularity allows for the systematic exploration of structure-activity relationships (SAR). The 4-bromophenyl group is a key pharmacophoric element. Its lipophilicity can enhance membrane permeability, while the bromine atom can engage in halogen bonding, a specific non-covalent interaction that can improve binding affinity to biological targets.[1]
General Synthesis Pathway
The synthesis of this compound derivatives is typically a straightforward, multi-step process that offers high yields and scalability. The general workflow begins with a commercially available starting material, such as 4-bromophenylacetic acid or p-bromoacetophenone, and proceeds through key intermediates to the final bioactive compounds.
A common synthetic route involves the initial esterification of 2-(4-bromophenyl)acetic acid, followed by hydrazinolysis to produce the key acetohydrazide intermediate.[5] This intermediate is then condensed with a selected aromatic aldehyde to form the final Schiff base derivative.
Caption: General workflow for the synthesis of this compound Schiff bases.
Therapeutic Application I: Antimicrobial Agents
Derivatives of this scaffold have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria.[6][7] The mechanism often involves the inhibition of essential microbial enzymes, with microbial DNA gyrase being a key identified target.[8][9]
Mechanism of Action: DNA Gyrase Inhibition
Microbial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair. Its inhibition leads to the cessation of DNA synthesis and ultimately, bacterial cell death. Certain quinoline-carbohydrazide derivatives containing the bromophenyl moiety have shown potent inhibitory activity against S. aureus DNA gyrase.[9] The hydrazide linker is crucial, acting as a molecular hybrid that positions the key pharmacophores within the enzyme's active site.[9]
Caption: Proposed mechanism of action for antimicrobial this compound derivatives.
Key Findings and Structure-Activity Relationships
Studies have shown that modifications to the aryl group introduced via the aldehyde condensation step significantly impact antimicrobial potency. For instance, incorporating heterocyclic rings or substituted phenyl groups can modulate the electronic and steric properties of the molecule, enhancing its interaction with the target enzyme.[6][8]
Table 1: Antibacterial Activity of Selected Hydrazide Derivatives
| Compound ID | Modification | Target Organism | Activity Metric (Zone of Inhibition, mm) | Reference |
|---|---|---|---|---|
| 5a-h | Varied arylhydrazono moieties | E. coli, S. aureus, P. aeruginosa | 12-20 mm | [6] |
| 6b | N-(substituted phenyl)acetamide | S. aureus | IC₅₀ (DNA Gyrase) = 33.64 µM | [9] |
| 10 | Pyrazole derivative | S. aureus | IC₅₀ (DNA Gyrase) = 8.45 µM | [9] |
| p2, p3, p4, p6 | Thiazol-2-amine derivatives | Various bacteria & fungi | Comparable to Norfloxacin |[2] |
Note: This table is a synthesis of data from multiple sources and is for illustrative purposes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion)
This protocol outlines a standardized method for assessing the antibacterial activity of synthesized compounds, providing a reliable system for screening and comparison.
Objective: To determine the susceptibility of a bacterial strain to a synthesized compound by measuring the zone of inhibition.
Materials:
-
Synthesized this compound derivative
-
Bacterial cultures (e.g., S. aureus ATCC 25922, E. coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile 6 mm paper discs
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin) as positive control
-
Sterile swabs, forceps, and incubator
Procedure:
-
Preparation of Inoculum: Aseptically pick several colonies of the test bacterium from an overnight culture plate and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Preparation of Compound Discs: Dissolve the synthesized compound in DMSO to a known concentration (e.g., 1 mg/mL). Aseptically apply a precise volume (e.g., 10 µL) onto a sterile 6 mm paper disc and allow the solvent to evaporate completely.
-
Disc Placement: Using sterile forceps, place the compound-impregnated disc onto the inoculated MHA plate. Gently press the disc to ensure complete contact with the agar. Also place a standard antibiotic disc (positive control) and a DMSO-only disc (negative control) on the plate.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone indicates greater susceptibility of the bacterium to the compound.
Therapeutic Application II: Anticancer Agents
The 4-bromophenyl moiety is a recurring feature in compounds with demonstrated anticancer activity.[1] Derivatives of this compound have shown promising cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines.[2][10]
Potential Mechanisms of Action
The anticancer effects of these compounds are likely multifactorial. One proposed mechanism involves the inhibition of tubulin polymerization .[11] Tubulin is the protein subunit of microtubules, which are critical for cell division (mitosis). By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis (programmed cell death). Other hydrazide-hydrazone derivatives have also been reported to exert their anticancer effects through different mechanisms, highlighting the versatility of this scaffold.[10]
Key Findings and In Vitro Efficacy
The cytotoxic potential of these compounds is highly dependent on their specific chemical structure. Screening against a panel of cancer cell lines is essential to identify lead compounds and determine their selectivity.
Table 2: In Vitro Anticancer Activity of Selected Bromophenyl Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀, µM) | Reference |
|---|---|---|---|---|
| p2 | Thiazol-2-amine | MCF-7 (Breast) | 10.5 | [2] |
| 6 | 1,4-Dihydropyridine | MCF-7 (Breast) | 61.1 | [1] |
| 4e | 1,2,4-Triazol-3-amine | SNB-75 (CNS) | PGI = 41.25% at 10 µM | [11] |
| 4i | 1,2,4-Triazol-3-amine | SNB-75 (CNS) | PGI = 38.94% at 10 µM |[11] |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. PGI: Percent Growth Inhibition.
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a robust method for screening the cytotoxic effects of chemical compounds on cancer cell lines.
Objective: To quantify the cytotoxicity of a synthesized compound against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the synthesized compound (prepared by serial dilution) to the wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for a set period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Cell Fixation: Gently remove the medium. Add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Staining: Wash the plates multiple times with water to remove TCA. Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Data Acquisition: Add Tris-base solution to each well to solubilize the protein-bound dye. Read the absorbance (optical density) on a microplate reader at a specific wavelength (e.g., 510 nm).
-
Analysis: The absorbance is proportional to the number of living cells. Calculate the percentage of cell survival relative to the untreated control and determine the IC₅₀ value.
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Future Perspectives and Challenges
The this compound scaffold is a fertile ground for the development of novel therapeutics. The modularity of its synthesis allows for the creation of large, diverse chemical libraries for high-throughput screening. Future research should focus on:
-
Mechanism Deconvolution: While targets like DNA gyrase and tubulin have been proposed, further studies are needed to elucidate the precise molecular interactions and validate these mechanisms.
-
Improving Selectivity: A key challenge in drug development is achieving selectivity for the target (e.g., cancer cells or microbial enzymes) over host cells to minimize toxicity. Systematic SAR studies will be crucial to optimize this selectivity.
-
Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential for in vivo efficacy.
-
Exploration of Other Therapeutic Areas: The inhibitory potential of hydrazide derivatives against enzymes like monoamine oxidases suggests their utility may extend to neurodegenerative diseases or depression.[12]
References
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ACS Omega. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
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ResearchGate. (2023). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]
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MDPI. (2013). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]
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Der Pharma Chemica. (2016). Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. Der Pharma Chemica. [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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ResearchGate. (2022). Synthesis and Antibacterial Screening of New Schiff Bases Based on N-(4-acetophenyl) Succinimide. ResearchGate. [Link]
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NIH. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. NIH. [Link]
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NIH. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. NIH. [Link]
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NIH. (2013). 2-(4-Bromophenyl)acetohydrazide. NIH. [Link]
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An In-depth Technical Guide to the Antimicrobial and Antifungal Potential of N'-(4-Bromophenyl)acetohydrazide Derivatives
Introduction: Navigating the Post-Antibiotic Era with Novel Chemical Scaffolds
The escalating crisis of antimicrobial resistance necessitates an urgent and innovative approach to the discovery of new therapeutic agents. Microorganisms have consistently evolved mechanisms to evade conventional antibiotics, rendering many once-potent drugs obsolete.[1] This has propelled medicinal chemists to explore novel chemical scaffolds capable of acting on new targets or circumventing existing resistance mechanisms. Among the most promising of these are molecules containing the hydrazide-hydrazone moiety (-CONH-N=CH-).[1][2][3] This functional group is a cornerstone of numerous biologically active compounds, demonstrating a wide spectrum of activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4][5]
This guide focuses specifically on a subset of this versatile class: N'-(4-Bromophenyl)acetohydrazide derivatives . The strategic inclusion of a 4-bromophenyl group is a deliberate design choice, as halogen substituents are known to modulate pharmacokinetic and pharmacodynamic properties, often enhancing the biological efficacy of a parent compound. We will dissect the synthesis, explore the structure-activity relationships, and provide a detailed overview of the antimicrobial and antifungal potential of these derivatives, grounded in established experimental protocols.
Core Synthesis Strategy: From Carboxylic Acid to Bioactive Hydrazone
The synthesis of this compound derivatives is a well-established, multi-step process that offers high yields and structural versatility. The general pathway is logical and efficient, beginning with a commercially available starting material and culminating in a condensation reaction that allows for the introduction of diverse functionalities.
The causality behind this three-step approach is rooted in the strategic activation of the carboxylic acid and the inherent reactivity of the hydrazine group.
-
Step 1: Esterification. The initial carboxylic acid, 2-(4-bromophenyl)acetic acid, is first converted to its corresponding ester (e.g., methyl or ethyl ester). This is a crucial activation step. The ester is a better leaving group than the hydroxyl group of the carboxylic acid, facilitating the subsequent nucleophilic attack by hydrazine.[6]
-
Step 2: Hydrazinolysis. The ester is then treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable 2-(4-bromophenyl)acetohydrazide intermediate. This creates the core hydrazide structure.[6]
-
Step 3: Condensation. The final and most critical step for generating diversity is the acid-catalyzed condensation of the acetohydrazide with various substituted aromatic aldehydes or ketones.[4][7][8] This reaction forms the characteristic azomethine (-N=CH-) bond of the hydrazone, yielding the target derivatives. This step is paramount as the choice of the aldehyde or ketone directly influences the final compound's biological activity.
Caption: General three-step synthesis pathway for this compound derivatives.
Detailed Experimental Protocol: Synthesis of (E)-N'-(Substituted-benzylidene)-2-(4-bromophenyl)acetohydrazide
This protocol is a self-validating system. Successful synthesis of the intermediate at each stage, confirmed by techniques like Thin Layer Chromatography (TLC) and melting point analysis, provides the confidence to proceed to the next step.
Step 1: Synthesis of Ethyl 2-(4-bromophenyl)acetate
-
To a solution of 2-(4-bromophenyl)acetic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (catalytic amount, ~0.1 eq) dropwise under cooling in an ice bath.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude ester, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-bromophenyl)acetohydrazide [6]
-
Dissolve the crude ethyl 2-(4-bromophenyl)acetate (1.0 eq) in absolute ethanol (5 volumes).
-
Add hydrazine hydrate (80-99%, 2.0-3.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-(4-bromophenyl)acetohydrazide.
Step 3: Synthesis of the Final Hydrazone Derivative (General Procedure) [4][8]
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)acetohydrazide (1.0 eq) in ethanol (10 volumes).
-
Add the desired substituted aromatic aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours. The formation of a precipitate often indicates product formation.
-
Cool the reaction mixture in an ice bath.
-
Filter the solid product, wash thoroughly with cold ethanol to remove unreacted starting materials, and then dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified final compound.
-
Confirm the structure and purity using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antimicrobial and Antifungal Efficacy: Mechanism and In Vitro Data
Hydrazide-hydrazone derivatives are known to exert their antimicrobial effects through various mechanisms, making them robust candidates against a range of pathogens.
Plausible Mechanisms of Action
The authoritative grounding for the antimicrobial activity of hydrazides points towards the inhibition of crucial bacterial enzymes. One of the most studied mechanisms involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][9] By binding to this enzyme, the derivatives prevent the relaxation of supercoiled DNA, leading to a breakdown in DNA integrity and ultimately, cell death.[9] Another proposed mechanism, particularly relevant for antitubercular activity, is the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.[2] For general bacterial pathogens, inhibition of the MurB enzyme, which is involved in the biosynthesis of the essential cell wall polymer peptidoglycan, has also been reported for some hydrazide derivatives.[2]
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
Data Presentation: In Vitro Activity
The antimicrobial and antifungal potential of these derivatives is typically assessed in vitro against a panel of clinically relevant microorganisms. The data is commonly presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Table 1: Representative Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Substituent on Arylidene Ring | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference |
| 3d | 4-Cl | - | 3.66 | - | 12.50 | [9] |
| 3e | 4-F | - | - | - | 12.50 | [9] |
| 3j | 2,4-diCl | - | 1.12 | - | 12.50 | [9] |
| 3k | 2,4-diF | - | 0.78 | - | 12.50 | [9] |
| 3p | 3-NO₂ | - | - | - | 12.50 | [9] |
| 3s | 4-OCH₃ | - | - | 12.50 | 12.50 | [9] |
| Penicillin | Control | - | >3.66 | - | - | [9] |
Note: Data synthesized from literature for illustrative purposes. Actual values may vary based on specific molecular structures and assay conditions.
Table 2: Representative Antifungal Activity of Acetohydrazide Derivatives (MIC in mg/mL)
| Compound ID | Substituent on Arylidene Ring | C. albicans | A. niger | Reference |
| C1 | H | 0.0625 | 0.0625 | [10] |
| C2 | 4-CH₃ | 0.0312 | 0.0312 | [10] |
| C3 | 4-OCH₃ | 0.0312 | 0.0312 | [10] |
| C4 | 4-Cl | 0.0156 | 0.0156 | [10] |
| Ketoconazole | Control | 0.0156 | 0.0156 | [10] |
Note: This table represents data for hydrazide derivatives to illustrate typical antifungal activity ranges.[10] While some acetohydrazide derivatives show promising antibacterial activity, their antifungal activity can be weaker.[7][8]
Structure-Activity Relationship (SAR) Insights
The analysis of data from various studies reveals critical insights into the relationship between the chemical structure and biological activity:
-
Role of the Azomethine Linker: The -N=CH- group is essential for bioactivity. It imparts conformational flexibility to the molecule, allowing it to adapt and bind effectively to the active sites of target enzymes.[2][4]
-
Influence of Substituents: The nature and position of substituents on the benzylidene ring (introduced from the aldehyde) significantly modulate the antimicrobial activity.
-
Electron-withdrawing groups such as halogens (e.g., -Cl, -F) or nitro groups (-NO₂) often enhance antibacterial activity.[9] For instance, compounds with 2,4-dichloro or 2,4-difluoro substitutions have shown potent activity against Gram-positive bacteria.[9]
-
Electron-donating groups like methoxy (-OCH₃) can also contribute to activity, potentially by altering the molecule's electronic distribution and lipophilicity.[2]
-
-
The 4-Bromophenyl Moiety: The presence of the bromine atom on the acetohydrazide portion is significant. Its lipophilic nature can enhance the molecule's ability to penetrate the lipid-rich cell membranes of microorganisms, thereby increasing its bioavailability at the target site.
Protocols for Biological Evaluation: A Self-Validating Workflow
The following protocols are standard, validated methods for assessing the antimicrobial and antifungal activity of newly synthesized compounds.
Protocol 1: Agar Disc Diffusion Assay (Qualitative Screening)[4]
This method provides a preliminary, qualitative assessment of antimicrobial activity.
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) as per the manufacturer's instructions and sterilize by autoclaving.[4]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline.
-
Plating: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Disc Application: Sterilize blank paper discs, impregnate them with a known concentration of the test compound (dissolved in a suitable solvent like DMSO), and place them on the inoculated agar surface.
-
Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., Gentamycin) as a positive control.[4]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[4]
-
Result Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater sensitivity of the organism to the compound.
Protocol 2: Broth Microdilution Method (Quantitative MIC Determination)[10][11]
This is the gold-standard method for quantitatively determining the Minimum Inhibitory Concentration (MIC).
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth or Sabouraud Dextrose Broth to each well.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under the same conditions as the disc diffusion assay.
-
Result Analysis: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. The synthetic route is straightforward and allows for the creation of large libraries of analogues for screening. In vitro studies have consistently shown that these compounds, particularly those bearing electron-withdrawing substituents, possess significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and some fungal strains.[7][9] The proposed mechanism of action, primarily through the inhibition of DNA gyrase, offers a validated target for further development.[5][9]
Future research should be directed towards:
-
Lead Optimization: Synthesizing and testing a broader range of derivatives to refine the structure-activity relationship and improve potency and spectrum of activity.
-
Mechanism Elucidation: Performing detailed enzymatic and molecular docking studies to confirm the precise mechanism of action for the most potent compounds.
-
In Vivo Studies: Evaluating the efficacy and toxicity of lead compounds in animal models of infection.
-
Cytotoxicity Profiling: Rigorously assessing the cytotoxicity of promising derivatives against human cell lines to ensure a favorable therapeutic index.[11][12][13]
The journey from a promising chemical scaffold to a clinical drug is arduous. However, the robust chemistry, clear structure-activity relationships, and potent biological activity of this compound derivatives provide a solid foundation for continued investigation and development in the fight against microbial infections.
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Li, J., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 8(11), e79542. [Link]
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Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17937–17951. [Link]
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Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17937–17951. [Link]
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Pereira, P., et al. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Dineshkumar, K., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]
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Altıntop, M. D., et al. (2022). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules, 27(1), 195. [Link]
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Tran, T. T., et al. (2020). New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity. Chemistry & Biodiversity, 17(3), e1900670. [Link]
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A Comprehensive Technical Guide to N'-(4-Bromophenyl)acetohydrazide: A Versatile Intermediate in Modern Organic Synthesis
Abstract
N'-(4-Bromophenyl)acetohydrazide has emerged as a cornerstone intermediate in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds. Its unique structural features—a reactive hydrazide moiety, a stable bromophenyl group, and a methylene spacer—provide a versatile platform for synthesizing a wide array of molecules, many of which exhibit significant biological activity. This technical guide offers an in-depth exploration of the synthesis, chemical reactivity, and strategic applications of this compound, with a focus on its role in the development of novel therapeutic agents and functional materials. We will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for its synthesis and derivatization.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₈H₉BrN₂O, is a hydrazide derivative that serves as a pivotal building block for more complex molecular architectures.[1][2] The presence of the bromo-substituent on the phenyl ring is of particular strategic importance. It not only influences the electronic properties of the molecule but also serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thereby exponentially expanding the synthetic possibilities.
The core value of this intermediate lies in the acylhydrazide functional group (-CONHNH₂). This group is a versatile precursor for a multitude of cyclization reactions, enabling the efficient construction of five- and six-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and agrochemicals.[3][4][5]
Physicochemical Properties
A thorough understanding of a chemical intermediate's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | [1][2] |
| Molecular Weight | 229.08 g/mol | Calculated |
| Appearance | Colorless rod-like crystals | [1] |
| Melting Point | 438–439 K (165-166 °C) | [1] |
| Key Structural Feature | The dihedral angle between the bromophenyl group and the formic hydrazide moiety is approximately 80.66°.[1][2] | [1][2] |
Synthesis of this compound: A Reliable Pathway
The most common and efficient synthesis of this compound is a two-step process commencing from 4-bromophenylacetic acid. This method is favored for its high yields and straightforward procedures.
Synthetic Workflow Overview
The synthesis involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester. The choice of an acid catalyst in the first step is crucial for driving the equilibrium towards the ester product. The subsequent reaction with hydrazine hydrate is a nucleophilic acyl substitution that proceeds readily.
Caption: Synthesis pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Step 1: Synthesis of Methyl 2-(4-bromophenyl)acetate
-
To a 100 mL round-bottom flask, add 4.30 g (0.02 mol) of 2-(4-bromophenyl)acetic acid.
-
Add 25 mL of methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours. Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and wash sequentially with 25 mL of saturated sodium bicarbonate solution (to neutralize the acid) and 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-(4-bromophenyl)acetate as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-Bromophenyl)acetohydrazide
-
Dissolve the crude methyl 2-(4-bromophenyl)acetate from the previous step in 30 mL of methanol in a 100 mL round-bottom flask.
-
Add 10 mL of 80% hydrazine hydrate. Expertise Insight: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide.
-
Heat the mixture to reflux for 8-12 hours. The product will often precipitate out of the solution upon cooling.
-
Monitor the reaction via TLC until the starting ester spot disappears.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Purify the crude product by recrystallization from methanol to obtain colorless, rod-like crystals of this compound.[1]
The Core Application: A Gateway to Heterocyclic Systems
The true utility of this compound is realized in its conversion to a vast range of heterocyclic compounds. The terminal -NH₂ group of the hydrazide is a potent nucleophile, and the adjacent -NH- group can participate in cyclization and condensation reactions.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocycles known for a wide spectrum of biological activities.[4][6] this compound can be readily converted into 1,3,4-oxadiazole derivatives through cyclization reactions, often initiated by condensation with various electrophiles.
A common route involves the reaction of the acetohydrazide with an aromatic aldehyde to form an N-acylhydrazone, which then undergoes oxidative cyclization.[4] Alternatively, reaction with carbon disulfide in a basic medium, followed by alkylation and cyclization, yields derivatives like 5-substituted-1,3,4-oxadiazole-2-thiones.
Caption: General pathway for 1,3,4-oxadiazole synthesis.
Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole ring is another privileged scaffold in medicinal chemistry.[5][7] this compound serves as a key precursor for these systems. One established method involves the conversion of the hydrazide to a thioacylhydrazine intermediate by reacting it with an isothiocyanate. This intermediate is then cyclized under basic conditions to afford the corresponding 1,2,4-triazole-3-thione.
Caption: Pathway for 1,2,4-triazole-3-thione synthesis.
Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, frequently found in clinically used drugs.[8][9] this compound derivatives can be used to construct pyrazole rings. While not a direct cyclization of the acetohydrazide itself, it can be converted to a hydrazone which then reacts with a suitable 1,3-dicarbonyl compound or its equivalent in a condensation reaction to form the pyrazole ring.[9][10]
For instance, the related 4-bromophenylhydrazine is a classic reagent for the Knorr pyrazole synthesis.[9] The acetohydrazide can be seen as a protected or masked form of hydrazine, which can be tailored for specific synthetic strategies.
Applications in Drug Discovery
The true value of this compound as an intermediate is demonstrated by the diverse biological activities of its derivatives. The heterocycles synthesized from this precursor have shown promise in a variety of therapeutic areas.
| Heterocyclic Core | Derived from this compound | Reported Biological Activities | Representative Sources |
| 1,3,4-Oxadiazole | 2,5-disubstituted oxadiazoles | Anti-inflammatory, Analgesic, Anticancer | [4][11] |
| Thiazole | 4-(4-bromophenyl)thiazol-2-amine derivatives | Antimicrobial, Anticancer | [10][12][13] |
| Pyrazole | Phenyl-pyrazole derivatives | Antimicrobial, Anti-inflammatory | [9][14] |
| Quinoline | Quinoline-4-carbohydrazide derivatives | Microbial DNA-Gyrase Inhibitors | [15][16] |
Conclusion
This compound is far more than a simple organic molecule; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis and the predictable reactivity of its acylhydrazide group make it an ideal starting point for constructing complex heterocyclic systems like oxadiazoles, triazoles, and thiazoles. The presence of a bromine atom provides an additional layer of synthetic flexibility, enabling late-stage functionalization and the creation of extensive compound libraries. The proven biological activities of its derivatives underscore its significance, solidifying its role as a key intermediate in the ongoing quest for novel and effective therapeutic agents.
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An In-depth Technical Guide to N'-(4-Bromophenyl)acetohydrazide: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(4-Bromophenyl)acetohydrazide, a halogenated derivative of acetohydrazide, stands as a molecule of significant interest within the landscape of medicinal and synthetic chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Furthermore, it delves into the potential biological activities of this compound, drawing insights from studies on structurally related molecules and outlining detailed protocols for its synthesis and characterization. This document serves as a foundational resource for researchers exploring the therapeutic and synthetic utility of this compound and its derivatives.
Introduction and Historical Context
The journey of this compound is intrinsically linked to the broader exploration of hydrazide chemistry. Hydrazides, characterized by the R-CO-NH-NH2 functional group, have been a cornerstone in the development of pharmaceuticals for over a century.[1] Their prominence began with the discovery of the anti-tubercular activity of isoniazid, an isonicotinic acid hydrazide. This discovery opened the floodgates for the synthesis and investigation of a vast array of hydrazide derivatives, revealing a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its emergence can be situated within the systematic investigation of substituted phenylhydrazides. The introduction of a bromine atom at the para position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding interactions. The 4-bromophenyl moiety is a key feature in various biologically active molecules, including some with anticancer properties.[2][3] Therefore, the synthesis of this compound was a logical step in the exploration of the structure-activity relationships of this chemical class.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C8H9BrN2O | [4] |
| Molecular Weight | 229.07 g/mol | [4] |
| Appearance | Colorless rod-like crystals | [5] |
| Melting Point | 438–439 K (165-166 °C) | [5] |
| IUPAC Name | This compound | [4] |
Crystal Structure: The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction. The 1-bromo-4-methylbenzene group and the formic hydrazide moiety are oriented at a dihedral angle of 80.66 (11)°. In the crystalline state, molecules are interconnected through strong N—H⋯O hydrogen bonds, forming chains. These chains are further linked by weaker N—H⋯N and N—H⋯O hydrogen bonds, creating a two-dimensional network.[5][6]
Synthesis and Characterization
The synthesis of this compound is a well-established multi-step process that is accessible in a standard laboratory setting.
Synthetic Workflow
The synthesis typically proceeds through a two-step sequence starting from 2-(4-Bromophenyl)acetic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(4-bromophenyl)acetate
-
To a solution of 2-(4-Bromophenyl)acetic acid (4.42 g, 0.022 mol) in methanol (25 ml), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for a period sufficient to achieve complete esterification (typically monitored by TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
The crude methyl 2-(4-bromophenyl)acetate can be used in the next step without further purification, or it can be purified by distillation or chromatography if a high degree of purity is required.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 2-(4-bromophenyl)acetate in dry methanol.
-
Add hydrazine hydrate (80%, 10 ml) to the solution.
-
Reflux the mixture. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the colorless, rod-like crystals by filtration.
-
Purify the product by recrystallization from dry methanol.[5]
Spectroscopic Characterization (Reference Data)
¹H NMR: For a similar compound, 4-Bromophenyl acetamide, the proton NMR spectrum in CDCl₃ shows signals for the aromatic protons around δ 7.42 (m, 4H) and a singlet for the acetyl methyl protons at δ 2.18 (s, 3H).[7] For this compound, one would expect to see signals for the aromatic protons, the NH and NH₂ protons, and the acetyl methyl protons.
¹³C NMR: The carbon NMR spectrum of 4-Bromophenyl acetamide in CDCl₃ displays signals at δ 168.36 (C=O), 136.91, 131.95, 121.36, 116.86 (aromatic carbons), and 24.63 (CH₃).[7] The spectrum of this compound would show a similar pattern with the addition of a signal for the carbon attached to the bromine atom.
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and C-Br stretching in the fingerprint region.
Mass Spectrometry: The mass spectrum of N-(4-bromophenyl)acetamide shows a molecular ion peak corresponding to its molecular weight.[8] For this compound, the mass spectrum would exhibit a molecular ion peak at m/z 229 and 231 in an approximate 1:1 ratio, which is characteristic of the presence of a bromine atom.
Potential Biological Activities and Applications
While specific biological studies on this compound are limited in the available literature, the broader class of acetohydrazide and bromophenyl derivatives has demonstrated a wide range of pharmacological activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.
Antimicrobial and Antifungal Potential
Hydrazide-hydrazone derivatives are well-known for their antimicrobial properties.[9] Studies on various substituted acetohydrazides have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[9] For instance, certain N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown good activity against Gram-positive strains.[10] Similarly, hydrazine-based compounds have demonstrated fungicidal activity against Candida albicans, including drug-resistant strains.[11][12] The proposed mechanism of action for some antifungal agents involves the induction of oxidative damage in the fungal cells.[13]
Potential Mechanism of Action: The antimicrobial and antifungal activity of hydrazide derivatives is often attributed to the inhibition of essential enzymes in pathogens or the disruption of cell membrane integrity. The presence of the lipophilic 4-bromophenyl group could enhance the compound's ability to penetrate microbial cell walls.
Caption: Postulated antimicrobial mechanism of action.
Anticancer Potential
The 4-bromophenyl moiety is present in several compounds with demonstrated anticancer activity.[2][3] For example, derivatives of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown significant anticancer activity against various cancer cell lines.[14] The anticancer mechanisms of such compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[15] Some bromophenol derivatives have shown the ability to inhibit the viability and induce apoptosis of leukemia cells.[16]
Potential Mechanism of Action: The anticancer activity of bromophenyl-containing compounds may involve the inhibition of crucial enzymes like kinases or the induction of oxidative stress within cancer cells, leading to programmed cell death.
Enzyme Inhibition
Derivatives of this compound have been investigated as enzyme inhibitors. For instance, certain N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have exhibited inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase.[1] Additionally, some hydrazone compounds have shown strong urease inhibitory activities.[16][17] These findings suggest that this compound could serve as a starting point for the design of potent and selective enzyme inhibitors.
Future Directions and Conclusion
This compound is a synthetically accessible molecule with a rich chemical heritage rooted in the extensive field of hydrazide chemistry. While its own biological profile is not yet extensively characterized, the well-documented activities of its structural analogs strongly suggest its potential as a valuable lead compound in drug discovery. Future research should focus on a systematic evaluation of its antimicrobial, antifungal, and anticancer properties. Mechanistic studies to identify its molecular targets are also crucial for its rational development as a therapeutic agent. This in-depth guide provides a solid foundation for researchers to embark on the further exploration of this promising molecule.
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Methodological & Application
Synthesis protocol for N'-(4-Bromophenyl)acetohydrazide from 4-bromoaniline
An In-Depth Guide to the Laboratory-Scale Synthesis of N'-(4-Bromophenyl)acetohydrazide from 4-Bromoaniline
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, three-step protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with the diazotization of commercially available 4-bromoaniline, followed by the in-situ reduction of the resulting diazonium salt to 4-bromophenylhydrazine. The final step involves the acetylation of the hydrazine intermediate to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and visual workflows to ensure a successful and safe synthesis.
Introduction
Hydrazide derivatives are a cornerstone in the synthesis of a wide array of heterocyclic compounds exhibiting significant pharmacological activities. This compound, in particular, serves as a crucial building block for creating novel therapeutic agents. The synthetic pathway from 4-bromoaniline is a classic and instructive example of aromatic amine chemistry, involving fundamental reactions such as diazotization, reduction, and acylation.
This document provides a robust and validated protocol, emphasizing the rationale behind procedural choices, from temperature control in the diazotization step to the selection of reagents for reduction and acetylation. By following this guide, researchers can reliably produce this compound with a high degree of purity.
Overall Synthetic Scheme
The transformation of 4-bromoaniline to this compound is accomplished in three sequential stages, which can be performed as a one-pot synthesis up to the formation of the hydrazine intermediate.
Caption: Figure 1: Overall Synthetic Pathway
Safety and Handling Precautions
Critical Safety Notice: This protocol involves hazardous materials. All procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
4-Bromoaniline (CAS: 106-40-1): Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is a suspected carcinogen and can cause skin, eye, and respiratory irritation.[2] It is also sensitive to air and light.[3][4]
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent. Contact with combustible materials may cause fire. It is toxic if swallowed and can cause methemoglobinemia.
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
-
Stannous Chloride (SnCl₂): Corrosive and may cause skin and eye irritation. Harmful if swallowed.
-
Hydrazine Derivatives: Phenylhydrazines are toxic and should be handled with extreme care.[5] They are readily absorbed through the skin.
-
Acetic Anhydride ((CH₃CO)₂O): Corrosive and a lachrymator. Reacts violently with water. Causes severe burns.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[1][3] An emergency safety shower and eyewash station must be readily accessible.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Concentration | Quantity | Moles (mmol) | Equivalents |
| 4-Bromoaniline | 172.03 | - | 8.60 g | 50.0 | 1.0 |
| Hydrochloric Acid | 36.46 | 12 M (conc.) | 25 mL | ~300 | ~6.0 |
| Sodium Nitrite | 69.00 | - | 3.62 g | 52.5 | 1.05 |
| Stannous Chloride Dihydrate | 225.65 | - | 28.2 g | 125 | 2.5 |
| Sodium Hydroxide | 40.00 | 50% (w/v) | As needed | - | - |
| Acetic Anhydride | 102.09 | - | 5.6 mL | 60.0 | 1.2 |
| Deionized Water | 18.02 | - | As needed | - | - |
| Ethanol | 46.07 | - | As needed | - | - |
Experimental Protocol
Part 1: Synthesis of 4-Bromophenylhydrazine Intermediate
This part covers the diazotization of 4-bromoaniline and the subsequent reduction to 4-bromophenylhydrazine.
Caption: Figure 2: Workflow for Hydrazine Synthesis
Step 1: Diazotization of 4-Bromoaniline
The conversion of a primary aromatic amine to a diazonium salt is a fundamental reaction in organic chemistry.[6][7] The reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures.[8]
-
In a 250 mL beaker, add 8.60 g (50.0 mmol) of 4-bromoaniline to 12.5 mL of concentrated hydrochloric acid.
-
Add 12.5 mL of water and stir until the amine salt dissolves completely. A gentle warming may be required.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate 50 mL beaker, dissolve 3.62 g (52.5 mmol) of sodium nitrite in 20 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred 4-bromoaniline hydrochloride solution. The rate of addition must be controlled to maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting 4-bromobenzenediazonium chloride solution is used immediately in the next step.
Causality: Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite with excess hydrochloric acid.[7] The electrophilic nitrosonium ion (NO⁺) then attacks the nucleophilic nitrogen of the amine, initiating the diazotization process.[7] The low temperature stabilizes the diazonium salt intermediate.
Caption: Figure 3: Diazotization Mechanism
Step 2: Reduction of the Diazonium Salt
The diazonium group can be reduced to a hydrazine derivative using various reducing agents.[5][9] Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective choice for this transformation.[5]
-
In a 500 mL flask, prepare a solution of 28.2 g (125 mmol) of stannous chloride dihydrate in 25 mL of concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be done in portions to control any effervescence.
-
After the addition is complete, a thick, pale precipitate of the 4-bromophenylhydrazine hydrochloride salt should form.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold water.
-
Transfer the crude salt into a beaker. Slowly add 50% (w/v) sodium hydroxide solution with stirring until the mixture is strongly alkaline (pH > 10), which liberates the free hydrazine base.
-
The free 4-bromophenylhydrazine can be isolated for the next step, or for a cleaner product, extracted into a suitable organic solvent like diethyl ether or ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure. The crude hydrazine is a solid and can be used directly in the next step.
Part 2: Acetylation of 4-Bromophenylhydrazine
The final step is the acylation of the hydrazine intermediate. Acetic anhydride is a common and efficient reagent for this purpose.[10][11]
-
Dissolve the crude 4-bromophenylhydrazine from the previous step in glacial acetic acid or ethanol in a round-bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly add acetic anhydride (5.6 mL, 60.0 mmol) to the stirred solution.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir for 1-2 hours at room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the solid this compound by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield colorless crystals.
-
Dry the purified crystals in a vacuum oven. The expected melting point is in the range of 160-164 °C.
Characterization
The identity and purity of the final product, this compound (CAS: 14579-97-6), should be confirmed by standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
Spectroscopy: Analyze the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
References
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Diazonium compound. Wikipedia. [Link]
-
Aromatic Diazonium Salts. NPTEL Archive. [Link]
- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
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Draw the reaction mechanism for the following. Chegg.com. [Link]
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Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. Filo. [Link]
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Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Chemija. [Link]
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Compound N'-[(4-bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide. MolPort. [Link]
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Vibrant Hues: The Role of 4-Bromoaniline in Dye Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Diazotisation. Organic Chemistry Portal. [Link]
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Diazotization Reaction Mechanism. BYJU'S. [Link]
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(PDF) 2-(4-Bromophenyl)acetohydrazide. ResearchGate. [Link]
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Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. [Link]
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Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Chemistry Research. [Link]
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Application Note & Protocol: Laboratory Synthesis of N'-(4-Bromophenyl)acetohydrazide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Acetohydrazide Scaffold
N'-(4-Bromophenyl)acetohydrazide belongs to the versatile class of acetohydrazide derivatives, which are recognized as crucial synthons in medicinal chemistry.[1] The inherent reactivity of the hydrazide functional group (-CONHNH2) makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.[2] These heterocyclic motifs are prevalent in numerous biologically active molecules, underscoring the importance of their parent hydrazides.[2] Derivatives of acetohydrazide have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of a 4-bromophenyl moiety can further influence the molecule's lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. This document provides a comprehensive guide to the laboratory preparation of this compound, detailing the underlying chemical principles, a step-by-step synthesis protocol, and methods for purification and characterization.
Chemical Principle: Nucleophilic Acyl Substitution
The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen atom of 4-bromophenylhydrazine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond of the acetohydrazide, with the elimination of a leaving group (acetate or chloride, respectively).
To enhance the nucleophilicity of the hydrazine and to neutralize the hydrochloric acid often present in commercial 4-bromophenylhydrazine hydrochloride, a mild base such as sodium acetate is commonly employed. The reaction is typically conducted in a suitable solvent, such as glacial acetic acid, which also serves as a reactant when using acetic anhydride.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| 4-Bromophenylhydrazine hydrochloride | 622-88-8 | 223.50 | 2.24 g | 99% | Sigma-Aldrich[5] |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 1.64 g | ≥99% | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 15 mL | ≥99.7% | Fisher Scientific |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.2 mL | ≥98% | Sigma-Aldrich |
| Distilled Water | 7732-18-5 | 18.02 | As needed | - | - |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - | Fisher Scientific |
Safety Precautions
-
4-Bromophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[6][7][8][9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][10][11]
-
Acetic anhydride is corrosive and a lachrymator. Handle with care in a fume hood.
-
Glacial acetic acid is corrosive and can cause severe burns.[12] Handle with appropriate PPE.
Synthesis Procedure
-
Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylhydrazine hydrochloride (2.24 g, 0.01 mol) and anhydrous sodium acetate (1.64 g, 0.02 mol).
-
Solvent Addition: Add glacial acetic acid (15 mL) to the flask. Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity. The sodium acetate will react with the hydrochloride salt to liberate the free hydrazine base.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 mL, 0.012 mol) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) using a heating mantle and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.
-
Precipitation and Filtration: A white or off-white precipitate of this compound will form. Continue stirring for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of cold distilled water to remove any remaining acetic acid and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification: Recrystallization
To obtain a high-purity product, recrystallization is the preferred method.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent for the recrystallization of this compound.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol (95%). If the product does not dissolve completely, add a small amount of hot water dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Crystallization: Filter the hot solution to remove any insoluble impurities (and charcoal if used). Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization of this compound
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point indicates high purity. The literature value for similar compounds can be used for comparison. For example, the related 2-(4-Bromophenyl)acetohydrazide has a melting point of 438–439 K (165-166 °C).[13][14] |
| FT-IR Spectroscopy | Characteristic absorption bands are expected for the N-H (stretching, ~3200-3300 cm⁻¹), C=O (amide I, ~1650-1680 cm⁻¹), and N-H (bending, amide II, ~1550 cm⁻¹) functional groups. The presence of the aromatic C-H and C=C stretching vibrations will also be observed.[15][16] |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the aromatic protons in the 4-bromophenyl group (typically two doublets), the N-H protons (which may appear as broad singlets), and the methyl protons of the acetyl group (a singlet around 2.0 ppm). |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show signals for the carbonyl carbon (around 170 ppm), the carbons of the aromatic ring, and the methyl carbon of the acetyl group. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₉BrN₂O, M.W. = 229.07 g/mol ), with the characteristic isotopic pattern for bromine. |
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable intermediate for further applications in medicinal chemistry and drug discovery. The versatility of the acetohydrazide scaffold continues to make it an attractive target for the development of novel therapeutic agents.[17]
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Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). [Link]
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Acetohydrazide derivatives: Significance and symbolism. (2024). [Link]
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]
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Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E, E68, o2269. [Link]
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Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4993. [Link]
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PubChem. 4-Bromophenylhydrazine hydrochloride. [Link]
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El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999. [Link]
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Mol-Instincts. Compound N'-[(4-bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide. [Link]
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
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Youssif, B. G. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(38), 34947–34963. [Link]
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Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2012). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 89, 373. [Link]
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Youssif, B. G. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(38), 34947-34963. [Link]
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SpectraBase. N'-[(E)-(4-bromophenyl)methylidene]nicotinohydrazide - Optional[1H NMR] - Spectrum. [Link]
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Sheng, L., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N '-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N '-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Acta Chimica Slovenica, 62(4), 940-946. [Link]
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Ghorab, M. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(8), 9581–9596. [Link]
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Amrollahi, M. A., & Ebrahimi, S. (2021). Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Chemistry Research, 7(1), 54-60. [Link]
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ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]
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NIST. Acetamide, N-(4-bromophenyl)-. [Link]
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Ibrahim, M. A. A., et al. (2016). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1796–1800. [Link]
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Application of N'-(4-Bromophenyl)acetohydrazide in the Synthesis of 1,3,4-Oxadiazole Analogs: A Technical Guide
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered substantial attention from the medicinal chemistry community.[1][2] Its structural and electronic properties, including its ability to act as a bioisostere for ester and amide functionalities, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[3] Compounds incorporating the 1,3,4-oxadiazole core exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, analgesic, and antiviral properties.[1][4] The inherent versatility and significant therapeutic potential of this scaffold underscore the continuous need for robust and efficient synthetic methodologies for its derivatization.
N'-(4-Bromophenyl)acetohydrazide serves as a particularly valuable and strategic starting material in this context. The presence of the bromo-functionalized phenyl ring offers a key advantage: a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug development. This guide provides a detailed exploration of the application of this compound in the synthesis of 2,5-disubstituted 1,3,4-oxadiazole analogs, offering both theoretical insights and field-tested experimental protocols.
Synthetic Strategy: From Hydrazide to Heterocycle
The most prevalent and reliable method for constructing the 1,3,4-oxadiazole ring from an acid hydrazide involves a condensation reaction with a carboxylic acid, followed by cyclodehydration.[5][6] This transformation is typically facilitated by a strong dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[7][8][9] The reaction proceeds through the formation of a 1,2-diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic 1,3,4-oxadiazole ring.
The causality behind this choice of reagent lies in the high oxophilicity of the phosphorus atom in POCl₃, which readily abstracts the oxygen atoms from the diacylhydrazine intermediate in the form of phosphate byproducts, driving the equilibrium towards the cyclized product. While other dehydrating agents exist, POCl₃ is often favored for its efficacy and relatively low cost.[5]
Below is a generalized workflow for this synthetic approach.
Caption: Generalized workflow for the synthesis of 1,3,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of 2-((4-Bromophenyl)methyl)-5-(phenyl)-1,3,4-oxadiazole
This protocol provides a representative example of the synthesis of a 1,3,4-oxadiazole analog starting from this compound and benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (10-15 mL per 0.01 mol of hydrazide)
-
Crushed Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beaker (500 mL)
-
Büchner funnel and flask
-
Filter paper
-
pH paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine an equimolar mixture of this compound and benzoic acid.[7]
-
Expert Insight: Ensuring the reactants are dry is crucial, as moisture can prematurely quench the phosphorus oxychloride, reducing the reaction's efficiency.
-
-
Addition of Reagent: Under a fume hood, carefully and slowly add phosphorus oxychloride (POCl₃) to the flask containing the solid mixture. The volume of POCl₃ should be sufficient to create a stirrable slurry.[8]
-
Causality: POCl₃ serves as both the solvent and the dehydrating agent in this reaction.[5] The reaction is exothermic, so slow addition is recommended.
-
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture under reflux with continuous stirring for 5-9 hours.[7] The reaction temperature is dictated by the boiling point of POCl₃ (105.8 °C).
-
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it with ice water, extracting with ethyl acetate, and spotting on a TLC plate. The disappearance of the starting materials indicates reaction completion.
-
-
Workup - Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and cautiously, pour the reaction mixture onto the crushed ice with gentle stirring.[7]
-
Trustworthiness: This step must be performed with extreme care in a well-ventilated fume hood. The reaction of POCl₃ with water is highly exothermic and releases HCl gas. Pouring the mixture onto ice helps to control the exotherm.
-
-
Neutralization and Precipitation: Allow the ice to melt completely. The acidic solution is then carefully neutralized by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8. The solid product will precipitate out of the solution.
-
Expert Insight: The solid that separates out is the crude 1,3,4-oxadiazole derivative. Neutralization is essential to ensure the complete precipitation of the product and to remove any acidic impurities.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.[7]
-
Purification: Dry the crude product under vacuum. The final purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-((4-bromophenyl)methyl)-5-(phenyl)-1,3,4-oxadiazole.[9]
Reaction Mechanism
The formation of the 1,3,4-oxadiazole ring under these conditions is a well-established cyclodehydration process. The mechanism can be visualized in the following steps:
Caption: Proposed mechanism for 1,3,4-oxadiazole formation.
Initially, the carboxylic acid is activated by phosphorus oxychloride, making it more susceptible to nucleophilic attack by the terminal nitrogen of the this compound, forming a 1,2-diacylhydrazine intermediate. This intermediate can then tautomerize to its enol form. The lone pair on the oxygen of the enol then acts as a nucleophile, attacking the carbonyl carbon of the other acyl group in an intramolecular fashion. The resulting cyclic intermediate readily eliminates a molecule of water, driven by the dehydrating agent, to form the aromatic and thermodynamically stable 1,3,4-oxadiazole ring.
Quantitative Data and Characterization
The success of the synthesis is contingent on careful control of reaction parameters. The following table summarizes typical outcomes and parameters for this class of reaction.
| Parameter | Condition | Typical Yield (%) | Purity (by HPLC) | Key Considerations |
| Reaction Time | 5 - 9 hours | 59 - 70%[7] | >95% (post-recrystallization) | Longer reaction times may lead to decomposition. |
| Temperature | Reflux (~106°C) | - | - | Consistent heating is crucial for driving the reaction to completion. |
| Reagent Ratio | 1:1 (Hydrazide:Acid) | - | - | Using an equimolar ratio ensures efficient conversion. |
| Purification | Recrystallization (Ethanol) | - | High | Choice of solvent is critical for obtaining high purity crystals. |
Characterization of the Final Product:
The structure of the synthesized 1,3,4-oxadiazole analogs must be confirmed through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The formation of the title compounds is indicated by the disappearance of the N-H stretching bands of the hydrazide and the appearance of characteristic peaks for the C=N and C-O-C bonds within the oxadiazole ring, typically in the regions of 1615 cm⁻¹ and 1169 cm⁻¹, respectively.[10][11]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum will show signals corresponding to the aromatic protons on both the 4-bromophenyl ring and the newly introduced aromatic ring. A key indicator of success is the disappearance of the exchangeable N-H protons of the starting hydrazide.[7] The methylene group (CH₂) protons typically appear as a singlet.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C-NMR spectrum will display two characteristic signals in the range of 161-165 ppm, corresponding to the two carbon atoms within the 1,3,4-oxadiazole ring.[7]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that corresponds to the calculated molecular weight of the target compound, confirming its identity.[10]
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a versatile building block for the synthesis of novel 1,3,4-oxadiazole analogs for applications in drug discovery and development.
References
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314. Available at: [Link]
-
Genc, B., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. Available at: [Link]
-
Asif, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry, 19(5), 624-644. Available at: [Link]
-
Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187. Available at: [Link]
-
Wang, L., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 14(9), 1639-1654. Available at: [Link]
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314. Available at: [Link]
-
Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960-2963. Available at: [Link]
-
Zarghi, A., & Tabatabai, S. A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 81(3), 571-608. Available at: [Link]
-
Ng, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available at: [Link]
-
Kumar, D., et al. (2013). A mild and efficient one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives via oxidative cyclization of aroylhydrazones using (diacetoxyiodo)benzene. Tetrahedron Letters, 54(36), 4945-4949. Available at: [Link]
-
Gao, Q., et al. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960-2963. Available at: [Link]
-
Organic Chemistry Portal. (2015). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
Hughes, D. L. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 10(38), 8828-8833. Available at: [Link]
-
Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 172791. Available at: [Link]
-
Lesyk, R., & Gzella, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. Available at: [Link]
-
Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650. Available at: [Link]
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Application Notes & Protocols: N'-(4-Bromophenyl)acetohydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Importance of N'-(4-Bromophenyl)acetohydrazide
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound has emerged as a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive hydrazide moiety, a flexible acetamido linker, and a bromophenyl group ripe for further functionalization (e.g., via cross-coupling reactions), makes it an ideal scaffold for building molecular diversity.
Heterocyclic compounds, organic molecules containing rings with at least one non-carbon atom, form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique three-dimensional structures and electronic properties allow them to interact with biological targets like enzymes and receptors with high specificity.[2] This guide provides an in-depth exploration of this compound as a key building block, offering detailed synthetic strategies and step-by-step protocols for researchers engaged in the synthesis of novel chemical entities.
The core utility of this precursor lies in the nucleophilicity of the terminal nitrogen of the hydrazide group, which readily participates in cyclization reactions to form stable five- and six-membered rings. This document will focus on its application in synthesizing prominent classes of heterocycles: 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, and 1,2,4-Triazoles, all of which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
Part 1: Synthesis of the Precursor - this compound
A reliable and high-yielding synthesis of the starting material is the foundation of any successful multi-step synthetic campaign. The most direct and efficient method to prepare this compound involves a two-step process starting from 2-(4-bromophenyl)acetic acid.
Synthetic Rationale & Workflow
The synthesis begins with a classic Fischer esterification of 2-(4-bromophenyl)acetic acid to protect the carboxylic acid and increase its electrophilicity. The resulting ester is then subjected to nucleophilic acyl substitution by hydrazine hydrate. The high reactivity of hydrazine as a nucleophile allows for a clean and efficient conversion to the desired acetohydrazide.
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Experimental procedure for N-acylhydrazone synthesis using N'-(4-Bromophenyl)acetohydrazide
Introduction: The Versatility of N-Acylhydrazones in Drug Discovery
The N-acylhydrazone (NAH) moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents.[1][2] This structural motif, characterized by the –CO–NH–N=CH– linkage, offers a unique combination of physicochemical properties that make it highly attractive for drug development.[3] The presence of both hydrogen bond donors and acceptors, coupled with the geometric constraints of the C=N double bond, allows N-acylhydrazones to engage in specific and high-affinity interactions with a wide array of biological targets.[2] Consequently, compounds incorporating the NAH scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.
This application note provides a comprehensive, field-proven protocol for the synthesis of N-acylhydrazones, specifically focusing on the reaction of N'-(4-Bromophenyl)acetohydrazide with an aromatic aldehyde. The procedure detailed herein is designed to be a self-validating system, offering researchers a reliable method for obtaining these valuable compounds in high yield and purity.
Reaction Principle and Mechanism
The synthesis of N-acylhydrazones is typically achieved through the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or a ketone.[3] This reaction proceeds via a nucleophilic addition-elimination mechanism, as illustrated below.
The reaction is generally catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration step is often the driving force for the reaction, leading to the formation of the stable N-acylhydrazone product.
Experimental Protocol: Synthesis of (E)-N'-(benzylidene)-2-(4-bromophenyl)acetohydrazide
This protocol details the synthesis of a representative N-acylhydrazone from this compound and benzaldehyde.
Materials and Reagents
-
This compound
-
Benzaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in absolute ethanol (approximately 20-30 mL).
-
Addition of Aldehyde: To this stirring solution, add benzaldehyde (1.0 equivalent) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and elute on a silica gel plate using an appropriate solvent system (e.g., ethyl acetate/hexane). The consumption of the starting materials and the formation of the product spot can be visualized under UV light. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The N-acylhydrazone product will often precipitate out of the solution as a crystalline solid.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to obtain the final N-acylhydrazone.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (E)-N'-(benzylidene)-2-(4-bromophenyl)acetohydrazide.
Data Summary and Expected Results
The following table summarizes the key parameters for the synthesis of (E)-N'-(benzylidene)-2-(4-bromophenyl)acetohydrazide.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzaldehyde |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | >85% |
| Appearance | White to off-white crystalline solid |
Characterization
The structure and purity of the synthesized N-acylhydrazone should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the imine proton (-N=CH-) and the amide proton (-NH-).[4] Due to restricted rotation around the amide bond, duplicate signals may be observed for some protons.[4]
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong absorption bands for the C=O (amide) and C=N (imine) stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of a pure substance.
Safety and Handling Precautions
As a senior application scientist, ensuring laboratory safety is paramount. The following precautions must be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving hydrazide derivatives and aldehydes should be performed in a well-ventilated chemical fume hood. Hydrazine derivatives are potentially toxic and should be handled with care.[2][5][6][7][8]
-
Handling of Reagents:
-
This compound: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Benzaldehyde: Is a flammable liquid and an irritant. Handle with care and avoid ignition sources.
-
Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with extreme caution.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of N-acylhydrazones using this compound as a key starting material. By following the detailed steps and adhering to the safety guidelines, researchers in drug development and medicinal chemistry can efficiently synthesize these valuable compounds for further biological evaluation. The inherent versatility of the N-acylhydrazone scaffold continues to make it a focal point of research, and this protocol serves as a foundational tool for the exploration of its vast therapeutic potential.
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
-
Huma, R., Roohi, A., Athar, M. M., & Ismail, H. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. [Link]
-
Ibrahim, M. A., et al. (2010). Synthesis and characterization of new (E)-N'-(substituted benzylidene)-2-(3-(2-methyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazides. Turkish Journal of Chemistry, 34(6), 845-856. [Link]
-
PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
Tahir, M. N., et al. (2013). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 10), o1556–o1560. [Link]
-
Unknown. (n.d.). Supporting Information for - The Royal Society of Chemistry. [Link]
-
Unknown. (2013). Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. Growing Science. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride. [Link]
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- 4. The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to the Antimicrobial Screening of N'-(4-Bromophenyl)acetohydrazide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N'-(4-Bromophenyl)acetohydrazide in primary antimicrobial screening assays. We present detailed, field-proven protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside the Agar Well Diffusion method for preliminary screening. The causality behind experimental choices is explained, and all protocols are grounded in authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
Introduction: The Scientific Rationale
This compound belongs to the hydrazide-hydrazone class of compounds, which are recognized for their diverse pharmacological potential, including significant antimicrobial properties.[4][5] The core structure, featuring a reactive hydrazide moiety, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[6] Studies on related hydrazide derivatives have shown that these molecules can interfere with essential cellular processes in microbes. Some have been found to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, presenting a well-defined mechanism of action.[7][8] The presence of a bromophenyl group can enhance lipophilicity, potentially improving cell wall penetration and overall efficacy.
The primary goal of screening a novel compound like this compound is to quantitatively assess its ability to inhibit microbial growth (bacteriostatic effect) and/or to kill the microorganism (bactericidal effect). This guide provides the foundational assays to generate this critical preliminary data.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
Before proceeding to the protocols, it is crucial to understand the key parameters being measured:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is the primary measure of a compound's potency and is considered the gold standard for susceptibility testing.[2][10]
-
Minimum Bactericidal Concentration (MBC): Defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This assay is a critical follow-up to the MIC test to determine whether the compound is bactericidal or merely bacteriostatic.
-
Agar Diffusion Assays (Well/Disk): These methods provide a qualitative or semi-quantitative assessment of antimicrobial activity. The agent diffuses from a point source (a well or a paper disk) through the agar, creating a concentration gradient. If the organism is susceptible, a zone of no growth, known as the "zone of inhibition," will appear around the source.[13][14]
General Laboratory Requirements
3.1. Test Compound Preparation
-
Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. It is critical to first test the solubility of the compound.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in sterile DMSO. Store appropriately (e.g., at -20°C). Causality Note: A high-concentration stock minimizes the volume of solvent added to the assay, reducing potential solvent-induced toxicity to the microbes.
3.2. Microbial Strains & Culture Media
-
Quality Control (QC) Strains: It is mandatory to include reference strains in every assay to validate the results.[15] Recommended strains are available from culture collections like ATCC (American Type Culture Collection).
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Culture Media:
-
Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard recommended by CLSI and EUCAST for susceptibility testing of non-fastidious aerobic bacteria.[16] The adjusted cation (Ca²⁺, Mg²⁺) concentrations are crucial for the activity of certain antibiotic classes and ensure inter-laboratory reproducibility.
-
Agar: Mueller-Hinton Agar (MHA) is the corresponding solid medium for diffusion assays and for determining viable cell counts in MBC assays.[17]
-
-
Inoculum Standardization: A 0.5 McFarland turbidity standard (equivalent to approx. 1.5 x 10⁸ CFU/mL) is essential for preparing the bacterial inoculum to the correct density.[18]
3.3. Essential Equipment & Consumables
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile serological pipettes and multichannel pipettes
-
Sterile pipette tips
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Sterile Petri dishes, glass tubes, and inoculation loops
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Experimental Workflow Overview
The following diagram illustrates the logical flow from initial screening to determining the mode of action (bacteriostatic vs. bactericidal).
Caption: Overall workflow for MIC and MBC determination.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M07 guideline.[10] It is a quantitative method to determine the potency of the test compound.
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition: Add 100 µL of the this compound working solution (prepared at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This leaves wells 1-10 with 50 µL of serially diluted compound.
-
Control Wells:
-
Well 11 (Growth Control): Add an additional 50 µL of CAMHB. This well contains no compound and should show robust microbial growth.
-
Well 12 (Sterility Control): This well contains only 100 µL of uninoculated CAMHB to check for media contamination.
-
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an MHA plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[19]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[20]
Protocol 2: Agar Well Diffusion Assay
This is a valuable preliminary screening method to quickly assess activity.[13]
-
Plate Preparation: Prepare MHA plates. Allow the surface to dry completely before use.
-
Inoculation: Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland). Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[17]
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plate using a sterile cork borer or pipette tip.[21]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution (at a specific concentration) into each well.
-
Controls:
-
Pre-diffusion (Optional but Recommended): Let the plates sit at room temperature for 1-2 hours to allow the compound to diffuse into the agar before bacterial growth begins.[13]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally corresponds to higher antimicrobial activity.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and must be performed subsequently to determine if the compound is bactericidal.[12]
-
Selection of Wells: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Subculturing: From each selected well, take a 10 µL aliquot and plate it onto a fresh MHA plate. Spread the aliquot evenly over a section of the plate. Be sure to label each section corresponding to the well concentration.[19]
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies (CFU) on each plate section. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11]
Data Presentation & Interpretation
Quantitative data should be summarized for clarity. The following tables present illustrative data. Actual values must be determined experimentally.
Table 1: Representative MIC and MBC Data for this compound
| Microorganism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli | 25922 | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa | 27853 | 128 | >256 | >2 | Bacteriostatic |
Interpretation of MBC/MIC Ratio: The ratio of MBC to MIC provides insight into the compound's mode of action. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[19]
Table 2: Representative Agar Well Diffusion Data
| Microorganism | ATCC Number | Zone of Inhibition (mm) |
| S. aureus | 29213 | 18 |
| E. coli | 25922 | 11 |
| P. aeruginosa | 27853 | 7 |
| Negative Control (DMSO) | N/A | 0 |
| Positive Control (Cipro 5µg) | N/A | 25 |
Potential Mechanism of Action
While the precise mechanism of this compound requires specific investigation, related hydrazide-hydrazone compounds have been shown to target bacterial DNA gyrase.[1] This enzyme is essential for managing DNA supercoiling during replication. Inhibition leads to a disruption of DNA synthesis and, ultimately, cell death.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
References
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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel Derivatives
Introduction: The Rationale for Anti-Inflammatory Compound Evaluation
Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants.[1][2] It is a complex process involving a cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair. However, dysregulated or chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1][3]
The inflammatory response is orchestrated by a vast network of signaling pathways and mediators. Key players include enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX) that produce prostaglandins and leukotrienes, respectively.[1] Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) amplify the inflammatory cascade. Transcription factors, particularly Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), act as master regulators, controlling the expression of hundreds of pro-inflammatory genes.[3][4][5]
The development of novel anti-inflammatory therapeutics hinges on the accurate and systematic evaluation of new chemical entities and their derivatives. This guide provides a comprehensive overview of robust, field-proven in vitro and in vivo techniques to characterize the anti-inflammatory potential of candidate compounds. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the protocols but also interpret the results with confidence.
A Tiered Approach to Screening
A logical, multi-tiered screening strategy is essential for efficient drug discovery. This process typically begins with high-throughput in vitro assays to identify initial "hits" and progresses to more complex cell-based and whole-organism in vivo models for validation and characterization.
Caption: A typical workflow for screening anti-inflammatory compounds.
Part 1: In Vitro Evaluation Techniques
In vitro assays are the cornerstone of initial screening. They are generally cost-effective, rapid, and suitable for high-throughput formats, allowing for the efficient evaluation of large numbers of derivatives.[1][6]
Cell-Free Enzymatic Assays
These assays directly measure the ability of a compound to inhibit key enzymes involved in the synthesis of inflammatory mediators.
Scientific Rationale: Cyclooxygenase (COX) enzymes, with two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs).[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducibly expressed at sites of inflammation and is a primary target for anti-inflammatory drugs.[7] This assay quantifies the peroxidase activity of COX, which is a crucial part of the prostaglandin synthesis pathway.[8][9]
Protocol: Fluorometric COX Activity Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab204699, Sigma-Aldrich MAK414).[7][8]
-
Reagent Preparation:
-
Prepare Assay Buffer, COX Probe, and Cofactor solution as per the kit manufacturer's instructions.
-
Reconstitute the Arachidonic Acid substrate with NaOH and dilute with Assay Buffer to the final working concentration.
-
Prepare a Resorufin standard curve for quantification.
-
Dissolve test derivatives and positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of test derivative, control inhibitor, or solvent to appropriate wells.
-
Add 10 µL of purified COX-1 or COX-2 enzyme to the wells.
-
To differentiate between COX-1 and COX-2 activity, parallel wells can be set up with specific inhibitors.[8]
-
Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor.
-
Initiate the reaction by adding 80 µL of the Reaction Mix to each well, followed immediately by 10 µL of the Arachidonic Acid solution.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each derivative compared to the solvent control.
-
Calculate the IC₅₀ value (the concentration of the derivative that causes 50% inhibition) by plotting percent inhibition against the logarithm of the compound concentration.
-
Caption: The Arachidonic Acid inflammatory cascade.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating the effects of derivatives on intact cells, often macrophages, which are central to the inflammatory response.
Scientific Rationale: Macrophages (e.g., RAW 264.7 cell line or bone marrow-derived macrophages) are key innate immune cells. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. LPS stimulation triggers signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Protocol: Measurement of Nitric Oxide (NO) Production via Griess Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
Prior to treatment, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed effects are not due to cytotoxicity.
-
-
Griess Assay:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol: Quantification of Pro-inflammatory Cytokines via ELISA
-
Sample Collection:
-
Use the same cell culture supernatants collected for the Griess assay.
-
-
ELISA Procedure:
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines like TNF-α, IL-6, and IL-1β using commercially available kits.
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Scientific Rationale: The NF-κB and MAPK signaling pathways are central hubs in the regulation of inflammation.[3][4] The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate transcription of pro-inflammatory genes.[10] The MAPK family (including p38, JNK, and ERK) also plays a critical role in this process.[11][12] Evaluating the phosphorylation status of key proteins in these pathways can reveal the mechanism of action of a derivative.
Caption: The canonical NF-κB signaling pathway.
Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Lysis:
-
Culture, treat, and stimulate macrophages as described in section 1.2.1.
-
Lyse the cells at various time points (e.g., 0, 15, 30, 60 minutes) post-LPS stimulation using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of key proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membranes with antibodies for the total forms of the proteins and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Part 2: In Vivo Evaluation Techniques
In vivo models are indispensable for confirming the anti-inflammatory efficacy of derivatives in a complex biological system, providing insights into pharmacokinetics, pharmacodynamics, and potential systemic side effects.[6][13] All animal procedures must be conducted in accordance with institutional and national ethical guidelines.
Acute Inflammation Models
These models are used to evaluate the effects of compounds on the initial phases of inflammation, characterized by edema, erythema, and leukocyte infiltration.[14]
Scientific Rationale: This is one of the most widely used models for acute inflammation.[15] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (2.5-6 hours) is mediated by prostaglandins and involves the infiltration of neutrophils.[6] The reduction in paw swelling (edema) is a primary indicator of anti-inflammatory activity.
Protocol:
-
Animal Acclimatization:
-
Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC).
-
Group 2: Standard Drug (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.).
-
Groups 3-5: Test Derivatives at various doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Administer the vehicle, standard drug, or test derivative orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
-
Induction and Measurement:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (Time 0).
-
Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) at each time point relative to the initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
-
Scientific Rationale: The air pouch model creates a synovium-like cavity, providing a localized and contained environment to study inflammation without immediate systemic effects.[16][17] It allows for the easy collection and analysis of inflammatory exudate, including cell counts and mediator concentrations.[18][19]
Protocol:
-
Pouch Formation:
-
Inject 20 mL of sterile air subcutaneously into the intra-scapular area of the back of a rat.
-
Re-inject with 10 mL of air on day 3 to maintain the pouch.
-
-
Induction of Inflammation:
-
On day 6, administer the vehicle, standard drug, or test derivative (as in the paw edema model).
-
One hour later, inject 2 mL of 1% carrageenan solution directly into the air pouch.
-
-
Exudate Collection and Analysis:
-
At a specified time point (e.g., 6 or 24 hours) post-carrageenan injection, euthanize the animals.
-
Carefully open the pouch and collect the inflammatory exudate by washing the cavity with a known volume of sterile saline.
-
Measure the total volume of the collected exudate.
-
Determine the total leukocyte count using a hemocytometer. Differential cell counts can be performed on stained cytospin preparations.
-
Centrifuge the exudate and use the supernatant for biochemical analysis (e.g., cytokine ELISA, prostaglandin measurement).
-
Chronic Inflammation Models
These models mimic long-lasting inflammatory diseases and are crucial for evaluating compounds intended for chronic conditions.
Scientific Rationale: The AIA model is a well-established model of chronic, systemic inflammation that shares some pathological features with human rheumatoid arthritis, such as polyarticular inflammation, bone resorption, and cartilage destruction.[20][21] It is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[22][23]
Protocol:
-
Induction:
-
Dosing Regimen:
-
Prophylactic: Begin daily administration of the test derivative from day 0 to day 21.
-
Therapeutic: Wait for the onset of secondary arthritis (around day 10-12) and then begin daily administration.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in all four paws daily or every other day based on a scale (e.g., 0=no swelling, 4=severe swelling and erythema).
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer.
-
Body Weight: Monitor body weight as a general indicator of health.
-
Histopathology: At the end of the study (e.g., day 21), collect ankle and knee joints for histopathological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Analyze serum for levels of inflammatory cytokines (TNF-α, IL-1β) and other biomarkers.
-
Scientific Rationale: This model mimics human inflammatory bowel disease (IBD), particularly Crohn's disease.[24][25] Intrarectal administration of the haptenizing agent 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol breaks the mucosal barrier and induces a T-cell-mediated immune response, leading to transmural inflammation of the colon.[25][26][27]
Protocol:
-
Induction:
-
Fast mice or rats for 24 hours.
-
Lightly anesthetize the animal.
-
Administer TNBS (e.g., 100-150 mg/kg) dissolved in 50% ethanol intrarectally via a catheter.[24]
-
-
Treatment and Monitoring:
-
Administer the test derivative daily, starting either before or after colitis induction.
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
-
Evaluation:
-
At the end of the study (e.g., day 5-7 for acute models, or after several weeks for chronic models with repeated TNBS administration), euthanize the animals.[28]
-
Measure the colon length and weight.
-
Collect colon tissue for histopathological scoring of inflammation and damage.
-
Prepare colon homogenates to measure Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels.[24]
-
Alternative Model: Zebrafish Larva Tail Fin Amputation
Scientific Rationale: The zebrafish larva is a powerful in vivo model for inflammation research due to its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of immune cell migration.[29][30][31] The tail fin amputation model induces a rapid and highly reproducible inflammatory response characterized by leukocyte recruitment to the wound site.[29][31]
Protocol:
-
Procedure:
-
Use 3-day post-fertilization (dpf) zebrafish larvae, potentially from a transgenic line with fluorescently labeled neutrophils or macrophages.
-
Anesthetize the larvae.
-
Amputate the caudal fin using a sterile micro-scalpel.
-
Immediately place the larvae into a multi-well plate containing embryo medium and different concentrations of the test derivative.
-
-
Analysis:
-
After a set period (e.g., 4-6 hours), fix the larvae.
-
Image the wound site using fluorescence microscopy.
-
Quantify the number of fluorescent leukocytes that have migrated to the wound. A reduction in the number of recruited cells in the treated groups indicates anti-inflammatory activity.[29]
-
Summary of Models and Data Presentation
Effective evaluation relies on selecting the appropriate model for the scientific question. The data below summarizes the primary applications and measurable endpoints for the discussed techniques.
| Model/Assay | Type | Primary Application | Key Quantitative Endpoints | Advantages | Limitations |
| COX/LOX Inhibition | In Vitro (Enzymatic) | High-throughput screening for direct enzyme inhibitors. | IC₅₀ values. | Rapid, low cost, high-throughput, mechanistic. | Lacks biological complexity. |
| LPS-stimulated Macrophages | In Vitro (Cell-based) | Screening, mechanism of action (cytokine/NO suppression). | NO levels, Cytokine concentrations (TNF-α, IL-6), p-protein levels. | More physiologically relevant, good for pathway analysis. | In vitro artifact risk, does not model systemic effects. |
| Carrageenan Paw Edema | In Vivo (Acute) | General in vivo efficacy against acute edema. | % Inhibition of paw volume. | Simple, reproducible, well-characterized. | Limited mechanistic insight, short duration. |
| Carrageenan Air Pouch | In Vivo (Acute) | Quantifying cellular infiltrate and inflammatory exudate. | Exudate volume, leukocyte count, mediator levels. | Allows collection of exudate for detailed analysis. | Requires pouch formation period. |
| Adjuvant Arthritis (AIA) | In Vivo (Chronic) | Efficacy against chronic, systemic autoimmune inflammation. | Arthritis score, paw volume, histopathology score. | Models chronic disease features (bone erosion). | Severe model, ethically sensitive. |
| TNBS Colitis | In Vivo (Chronic) | Efficacy against IBD-like inflammation. | Disease Activity Index (DAI), colon length, MPO activity. | Models key features of Crohn's disease. | Variability in induction, severe pathology. |
| Zebrafish Tail Amputation | In Vivo (Acute) | High-throughput in vivo screening, leukocyte migration. | Number of recruited leukocytes. | High-throughput, real-time imaging, reduced animal use. | Innate immunity only, drug delivery differences. |
References
- Models of Inflammation: Carrageenan Air Pouch - PMC - NIH. (n.d.).
- Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699). (n.d.). Abcam.
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
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Le, H. T. T., Haffner, C., & Reversat, A. (2020). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. Frontiers in Cell and Developmental Biology, 8, 621737. Retrieved from [Link]
- Adjuvant-Induced Arthritis Model. (n.d.). Chondrex, Inc.
-
Mempel, M., & Moser, M. (2004). In Vivo Imaging and Quantitative Analysis of Leukocyte Directional Migration and Polarization in Inflamed Tissue. In Methods in Molecular Biology (pp. 119-130). Humana Press. Retrieved from [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. In Inflammation and Cancer (pp. 17-30). Springer. Retrieved from [Link]
- Herath, H. M. M. M., & Hettihewa, L. M. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Research in Pharmacy.
- Cyclooxygenase (COX) Activity Fluorometric Assay Kit (E-BC-F050). (n.d.). Elabscience.
-
Bendele, A. M. (2001). Models of inflammation: adjuvant-induced arthritis in the rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.5. Retrieved from [Link]
- Eze, P. M., & Ude, P. A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 29-37.
- Animal behavioural test - Inflammation - Carrageenan mouse air pouch. (n.d.). NEUROFIT.
-
Flores-Muñoz, M., & Campos-Sánchez, E. (2023). Inflammation in Development and Aging: Insights from the Zebrafish Model. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]
-
Henry, K. M., & Pase, L. (2021). Modeling Virus-Induced Inflammation in Zebrafish: A Balance Between Infection Control and Excessive Inflammation. Frontiers in Immunology, 12, 681491. Retrieved from [Link]
- Adjuvant Arthritis (AIA) In Rat. (n.d.). Inotiv.
- Singh, S., & Majumdar, D. K. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Research Allied Sciences, 3(1), 1-8.
-
Rodrigues, J., & Videira-Quintela, D. (2022). Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease. Journal of Visualized Experiments, (181), e63613. Retrieved from [Link]
-
Dolcino, M., & Puccetti, A. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 952. Retrieved from [Link]
- de Abreu, M. S., & Giacomini, A. C. V. V. (2019). Using the zebrafish model to understand the effects of inflammation on behaviour. King's College London Research Portal.
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
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van der Vaart, M., & Meijer, A. H. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. Pharmaceuticals, 14(1), 66. Retrieved from [Link]
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Bendele, A. M. (2012). Models of inflammation: carrageenan air pouch. Current Protocols in Pharmacology, Chapter 5, Unit 5.6. Retrieved from [Link]
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Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253-262. Retrieved from [Link]
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Psoriasis-like Inflammation Induced in an Air-pouch Mouse Model. (2021). In Vivo, 35(4), 2097-2106. Retrieved from [Link]
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Sanchez-Mendoza, M. E., & Arrieta, J. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Retrieved from [Link]
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Eze, P. M., & Ude, P. A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved from [Link]
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Shih, R.-H., Wang, C.-Y., & Yang, C.-M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. Retrieved from [Link]
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Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 149-160. Retrieved from [Link]
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Leimert, K. B., & Slater, D. M. (2022). A Leukocyte Migration Assay Assists Understanding of Interleukin-1β-Induced Leukocyte Migration Into Preterm Mouse Uterus. Frontiers in Physiology, 13, 856526. Retrieved from [Link]
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Shrestha, S., & Ekanayake, C. P. (2020). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Ayurveda and Integrative Medicine, 11(4), 489-492. Retrieved from [Link]
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Microwave-assisted synthesis of N'-(4-Bromophenyl)acetohydrazide derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of N'-(4-Bromophenyl)acetohydrazide Derivatives
For: Researchers, scientists, and drug development professionals.
Executive Summary
The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional synthesis of these compounds often involves lengthy reaction times and significant energy consumption. This guide provides a comprehensive protocol for the rapid and efficient synthesis of this compound derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this methodology dramatically reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles, aligning with the principles of green chemistry.[4][5][6] This document details the underlying scientific principles, provides step-by-step experimental protocols, and outlines the necessary characterization techniques to validate the synthesis of this important class of molecules.
The Rationale: Why Microwave-Assisted Synthesis?
Conventional heating methods transfer energy indirectly and slowly via conduction and convection, where the reaction vessel is heated first, which then heats the solvent and finally the reactants.[6] This process can be inefficient and lead to non-uniform temperature gradients. Microwave-assisted synthesis, however, represents a paradigm shift in energy transfer.
Mechanism of Microwave Heating: Microwave energy interacts directly with polar molecules in the reaction mixture through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the ethanol solvent and the hydrazide reactants, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at a molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[7][8][9]
-
Ionic Conduction: If any ionic species are present in the reaction mixture, they will migrate through the solution under the influence of the oscillating electric field. The resistance to this movement causes collisions and generates heat.[6][10]
This direct "in-core" heating leads to remarkable rate enhancements, allowing reactions that would typically take hours to complete in a matter of minutes.[11][12] The speed and efficiency of MAOS make it an invaluable tool in drug discovery for rapid lead optimization and the generation of compound libraries.[11][13]
Reaction Pathway and Mechanism
The synthesis of this compound derivatives is a classic condensation reaction between a hydrazide and an aldehyde, resulting in the formation of a hydrazone. The general mechanism involves a nucleophilic attack by the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final C=N double bond of the imine.
Caption: General mechanism for hydrazone formation.
Experimental Protocols
Materials and Equipment
-
Reagents: Ethyl 4-bromophenylacetate, hydrazine hydrate (80% or higher), various substituted aromatic aldehydes, absolute ethanol, glacial acetic acid.
-
Equipment: Dedicated microwave synthesizer with sealed reaction vessels (e.g., CEM Discover, Biotage Initiator), magnetic stirrer hotplate, reflux condenser, standard laboratory glassware, Buchner funnel, melting point apparatus.
-
Analytical Instruments: FTIR Spectrometer, NMR Spectrometer (¹H and ¹³C), Mass Spectrometer.
Protocol 1: Synthesis of the Precursor - 2-(4-bromophenyl)acetohydrazide
This initial step is typically performed using conventional heating to produce the necessary hydrazide intermediate in bulk.
-
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a stirrer hotplate.
-
Reagents: Add ethyl 4-bromophenylacetate (0.1 mol) and absolute ethanol (100 mL) to the flask. Stir until the ester is fully dissolved.
-
Reaction: Carefully add hydrazine hydrate (0.2 mol, 2 molar equivalents) dropwise to the stirring solution.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.
-
Drying: Dry the resulting 2-(4-bromophenyl)acetohydrazide under vacuum. The typical yield is 85-95%. The product can be used in the next step without further purification if TLC shows a single spot.
Protocol 2: Microwave-Assisted Synthesis of N'-(Substituted)-N'-(4-Bromophenyl)acetohydrazide Derivatives
This protocol outlines the rapid synthesis of the final target compounds.
Caption: Workflow for microwave-assisted hydrazone synthesis.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial equipped with a small magnetic stir bar, add 2-(4-bromophenyl)acetohydrazide (1.0 mmol).
-
Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1.05 mmol, 1.05 equivalents).
-
Solvent & Catalyst: Add 3-4 mL of absolute ethanol to dissolve the reactants. Add 1-2 drops of glacial acetic acid to catalyze the reaction.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture using the parameters outlined in Table 1. The temperature, pressure, and power should be monitored in real-time. A typical condition is heating to 120 °C for 5-10 minutes.[14]
-
Cooling & Precipitation: Once the reaction is complete, the vessel is cooled to room temperature (typically via a built-in air jet). The product usually precipitates out of the solution upon cooling.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted aldehyde. The product can be further purified by recrystallization from ethanol if necessary.
-
Analysis: Dry the purified product and determine the yield, melting point, and characterize its structure using spectroscopic methods.
Data Presentation and Characterization
Representative Reaction Conditions and Yields
The microwave method is highly efficient, providing excellent yields in short reaction times.
| Entry | Aldehyde Substituent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloro | 300 | 120 | 8 | 82[14] |
| 2 | 4-Bromo | 300 | 120 | 8 | 84[14] |
| 3 | 2-Hydroxy | 300 | 120 | 10 | 86[14] |
| 4 | 4-Nitro | 300 | 120 | 7 | 89 |
| 5 | 4-Methoxy | 300 | 120 | 10 | 91 |
Table 1: Example conditions for the microwave-assisted synthesis of various this compound derivatives. Yields are based on isolated product.
Spectroscopic Validation
Confirming the structure of the synthesized compounds is a critical step. FTIR and NMR spectroscopy are primary techniques for this validation.[15][16][17]
Expected Spectroscopic Data for N'-[(4-chlorophenyl)methylidene]-2-(4-bromophenyl)acetohydrazide:
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale for Confirmation |
| FTIR | N-H (amide) | ~3128 cm⁻¹[14] | Presence of the amide N-H stretch. |
| C=O (amide) | ~1695 cm⁻¹[14] | Confirms the presence of the carbonyl group. | |
| C=N (imine) | ~1606 cm⁻¹[14] | Crucial peak: Confirms the formation of the hydrazone C=N bond. | |
| ¹H NMR | -CH₂- | δ ~4.2 ppm (singlet) | Protons of the methylene group adjacent to the carbonyl. |
| Ar-H | δ ~7.1-7.8 ppm (multiplets) | Aromatic protons from both phenyl rings. | |
| -N=CH- | δ ~8.1 ppm (singlet) | Crucial peak: Proton of the newly formed imine group.[14] | |
| -NH- | δ ~11.8 ppm (singlet) | The deshielded amide proton, confirms hydrazide structure.[14] |
Table 2: Key spectroscopic signals for the validation of a representative product. Spectra should be compared against starting materials to confirm the disappearance of the aldehyde proton (~9-10 ppm) and hydrazide -NH₂ protons.
Conclusion
Microwave-assisted organic synthesis offers a superior alternative to conventional heating for the production of this compound derivatives. The methodology is characterized by its remarkable speed, high efficiency, and operational simplicity, making it an ideal platform for applications in medicinal chemistry and drug discovery.[4][12][13] The protocols outlined in this guide are robust and can be adapted to a wide range of substituted aldehydes to rapidly generate a library of compounds for further biological evaluation.
References
-
Microwave-Assisted Synthesis in Drug Development. EPCP. 4
-
The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. 11
-
The impact of microwave synthesis on drug discovery. Semantic Scholar. 12
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. 8
-
Microwave assisted synthesis. Unpublished. 5
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Advances in Microwave-Assisted Synthesis and the Impact of Novel Drug Discovery. Expert Opinion on Drug Discovery.
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
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Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
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A brief review: Microwave assisted organic reaction. Scholars Research Library.
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Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI.
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Microwave-Assisted Synthesis and Antioxidant Activity of a Hydrazone, (E)-1-(4-Methoxybenzylidene)-2- Phenylhydrazine. AIP Publishing.
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Microwave assisted synthesis and characterization of novel hydrazone derivatives. TSI Journals.
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Synthesis, Characterization and Pharmacological Screening of some Acid Hydrazones Under Classical Heating and Microwave Irradiation: A Comparative Study. Biomedical and Pharmacology Journal.
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate.
-
Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. ResearchGate.
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI.
-
Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. Bentham Science.
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari.
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
-
Microwave Assisted Organic Synthesis of Non-Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research. 18
-
Microwave-Assisted Synthesis of Some Benzimidazole Derivatives Containing Imine Function. DergiPark.
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate.
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.
-
The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N'-(4-Bromophenyl)acetohydrazide
Welcome to the technical support center for the synthesis of N'-(4-Bromophenyl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable intermediate. We move beyond simple protocols to explain the causality behind experimental choices, offering a framework for robust troubleshooting and optimization based on established chemical principles.
Section 1: Synthesis Overview & Core Mechanism
The most reliable and commonly employed route for synthesizing this compound is a two-step process starting from 2-(4-Bromophenyl)acetic acid. This method ensures high conversion and simplifies purification by proceeding through a stable ester intermediate.
-
Step 1: Fischer Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the acid in an alcohol solvent (e.g., methanol) with a catalytic amount of strong acid, such as sulfuric acid. This step is crucial as esters are significantly more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid.
-
Step 2: Hydrazinolysis: The purified ester intermediate is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide product.[1][2]
The overall workflow is summarized below.
Caption: General two-step synthesis pathway for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing both the underlying cause and a validated solution.
Issue Cluster 1: Low Yield in Step 1 (Esterification)
Q: My esterification of 2-(4-Bromophenyl)acetic acid is incomplete, resulting in a low yield of the ester intermediate. What are the common causes and solutions?
A: Incomplete esterification is a frequent challenge, primarily because the Fischer esterification is an equilibrium-controlled process. Several factors can prevent the reaction from reaching completion:
-
Presence of Water: Water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
-
Underlying Cause: The mechanism is reversible. Water, a product of the reaction, can act as a nucleophile and attack the protonated ester.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous alcohol as the solvent. While not always necessary for this specific substrate, a Dean-Stark apparatus can be used to physically remove water for particularly stubborn esterifications.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate that may not reach equilibrium within a practical timeframe.
-
Underlying Cause: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Solution: Use a catalytic amount of concentrated sulfuric acid (typically 1-3% of the alcohol volume). For sensitive substrates, solid acid catalysts like Amberlyst-15 can also be effective and are easier to remove post-reaction.
-
-
Suboptimal Reaction Time or Temperature: The reaction may not have been heated long enough or at a high enough temperature to reach equilibrium.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the spot corresponding to the starting carboxylic acid has disappeared or its intensity remains constant over time. A typical reflux time is 4-6 hours.
-
Issue Cluster 2: Poor Results in Step 2 (Hydrazinolysis)
Q: The conversion of my methyl 2-(4-bromophenyl)acetate to the hydrazide is low. How can I improve the yield?
A: Low conversion in the hydrazinolysis step typically points to issues with reagent stoichiometry, reactivity, or reaction conditions.
-
Stoichiometry of Hydrazine Hydrate: Using an insufficient amount of hydrazine will lead to incomplete conversion.
-
Underlying Cause: Hydrazine is the key nucleophile. While the stoichiometry is 1:1, using a slight to moderate excess of hydrazine can help drive the reaction to completion according to Le Châtelier's principle.
-
Solution: Use a 1.5 to 3-fold molar excess of hydrazine hydrate relative to the ester. This ensures that the concentration of the nucleophile remains high throughout the reaction.
-
-
Reaction Time and Temperature: Hydrazinolysis of unreactive esters can be slow.[3]
-
Underlying Cause: The reaction requires sufficient thermal energy to overcome the activation barrier for the nucleophilic attack of hydrazine on the ester's carbonyl carbon.
-
Solution: Refluxing in methanol or ethanol is standard.[1] For this specific substrate, refluxing for 6-8 hours is generally sufficient. Again, TLC is your best tool for monitoring the consumption of the starting ester.
-
-
Alternative Method for Unreactive Esters:
-
Solution: For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[3] This is due to efficient and rapid heating of the polar solvent and reactants.
-
Q: I'm observing an unknown, high-melting point solid as a byproduct in my hydrazinolysis reaction. What is it and how can I prevent it?
A: The most likely byproduct is a diacyl hydrazide (R-CO-NH-NH-CO-R).
-
Underlying Cause: This occurs if the initially formed product, the acetohydrazide, acts as a nucleophile and attacks another molecule of the ester. This is more common if the reaction is run under conditions where the concentration of hydrazine hydrate is depleted before all the ester is consumed.
-
Prevention: The primary solution is to maintain a sufficient excess of hydrazine hydrate throughout the reaction, as detailed previously. Adding the ester solution dropwise to the heated solution of hydrazine hydrate (instead of the other way around) can also help maintain a high hydrazine-to-ester ratio at all times, minimizing the formation of the diacyl byproduct.
Caption: A troubleshooting flowchart for identifying and solving common yield issues.
Issue Cluster 3: Product Purification & Isolation
Q: My final product, this compound, is difficult to crystallize and sometimes appears as an oil after workup. How can I achieve a pure, crystalline solid?
A: Purification challenges often stem from residual solvent, unreacted starting materials, or byproducts. Recrystallization is the most effective method for obtaining a high-purity product.
-
Underlying Cause: The presence of impurities disrupts the formation of a stable crystal lattice, leading to oiling out or preventing crystallization altogether.
-
Solution:
-
Initial Workup: After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure. Pour the concentrated residue into cold water to precipitate the crude product.
-
Recrystallization: Methanol is an excellent solvent for recrystallizing the title compound.[1][2] Dissolve the crude solid in a minimum amount of hot methanol. If any insoluble impurities remain, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of the purified crystals.
-
Washing and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol to remove any soluble impurities clinging to the surface, and dry thoroughly under vacuum. The expected product is a colorless, crystalline solid.[1]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the ester intermediate necessary? Can't I react 2-(4-Bromophenyl)acetic acid directly with hydrazine? A: While direct reaction of a carboxylic acid with hydrazine to form a hydrazide is possible, it is often inefficient without assistance. The direct reaction forms a stable hydrazinium carboxylate salt. To drive the reaction forward to form the amide bond, you would need to either heat this salt to very high temperatures to dehydrate it (which can lead to degradation) or use a coupling agent like dicyclohexylcarbodiimide (DCC).[4] The two-step esterification/hydrazinolysis route is generally cleaner, higher-yielding, and avoids the use of expensive coupling agents and the formation of their associated byproducts (e.g., dicyclohexylurea).
Q2: How can I best monitor the reactions by TLC? A: Use a mobile phase of ethyl acetate/hexanes (e.g., starting with a 30:70 ratio). The carboxylic acid will have a low Rf (retention factor), the ester will be higher up the plate, and the final hydrazide product, being more polar than the ester, will have an Rf between the acid and the ester. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective visualization techniques.
Q3: What are the key safety precautions when working with hydrazine hydrate? A: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(4-bromophenyl)acetate
-
To a round-bottom flask equipped with a reflux condenser, add 2-(4-Bromophenyl)acetic acid (e.g., 10.0 g, 46.5 mmol).
-
Add anhydrous methanol (e.g., 100 mL).
-
Carefully add concentrated sulfuric acid (e.g., 2 mL) dropwise with stirring.
-
Heat the mixture to a steady reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.
-
Once complete, cool the flask to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the remaining solution into a beaker containing ice-cold water (200 mL). The ester should separate as an oil or solid.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask with a reflux condenser, dissolve the crude methyl 2-(4-bromophenyl)acetate (e.g., ~46.5 mmol) in methanol (100 mL).
-
Add hydrazine hydrate (80% solution, e.g., 7.0 mL, ~116 mmol, ~2.5 equivalents) to the solution.
-
Heat the mixture to a steady reflux and maintain for 6-8 hours. The product may begin to precipitate from the solution upon heating. Monitor by TLC until the ester spot has disappeared.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol.
-
Dry the solid under vacuum to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Transfer the crude hydrazide to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to the flask, just enough to fully dissolve the solid.
-
If the solution is colored or contains particulate matter, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes.
-
Collect the pure crystals by vacuum filtration, wash with a minimal amount of ice-cold methanol, and dry under vacuum. The melting point should be sharp, around 438–439 K (165-166 °C).[1]
Section 5: Key Parameter Summary
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis | Rationale & Key Insights |
| Solvent | Anhydrous Methanol | Methanol | Methanol serves as both a reagent and solvent in Step 1 and is an excellent solvent for Step 2. Its polarity is suitable for all components. |
| Catalyst/Reagent | Conc. H₂SO₄ (catalytic) | Hydrazine Hydrate (1.5-3.0 eq.) | Sulfuric acid protonates the carbonyl, activating it. An excess of hydrazine drives the equilibrium towards the product in Step 2. |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) | Provides sufficient activation energy for both equilibrium-controlled and kinetically slow reactions without degrading reactants. |
| Reaction Time | 4-6 hours | 6-8 hours | These are typical times; however, TLC monitoring is essential to confirm the endpoint and avoid unnecessary heating. |
| Workup | Aqueous extraction | Precipitation/Filtration | The ester is typically less polar and water-insoluble, suitable for extraction. The hydrazide product is often a solid that conveniently precipitates. |
| Purification | Wash/Direct Use | Recrystallization (Methanol) | The crude ester is often pure enough for the next step. Recrystallization is critical for achieving high purity of the final solid product.[1] |
Section 6: References
-
Vertex AI Search. (n.d.). Optimizing Organic Synthesis: The Role of 4-Bromophenylhydrazine Hydrochloride. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Bromophenylhydrazine hydrochloride 99%. Retrieved from
-
Google Patents. (CN102382010A). Preparation process for 4-bromo phenyl hydrazine. Retrieved from
-
Google Patents. (CN103387515A). Preparation method of 4-bromophenylhydrazine hydrochloride. Retrieved from
-
Ambeed. (n.d.). 622-88-8 | (4-Bromophenyl)hydrazine hydrochloride. Retrieved from
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. Retrieved from [Link]
-
El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, M. A. A. (2018). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 23(10), 2463. Retrieved from [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nagar, M. M. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 6(36), 23336–23348. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Assessment of Green Synthesis of Hydrazides. Retrieved from [Link]
-
Sciencemadness.org. (2002). Reaction of esters with hydrazine? Retrieved from
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 5(7), 881-889. Retrieved from
-
Smith, R. F., Bates, A. C., Battisti, A. J., Byrnes, P. G., Mroz, C. T., Smearing, T. J., & Albrecht, F. X. (1978). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 43(4), 773–775. Retrieved from [Link]
Sources
Technical Support Center: Purification of N'-(4-Bromophenyl)acetohydrazide by Recrystallization from Methanol
Welcome to the technical support center for the purification of N'-(4-Bromophenyl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound from methanol. Our goal is to move beyond procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Core Principles of Recrystallization
Recrystallization is a fundamental purification technique based on differential solubility. An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound at cooler temperatures. As the saturated hot solution cools, the decreasing solubility forces the desired compound to crystallize out, leaving the impurities behind in the "mother liquor." The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process to promote the growth of pure, well-defined crystals.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the recrystallization of this compound from methanol in a question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1][2] This is often problematic because the oil can trap impurities, defeating the purpose of recrystallization.[3][4]
Probable Causes:
-
Low Melting Point: The compound's melting point might be lower than the boiling point of the solvent. When the solution cools, it becomes supersaturated while the temperature is still above the compound's melting point, causing it to precipitate as a liquid.[3][4]
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, leading to oiling out.[3][5]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its depressed melting point.[6]
Immediate Solutions:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot methanol (e.g., 1-2 mL) to slightly decrease the saturation point.[4]
-
Allow the flask to cool much more slowly. You can achieve this by leaving it on a warm hotplate (turned off) or by insulating the flask with glass wool or a beaker of warm water.[6]
-
If oiling persists, try scratching the inner surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
Question 2: I have a very low yield of purified crystals. What are the likely reasons?
Answer:
A low yield is one of the most common issues in recrystallization.
Probable Causes:
-
Excess Solvent: Using too much methanol to dissolve the crude product is the most frequent cause.[4][6][7] The excess solvent will retain more of your compound in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (if performed), you will lose a significant portion of your product.
-
Insufficient Cooling: Not cooling the solution to a low enough temperature will leave a substantial amount of the product dissolved in the methanol.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can redissolve and wash away your product.[7]
Immediate Solutions:
-
Before discarding the mother liquor, test it for remaining product. Dip a glass rod into the filtrate, let the solvent evaporate, and observe if a solid residue forms.[4]
-
If significant product remains, boil off a portion of the methanol to reconcentrate the solution and attempt a second cooling and crystallization cycle.[4][8]
-
For future attempts, be meticulous about adding the minimum amount of boiling methanol required to just dissolve the crude solid.[7]
Question 3: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?
Answer:
The failure to form crystals is often due to the formation of a stable supersaturated solution or the use of too much solvent.[7]
Probable Causes:
-
Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature, and there are no nucleation sites to initiate crystal growth.
-
Excess Solvent: As discussed in the low yield problem, too much solvent means the solution is not saturated enough to crystallize upon cooling.[6][8]
Immediate Solutions:
-
Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask just below the solvent level. This creates rough surfaces that can act as nucleation points.[8][9]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for other molecules to crystallize upon.[7][8][9][10]
-
Reduce Solvent Volume: If the above methods fail, it is highly likely you have too much solvent. Gently heat the solution to boil off about a quarter to half of the methanol, then allow it to cool again.[8][9]
-
Flash Cooling: Place the flask in an ice-water bath for a short period. While slow cooling is ideal for purity, rapid cooling can sometimes be necessary to force initial crystal formation.
Question 4: My final product is still colored, even after recrystallization. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar, conjugated organic molecules that can be effectively removed.
Probable Cause:
-
The presence of colored, polymeric, or highly polar byproducts from the synthesis of the crude material.
Immediate Solution:
-
Redissolve the impure crystals in the minimum amount of hot methanol.
-
Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution.
-
Swirl the hot solution with the charcoal for a few minutes. Do not boil it vigorously, as this can cause the fine charcoal particles to become colloidal and difficult to filter.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.
-
Proceed with the cooling and crystallization of the now decolorized filtrate.
Caution: Using too much charcoal can adsorb your desired product, leading to a significantly reduced yield.[4]
Frequently Asked Questions (FAQs)
Q: Why is methanol a suitable solvent for this recrystallization? A: Methanol is a polar protic solvent that is effective at dissolving this compound, which has polar N-H and C=O bonds, at its boiling point. A study on the synthesis of this compound specifically mentions its successful purification by recrystallization from dry methanol.[11][12] An ideal solvent shows a steep solubility curve with respect to temperature, meaning it dissolves the compound well when hot but poorly when cold, which is characteristic of methanol for many similar organic solids.
Q: What is the expected melting point of pure this compound? A: The literature reports a melting point of 438–439 K (165-166 °C) for this compound.[11][12] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q: How can I assess the purity of my final product? A: Besides a sharp melting point, Thin Layer Chromatography (TLC) is an excellent method to assess purity. A pure compound should ideally show a single spot on the TLC plate. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical structure and identify any remaining impurities.
Q: What are the key safety precautions when performing this procedure? A:
-
Methanol: Methanol is flammable and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Avoid inhalation and skin contact.
-
This compound: While specific data for this exact compound is limited, related bromophenyl and hydrazide compounds can cause skin, eye, and respiratory irritation.[14][15][16] Handle it with care, wearing standard PPE.[17]
-
Heating: When heating methanol, use a steam bath or a heating mantle. Never use an open flame due to its flammability.
Data Presentation
| Parameter | Value | Source |
| IUPAC Name | This compound | [18] |
| Molecular Formula | C₈H₉BrN₂O | [18] |
| Molecular Weight | 229.07 g/mol | [18] |
| Melting Point | 165-166 °C (438-439 K) | [11][12] |
| Appearance | Colorless, rod-like crystals | [11][12] |
Detailed Experimental Protocol
This protocol outlines the ideal steps for the purification of this compound using methanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip. In a fume hood, add a small amount of methanol and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding methanol dropwise from a pipette until the solid just dissolves. It is crucial to use the minimum amount of boiling methanol to create a saturated solution.
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, sand) or if you used activated charcoal for decolorization, you must perform a hot filtration. Keep the receiving flask warm on a steam bath to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining mother liquor. Using cold solvent minimizes the loss of your purified product.[7]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes. Then, transfer them to a watch glass to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
-
University of Geneva. Guide for crystallization. [Link]
-
Quora. (2017). How to recrystallize a product from methanol. [Link]
-
University of Missouri-St. Louis. Crystallization. [Link]
-
University of California, Irvine. recrystallization-2.doc.pdf. [Link]
-
California State University, Fullerton. Recrystallization1. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]
-
Angene Chemical. (4-Bromophenyl)(phenyl)methanol Safety Data Sheet. [Link]
-
University of York. Problems with Recrystallisations. [Link]
- Google Patents. RU2596223C2 - Method of producing high-purity hydrazine.
-
PubChem. Acetic acid 2-(4-bromophenyl)hydrazide. [Link]
-
National Institutes of Health (NIH). 2-(4-Bromophenyl)acetohydrazide. [Link]
-
NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
-
ResearchGate. (PDF) 2-(4-Bromophenyl)acetohydrazide. [Link]
-
Wikipedia. 4-Bromophenylacetic acid. [Link]
-
MolPort. Compound N'-[(4-bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide. [Link]
-
MolPort. Compound N'-(4-bromophenyl)-2-hydroxy-2,2-bis(2-methoxyphenyl)acetohydrazide. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. unifr.ch [unifr.ch]
- 11. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. aksci.com [aksci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. angenechemical.com [angenechemical.com]
- 18. Acetic acid 2-(4-bromophenyl)hydrazide | C8H9BrN2O | CID 615522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with N'-(4-Bromophenyl)acetohydrazide
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N'-(4-Bromophenyl)acetohydrazide. This resource provides in-depth troubleshooting advice and practical methodologies to address common solubility challenges encountered during experimental work. Our approach is grounded in established scientific principles to ensure you can proceed with your research confidently and efficiently.
Introduction: Understanding the Solubility Profile of this compound
This compound is a versatile molecule in synthetic and medicinal chemistry. However, its relatively planar, crystalline structure, featuring a bromophenyl ring and a hydrazide moiety, can lead to significant solubility limitations in common organic solvents. The intermolecular forces, including hydrogen bonding and π-stacking, contribute to a stable crystal lattice that can be challenging to disrupt. This guide will walk you through a systematic approach to overcoming these challenges.
A foundational principle in solubility is "like dissolves like." The polarity and hydrogen bonding capacity of both the solute and the solvent are critical factors. This compound possesses both hydrogen bond donors (-NH) and acceptors (C=O), as well as a large nonpolar aromatic ring, giving it a complex solubility profile.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to have at least moderate solubility?
Based on its structure and available literature on similar compounds, this compound is expected to be most soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It has some reported solubility in alcohols like methanol and ethanol, particularly upon heating, as it has been successfully recrystallized from methanol.[1] Its solubility is generally low in nonpolar solvents like hexanes and toluene.
Q2: I am seeing precipitation when adding my this compound stock solution in DMSO to an aqueous buffer. What is happening and how can I prevent this?
This is a common issue known as "antisolvent precipitation." While the compound is soluble in a strong organic solvent like DMSO, its solubility in aqueous solutions is significantly lower. When the DMSO stock is diluted into a buffer, the overall solvent polarity increases, causing the compound to crash out of solution.
To mitigate this, you can:
-
Decrease the final concentration: The most straightforward approach is to work with a more dilute final solution.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try preparing your aqueous buffer with a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to maintain solubility.
-
Use surfactants: Adding a small amount of a suitable surfactant to the aqueous buffer can help to keep the compound in solution by forming micelles.[2][3][4]
Q3: Can I heat the solvent to dissolve this compound? Are there any risks?
Yes, heating is a very effective method to increase the solubility of most solid organic compounds.[5][6][7][8] The added thermal energy helps to overcome the lattice energy of the crystal. However, it is crucial to consider the thermal stability of this compound. While it is generally stable, prolonged heating at high temperatures could lead to degradation. It is recommended to heat the solution gently and for the minimum time required to achieve dissolution. Always check the compound's melting point and any available thermal stability data.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Compound is not dissolving in the chosen solvent at room temperature. | The solvent may not be suitable, or the concentration is too high. | 1. Try a stronger polar aprotic solvent like DMSO or DMF.2. Gently warm the solution while stirring.3. Use sonication to aid dissolution.4. Reduce the concentration of the compound. |
| The compound "oils out" instead of dissolving or crystallizing. | The compound may be melting in the hot solvent rather than dissolving, or the solvent is not ideal for crystallization. | 1. Add more of the "good" solvent to ensure the compound fully dissolves before cooling.[9]2. Try a different solvent system with a lower boiling point.[9]3. If impurities are suspected, consider a pre-purification step like charcoal treatment.[9] |
| The compound dissolves with heating but crashes out immediately upon cooling. | The solution is likely supersaturated, and the cooling is too rapid. | 1. Reheat the solution to redissolve the compound.2. Add a small amount of additional solvent (10-20% more).3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[9] |
| After trying several solvents, the compound remains poorly soluble. | The compound may have very high crystal lattice energy. | 1. Consider using a co-solvent system (see Protocol 2).2. If compatible with your experiment, explore the use of solubilizing agents like surfactants.[2][3][4] |
Experimental Protocols for Solubility Enhancement
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for systematically identifying a suitable solvent for this compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), DMSO, DMF)
-
Small vials (e.g., 1.5 mL or 4 mL)
-
Magnetic stirrer and stir bars
-
Hot plate/stirrer
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Screening at Room Temperature:
-
Add a small, known amount of this compound (e.g., 1-2 mg) to a series of vials.
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Vortex each vial for 30 seconds.
-
Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
-
Screening with Physical Agitation:
-
For vials where the compound is not fully dissolved, place them in a bath sonicator for 10-15 minutes.
-
Observe and record any changes in solubility. Sonication can break up solid aggregates and enhance dissolution.[10]
-
-
Screening with Heat:
-
For remaining insoluble samples, gently warm the vials on a hot plate with stirring. Increase the temperature in increments (e.g., to 40°C, then 60°C), being careful not to exceed the solvent's boiling point.
-
Observe and record the temperature at which the compound dissolves completely.
-
-
Data Analysis:
-
Compile the results in a table to compare the effectiveness of each solvent.
-
The best solvent will dissolve the compound at the desired concentration with minimal heating.
-
dot graph TD { A[Start: Undissolved Compound] --> B{Add Solvent}; B --> C{Vortex/Stir at RT}; C --> D{Fully Dissolved?}; D -- Yes --> E[End: Soluble]; D -- No --> F{Apply Sonication}; F --> G{Fully Dissolved?}; G -- Yes --> E; G -- No --> H{Gentle Heating}; H --> I{Fully Dissolved?}; I -- Yes --> E; I -- No --> J[Consider Alternative Solvent/Method]; } Caption: Workflow for systematic solvent screening.
Protocol 2: Utilizing Co-Solvent Systems
A co-solvent system can often be more effective than a single solvent by modifying the overall polarity of the solvent mixture.[11][12]
Materials:
-
This compound
-
A "good" solvent in which the compound has some solubility (e.g., Methanol, Acetone).
-
A "poor" or "anti-solvent" in which the compound is insoluble (e.g., Water, Hexane).
-
Vials, stirrer, hot plate as in Protocol 1.
Procedure:
-
Dissolve the this compound in the minimum amount of the "good" solvent, with gentle heating if necessary.
-
While the solution is warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. This method is often used for recrystallization but can also be adapted to create a stable, saturated solution for experimental use.
dot graph TD { subgraph Co-Solvent Method A[Dissolve compound in minimum 'good' solvent] --> B[Heat gently if needed]; B --> C[Slowly add 'poor' solvent until cloudy]; C --> D[Add drops of 'good' solvent until clear]; D --> E[Slowly cool the solution]; end } Caption: Co-solvent system preparation workflow.
Advanced Insight: Hansen Solubility Parameters (HSP)
For a more predictive approach, Hansen Solubility Parameters (HSP) can be employed.[13][14][15][16] HSP separates the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Table of Hansen Solubility Parameters for Common Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| DMSO | 18.4 | 16.4 | 10.2 |
| DMF | 17.4 | 13.7 | 11.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Data sourced from various chemical handbooks and online resources.
By estimating the HSP for this compound, a medicinal chemist can calculate the "Hansen distance" to these solvents to predict compatibility. A smaller distance suggests better solubility.
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
-
Cárdenas, Z. J., Lazzús, J. A., & Valderrama, J. O. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(4), 1368–1385. [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. [Link]
-
Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. [Link]
-
Figshare. (2013). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
- Jafari, S., & McClements, D. J. (Eds.). (2018).
-
Journal of Reports in Pharmaceutical Sciences. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Just, J., & El-Halwagi, M. M. (2012). Harnessing Hansen solubility parameters to predict organogel formation. Journal of Materials Chemistry, 22(31), 15598-15605. [Link]
-
Narmada, I. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(2), 134-142. [Link]
-
Pete Jones. (2025, February 2). Sonication – 7 Tips for Mastering the Art. Bitesize Bio. [Link]
-
PharmaTutor. (2013, November 13). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]
-
ResearchGate. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
ResearchGate. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]
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Shah, V., & Serajuddin, A. T. M. (2012). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health. [Link]
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Shinde, P., & Shinde, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]
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Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]
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Tahir, M. N., Ahmad, S., Jabbar, A., & Hussain, M. T. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. [Link]
-
The Journal of Organic Chemistry. (2024, April 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
- U.S. Patent No. US3023241A. (1962). Preparation of acyl hydrazine derivatives.
-
Verevkin, S. P., & Emel’yanenko, V. N. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659-2667. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
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Wride, M., & Abraham, M. H. (2020). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Figshare. [Link]
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Yadav, V. R., & Yadav, A. V. (2014). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 134-141. [Link]
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Technical Support Center: Optimizing Coupling Reactions of N'-(4-Bromophenyl)acetohydrazide
Welcome to the technical support center for optimizing coupling reactions involving N'-(4-Bromophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of N-aryl or N-heteroaryl derivatives of this versatile building block. As your Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction to Coupling Reactions with this compound
This compound is a valuable bifunctional molecule, featuring a nucleophilic hydrazide moiety and an aryl bromide suitable for cross-coupling reactions. The most common strategies for its functionalization are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling. Both methods have their unique advantages and challenges, which we will explore in detail.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into troubleshooting common problems, optimizing reaction conditions, and understanding the mechanistic rationale behind our recommendations.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Issues
Q1: My coupling reaction with this compound is not working, or the yield is very low. Where do I start troubleshooting?
A1: A low or no yield in a cross-coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1] Here is a logical workflow to diagnose the issue:
Caption: A systematic workflow for troubleshooting failed coupling reactions.
-
Reagent Integrity:
-
This compound: Confirm its purity. The synthesis from 2-(4-bromophenyl)acetic acid and hydrazine hydrate is straightforward, but impurities can affect the reaction.[2]
-
Coupling Partner: Ensure the purity of your amine, phenol, or other nucleophile.
-
Catalyst and Ligand: Palladium and copper catalysts are sensitive to air and moisture. Use fresh, high-purity catalysts and ligands. For palladium-catalyzed reactions, using pre-formed palladium pre-catalysts can lead to more reliable results than generating the active species in situ from sources like Pd(OAc)₂.[1]
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure the base is of high purity and anhydrous, especially for moisture-sensitive reactions.
-
-
Inert Atmosphere:
-
Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst.[3] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.
-
-
Reaction Setup and Monitoring:
-
Ensure efficient stirring, especially when using heterogeneous bases like K₃PO₄ or Cs₂CO₃.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is stalling or proceeding slowly.
-
Buchwald-Hartwig Amination Specifics
Q2: I am attempting a Buchwald-Hartwig amination with an amine and this compound, but I am getting a complex mixture of products. What could be the cause?
A2: A complex product mixture in a Buchwald-Hartwig reaction with this substrate often points to issues with regioselectivity or side reactions.
-
Regioselectivity: this compound has two potential nucleophilic sites: the terminal nitrogen (N') of the hydrazide and the amide nitrogen. While the terminal nitrogen is generally more nucleophilic, competitive N-arylation at the amide nitrogen can occur. The choice of ligand and base can influence this selectivity.
-
Di-arylation: The product of the initial C-N coupling still possesses a free N-H bond, which can undergo a second arylation, leading to a di-aryl hydrazine derivative. This is more likely with highly active catalysts or prolonged reaction times.
-
Hydrodehalogenation: You may be observing the formation of acetohydrazide, where the bromine atom has been replaced by a hydrogen. This side reaction is often promoted by moisture or certain bases.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical.[5] For coupling with hydrazides, bulky, electron-rich ligands are often preferred as they can promote reductive elimination and minimize side reactions.
-
Recommended Ligands: Start with well-established ligands like XPhos, RuPhos, or BrettPhos.[5] These have demonstrated broad utility in C-N bond formation.
-
-
Base Selection: The base plays a crucial role in the deprotonation of the hydrazide.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are commonly used and can lead to faster reaction rates. However, they can also promote side reactions if not used carefully.[4]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance and can sometimes suppress side reactions. Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[4]
-
-
Control Stoichiometry: Use a slight excess of the amine coupling partner (1.1-1.2 equivalents) to favor the desired reaction.
Q3: My Buchwald-Hartwig reaction has stalled. How can I push it to completion?
A3: A stalled reaction is often due to catalyst deactivation or inhibition.
-
Catalyst Inhibition: The product, an N-aryl hydrazide, can sometimes coordinate to the palladium center and inhibit further catalytic activity. Imidazoles, for example, are known to inhibit the formation of the active Pd(0) species.[6]
-
Catalyst Decomposition: The active Pd(0) species can be unstable at high temperatures, leading to the formation of inactive palladium black.
Solutions:
-
Use a Pre-catalyst: Palladium pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species more cleanly and efficiently, which can improve catalyst longevity.[4]
-
Increase Ligand Loading: A slight excess of the phosphine ligand relative to the palladium precursor can help stabilize the active catalytic species.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts provide more reliable generation of the active Pd(0) species.[4] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Enhance oxidative addition and reductive elimination, improving reaction efficiency.[5] |
| Base | Start with Cs₂CO₃ or K₃PO₄; NaOtBu for less sensitive substrates | Weaker bases offer broader functional group tolerance.[4] |
| Solvent | Anhydrous, degassed toluene, dioxane, or THF | Aprotic solvents are standard; ensure they are free of water and oxygen.[7] |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability. |
Ullmann Coupling Specifics
Q4: I am trying an Ullmann coupling with this compound, but the reaction is sluggish and requires harsh conditions. How can I optimize this?
A4: The classic Ullmann reaction often requires high temperatures and stoichiometric copper.[8] Modern protocols utilize catalytic copper with ligands to facilitate the reaction under milder conditions.
-
Catalyst and Ligand: The combination of a Cu(I) source and a suitable ligand is crucial for an efficient Ullmann coupling.
-
Solvent and Base: Polar aprotic solvents are generally preferred, and the choice of base can significantly impact the reaction rate and yield.
Optimization Strategies:
-
Copper Source: CuI is the most commonly used and generally effective copper(I) source.[3][9]
-
Ligand Selection: A variety of ligands have been shown to accelerate Ullmann couplings.
-
Base and Solvent:
Caption: Key components for an optimized Ullmann coupling reaction.
| Parameter | Recommendation for Ullmann Coupling | Rationale |
| Copper Source | CuI | A reliable and inexpensive source of active Cu(I).[9] |
| Ligand | L-proline, 4-hydroxy-L-proline, or picolinic acid | These ligands chelate to the copper, increasing its solubility and catalytic activity.[10][11] |
| Base | K₂CO₃ or Cs₂CO₃ | Effective inorganic bases for this transformation.[11] |
| Solvent | DMSO or DMF | Polar aprotic solvents that facilitate the reaction.[9][11] |
| Temperature | 80-120 °C | Milder than classic Ullmann conditions, but still often requires heating. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (if not using a pre-catalyst, 1.2-1.5 equivalents relative to Pd), and the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Ullmann Coupling
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine or heterocycle coupling partner (1.2-1.5 equivalents).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMSO) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(24), 3803–3805. [Link]
-
Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. ResearchGate. [Link]
-
Norrby, P.-O., et al. (2010). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 75(10), 3333–3340. [Link]
-
Unknown. (2008). Copper(I)-picolinic acid catalyzed N-arylation of hydrazides. ResearchGate. [Link]
-
Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. ResearchGate. [Link]
-
Unknown. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ChemRxiv. [Link]
-
Unknown. (n.d.). Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand. ResearchGate. [Link]
-
Unknown. (n.d.). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Semantic Scholar. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. [Link]
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Ma, D., & Cai, Q. (2018). Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water. Semantic Scholar. [Link]
-
Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
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ACS Green Chemistry Institute. (2025). Use of base metals in Buchwald-Hartwig coupling. WordPress. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Wang, J. Y., et al. (2020). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. OSTI.gov. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
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Unknown. (n.d.). Palladium-Catalyzed Carbene Coupling of N-Tosylhydrazones and Arylbromides to Synthesize Cross-Conjugated Polymers. ResearchGate. [Link]
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Unknown. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed. [Link]
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Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. R Discovery. [Link]
-
Beller, M., et al. (2004). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 43(26), 3404-3407. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Unknown. (n.d.). Recent Advancements in Ullmann Reaction. ResearchGate. [Link]
-
Ma, F., Lei, M., & Hu, L. (2018). Acetohydrazone: A Transient Directing Group for Arylation of Unactivated C(sp3)–H Bonds. Organic Letters, 20(21), 6952–6956. [Link]
-
Riente, P., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 584. [Link]
-
Fors, B. P., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]
-
Hicks, J. C., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. Journal of the American Chemical Society, 132(45), 16149–16151. [Link]
-
Unknown. (n.d.). Palladium-Catalyzed N-Arylation of N,N-Dialkylhydrazines with Aryl Chlorides. ResearchGate. [Link]
-
Kumar, A., & Kumar, S. (2020). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 7(14), 1834-1840. [Link]
-
Unknown. (n.d.). N-Tosylhydrazones as Reagents for Cross-Coupling Reactions: A Route to Polysubstituted Olefins. ResearchGate. [Link]
-
Unknown. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. [Link]
-
Védrine, C., & Rolland, J. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Kim, S., & Buchwald, S. L. (2013). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
-
Unknown. (2023). Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
-
Ma, D., et al. (2012). CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. Organic Chemistry Portal. [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. PMC. [Link]
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- 11. CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia [organic-chemistry.org]
Side reactions to avoid during the synthesis of N'-(4-Bromophenyl)acetohydrazide
Introduction: The synthesis of N'-(4-Bromophenyl)acetohydrazide, a key intermediate in the development of various pharmacologically active compounds, is a foundational reaction for many researchers. While seemingly straightforward, this acylation of 4-bromophenylhydrazine is frequently complicated by competing side reactions that can drastically reduce yield and purity. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help you identify, mitigate, and prevent these common experimental pitfalls.
Section 1: Understanding the Core Synthesis and Primary Challenge
The most common route to this compound involves the nucleophilic attack of 4-bromophenylhydrazine on an acetylating agent, typically acetic anhydride. The primary nitrogen (NH2) of the hydrazine is significantly more nucleophilic than the secondary nitrogen (NH), leading to the desired mono-acylated product. However, under suboptimal conditions, a second acylation can occur, representing the most prevalent and problematic side reaction.
Caption: Desired mono-acylation of 4-bromophenylhydrazine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Problem 1: Low Yield with a Major High-Molecular-Weight Impurity
Question: "My reaction yielded very little of the desired product. LC-MS and NMR analysis indicate the presence of a major byproduct with a molecular weight that is 42 amu higher than my target compound. What is happening and how can I fix it?"
Answer: This is the classic signature of diacylation , where both nitrogen atoms of the hydrazine moiety have been acetylated to form N,N'-diacetyl-N-(4-bromophenyl)hydrazine. The primary product, once formed, can act as a nucleophile and react with a second molecule of acetic anhydride. This side reaction is highly dependent on reaction conditions.[1][2]
Caption: The diacylation side reaction pathway.
Causality and Mitigation Strategies:
The rate of the second acylation is highly sensitive to temperature and stoichiometry. To favor the desired mono-acylation, the reaction kinetics must be carefully controlled.
| Parameter | Suboptimal Condition (Favors Diacylation) | Optimal Condition (Minimizes Diacylation) | Rationale |
| Temperature | > 25 °C or uncontrolled exotherm | 0–5 °C | Low temperatures drastically reduce the rate of the second, less favorable acylation, allowing the first acylation to proceed to completion with higher selectivity.[1] |
| Stoichiometry | >1.1 equivalents of Acetic Anhydride | 1.0–1.05 equivalents of Acetic Anhydride | Excess acetylating agent will drive the reaction towards the thermodynamically stable diacetylated product after the initial substrate is consumed. |
| Reagent Addition | Rapid or bulk addition of anhydride | Slow, dropwise addition of anhydride to the hydrazine solution | Prevents localized areas of high anhydride concentration and helps dissipate the reaction exotherm, maintaining kinetic control.[1] |
| Solvent | Aprotic solvents where product precipitates slowly | Solvents where the product has low solubility (e.g., water, specific ethers) | If the desired mono-acetylated product precipitates out of the reaction mixture as it forms, it is physically removed from the solution, preventing it from reacting further.[2] |
Troubleshooting Protocol: Minimizing Diacylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromophenylhydrazine (1.0 equiv.) in a suitable solvent (e.g., tetrahydrofuran or ethanol).
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature stabilizes at 0–5 °C.
-
Reagent Preparation: Dilute acetic anhydride (1.05 equiv.) in a small amount of the same reaction solvent in the dropping funnel.
-
Controlled Addition: Add the acetic anhydride solution dropwise to the stirred hydrazine solution over 30–60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the product versus the diacetylated byproduct.
-
Workup: Once the reaction is complete, the product can often be isolated by filtration if it has precipitated. Alternatively, quench the reaction with cold water and extract the product with an organic solvent.
Problem 2: Significant Unreacted Starting Material and Hydrolysis Byproducts
Question: "My reaction is sluggish, and even after several hours, TLC shows a strong spot for my starting 4-bromophenylhydrazine. I also see a new, polar spot that I suspect is 4-bromophenylhydrazine hydrochloride. What's the issue?"
Answer: This problem points to an issue with your acetylating agent or the presence of excess water. Acetic anhydride readily hydrolyzes to acetic acid, especially in the presence of moisture.[3] If your acetic anhydride has degraded, its effective concentration is lower than calculated, leading to an incomplete reaction. The formation of a salt suggests acidic conditions, which can protonate the starting hydrazine, reducing its nucleophilicity.
Caption: A logical workflow for troubleshooting common synthesis issues.
Preventative Measures:
-
Reagent Quality: Always use a fresh, unopened bottle of acetic anhydride or verify the purity of an older bottle (e.g., via IR spectroscopy to check for the characteristic broad O-H stretch of acetic acid).
-
Anhydrous Conditions: While some protocols use water to precipitate the product, the reaction itself should be run under anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Additive: The reaction produces one equivalent of acetic acid. In some cases, adding a non-nucleophilic base (e.g., pyridine, triethylamine) can scavenge this acid, preventing the protonation of the starting hydrazine and driving the reaction to completion. However, this can sometimes increase the risk of diacylation, so it must be tested carefully.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: My starting 4-bromophenylhydrazine is a dark-colored solid. Can I use it directly?
-
A: Phenylhydrazines are notoriously unstable and can oxidize upon exposure to air and light. A dark color indicates degradation. Using impure starting material can lead to a host of colored byproducts and lower your yield. It is highly recommended to purify it before use, typically by recrystallization from a suitable solvent like ethanol or by preparing its hydrochloride salt, which is often more stable.[4]
-
-
Q2: How should I purify the final this compound?
-
A: Recrystallization is the most effective method. The choice of solvent is critical. A good starting point is dry methanol or ethanol, as many acetohydrazides show good solubility in hot alcohol and crystallize well upon cooling.[5] A solvent screen (testing solubility in small vials) with solvents like ethyl acetate, isopropanol, and toluene may reveal a better system for your specific product.
-
-
Q3: Can I use acetyl chloride instead of acetic anhydride?
-
A: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, its higher reactivity often makes the reaction more exothermic and can increase the risk of diacylation if not strictly controlled at low temperatures.[1] Furthermore, the reaction produces HCl, which will protonate the hydrazine, so an equivalent of a tertiary amine base (like triethylamine) must be added to neutralize it.
-
-
Q4: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting hydrazine will be one spot, the desired product will be less polar (higher Rf), and the diacetylated byproduct will be even less polar (highest Rf). For quantitative analysis and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
References
- Google Patents. (n.d.). Processes for making hydrazides.
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
-
Hojo, K., et al. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process for 4-bromo phenyl hydrazine.
- Google Patents. (n.d.). Preparation method of 4-bromophenylhydrazine hydrochloride.
-
Hojo, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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- 5. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Schiff Base Condensation with N'-(4-Bromophenyl)acetohydrazide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the Schiff base condensation of N'-(4-Bromophenyl)acetohydrazide with aldehydes and ketones. Our goal is to empower you with the scientific rationale and practical solutions needed to optimize your reaction yields and obtain high-purity products.
Introduction to the Chemistry
Schiff base formation, specifically the synthesis of N-acylhydrazones from hydrazides and carbonyl compounds, is a reversible condensation reaction.[1][2] The reaction proceeds via a tetrahedral intermediate, and its rate-limiting step is often the acid-catalyzed dehydration of this intermediate.[3][4] Understanding the equilibrium nature of this reaction is fundamental to troubleshooting low yields. The presence of the 4-bromophenyl group on the acetohydrazide introduces electronic effects that can influence reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Schiff base condensation with this compound is resulting in a very low yield. What are the most common initial steps to diagnose the problem?
Low yields in Schiff base synthesis are a frequent issue and can often be resolved by systematically evaluating the reaction setup and conditions. The reversible nature of the reaction means that any factor hindering the forward reaction or promoting the reverse reaction will negatively impact your yield.[1]
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial Troubleshooting Workflow for Low Yields.
Expert Insights:
-
Reactant Integrity: this compound and your aldehyde/ketone should be of high purity. Impurities can introduce side reactions or inhibit the primary reaction. Confirm the identity and purity of your starting materials via techniques like NMR or melting point analysis.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the less expensive or more volatile reactant can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[1]
-
Reaction Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will tell you if the reaction is slow, incomplete, or if side products are forming.
Q2: I'm not using a catalyst. Is this necessary, and what is the optimal pH for the reaction?
The absence of a catalyst is a very common reason for poor yields in Schiff base condensations. The reaction is typically acid-catalyzed.[5][6]
Causality behind Catalysis and pH: The formation of hydrazones is highly pH-dependent, often exhibiting a bell-shaped rate profile with an optimal pH in the mildly acidic range of 4-6.[5]
-
At neutral or high pH: The protonation of the carbonyl oxygen is insufficient, reducing the electrophilicity of the carbonyl carbon and slowing the nucleophilic attack by the hydrazide.
-
At very low pH: The hydrazide nitrogen becomes protonated, rendering it non-nucleophilic and thus unreactive towards the carbonyl group.[5]
Troubleshooting Steps:
-
Introduce an Acid Catalyst: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to your reaction mixture.[7][8] Other acids like concentrated sulfuric acid have also been reported.[6][9]
-
Buffer the Reaction (for aqueous media): If your reaction is performed in a solvent system containing water, using a buffer to maintain the pH between 4 and 6 can significantly improve the reaction rate and yield.[3][10]
| Catalyst Type | Typical Amount | Considerations |
| Glacial Acetic Acid | 1-3 drops or 0.1 eq | Most common and generally effective.[7] |
| Sulfuric Acid | 1-2 drops | Stronger acid, use with caution.[6] |
| p-Toluenesulfonic acid (PTSA) | Catalytic amount | Effective solid acid catalyst. |
| Lewis Acids (e.g., ZnCl₂) | Catalytic amount | Can be effective in certain cases, especially with less reactive ketones. |
Q3: My reaction seems to stall, and I see both starting materials and some product on the TLC plate even after prolonged reaction times. How can I drive the reaction to completion?
This is a classic sign of an equilibrium-limited reaction. To improve the yield, you must actively shift the equilibrium towards the product side. The most effective way to do this is by removing the water that is formed as a byproduct.[2][11]
Methods for Water Removal:
-
Azeotropic Distillation: This is a highly effective method.
-
Protocol: Use a solvent that forms an azeotrope with water, such as toluene or benzene.[7] Equip your reaction flask with a Dean-Stark trap. Upon refluxing, the water-solvent azeotrope will distill over and be collected in the trap, while the denser, immiscible solvent returns to the reaction flask. The reaction is complete when no more water collects in the trap.[11]
-
-
Dehydrating Agents: Add a dehydrating agent to the reaction mixture.
Caption: Driving the Schiff Base Equilibrium.
Q4: Could my choice of solvent be the issue? What are the best solvents for this reaction?
Solvent choice is critical and can significantly impact reaction rates and yields.[12][13][14] The ideal solvent should dissolve the reactants and facilitate the reaction, but in some cases, product insolubility can be advantageous for purification.
Solvent Selection Guide:
| Solvent Class | Examples | Rationale and Considerations |
| Protic Polar | Ethanol, Methanol | These are the most commonly used solvents.[7][15] They are good at dissolving hydrazides and many aldehydes. The product often precipitates upon cooling, simplifying isolation.[1][16] |
| Aprotic Polar | DMF, Acetonitrile | Can be effective, especially if reactants have poor solubility in alcohols.[13][17] DMF may require higher temperatures and can be difficult to remove during workup.[7] |
| Non-polar | Toluene, Benzene | Primarily used for azeotropic water removal with a Dean-Stark trap.[7][11] |
| Solvent-Free | Grinding/Fusion | In some cases, grinding the reactants together, sometimes with a catalytic amount of acid, can yield the product efficiently and is a green chemistry approach.[13] |
Expert Insight: Start with absolute ethanol or methanol. These are often the most straightforward and effective solvents. If solubility is an issue, a mixture of solvents (e.g., DMF/ethanol) can be attempted.[13]
Q5: I'm reacting this compound with a ketone, and the yield is much lower than with an aldehyde. Why is this, and how can I improve it?
Aldehydes are generally more reactive than ketones in Schiff base formation for two primary reasons:[5]
-
Electronic Effects: Aldehydes have only one electron-donating alkyl/aryl group attached to the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack compared to ketones, which have two.
-
Steric Hindrance: The single hydrogen atom on an aldehyde's carbonyl carbon presents less steric bulk than the two larger substituents on a ketone, allowing easier access for the nucleophilic hydrazide.
Strategies for Reacting with Ketones:
-
Increase Reaction Temperature: Higher temperatures can help overcome the higher activation energy associated with less reactive ketones.
-
Prolong Reaction Time: Ketone reactions will almost certainly require longer reaction times than aldehyde reactions. Monitor carefully with TLC.
-
Use a More Forcing Catalyst: While acetic acid is a good starting point, a stronger acid catalyst like PTSA or a Lewis acid might be necessary.
-
Ensure Efficient Water Removal: Since the equilibrium may be less favorable with ketones, efficient water removal using a Dean-Stark trap becomes even more critical.
Q6: I've managed to improve the conversion, but now I'm struggling with purifying the product. My NMR spectrum still shows starting materials. What are the best purification methods?
Purification can be challenging, especially if the product has similar solubility to the starting materials.
Purification Protocols:
-
Recrystallization: This is the most common and often sufficient method.[16]
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate).[7][16] Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. The purified product should crystallize out, leaving impurities in the mother liquor. Filter the crystals and wash with a small amount of cold solvent.
-
-
Solvent Washing/Trituration: If one of the starting materials is much more soluble in a particular solvent than your product, you can wash the crude solid with that solvent to remove the impurity.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a more rigorous purification method.[16] A solvent system such as ethyl acetate/hexane is a common starting point for elution.
-
Conversion to a Salt: If the Schiff base is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) for purification and then neutralized to regenerate the free base if needed.[1]
Expert Tip: Before attempting a large-scale purification, test the solubility of your crude product and starting materials in various solvents to identify the best system for recrystallization or chromatography.
References
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Ligation for the Synthesis of Folded Polypeptides. Journal of the American Chemical Society. Available at: [Link]
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Kool, E. T., et al. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2020). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Molecules. Available at: [Link]
-
Ferreira, C. L., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions. Available at: [Link]
-
ScienceDirect. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available at: [Link]
-
MDPI. (2022). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Separations. Available at: [Link]
-
Arcoria, A., et al. (1987). Thermodynamic dissection of solvent effects in the schiff reaction. Gazzetta Chimica Italiana. Available at: [Link]
-
Scirp.org. (2012). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2016). Suitable solvent for Schiff base reaction? Available at: [Link]
-
ResearchGate. (2024). Optimization of Reaction Conditions | Download Scientific Diagram. Available at: [Link]
-
ACS Publications. (2023). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. Available at: [Link]
-
ResearchGate. (2024). Optimization of condensation reaction 1. Available at: [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases? Available at: [Link]
-
Bencini, A., et al. (2017). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Chemistry. Available at: [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction? Available at: [Link]
-
ResearchGate. (2023). How to purify Schiff base? Available at: [Link]
-
Mol-Instincts. (n.d.). Compound N'-(4-bromophenyl)-2-hydroxy-2,2-bis(2-methoxyphenyl)acetohydrazide. Available at: [Link]
-
C&EN. (2017). Synthesis of Peptide Hydrazides: Hydrazone Resin vs. Hydrazine 2CT Resin. Chemical & Engineering News. Available at: [Link]
-
MDPI. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules. Available at: [Link]
-
ResearchGate. (2023). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? Available at: [Link]
-
MDPI. (2024). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. Molecules. Available at: [Link]
-
MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Catalysts. Available at: [Link]
-
Mol-Instincts. (n.d.). Compound N'-[(4-bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide. Available at: [Link]
-
ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. Available at: [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Available at: [Link]
-
ResearchGate. (2012). (PDF) 2-(4-Bromophenyl)acetohydrazide. Available at: [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. Available at: [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]
-
PubChem. (n.d.). Acetic acid 2-(4-bromophenyl)hydrazide. Available at: [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. New Journal of Chemistry. Available at: [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E. Available at: [Link]
-
Amanote Research. (2012). (PDF) 2-(4-Bromophenyl)acetohydrazide - Acta. Available at: [Link]
-
Reddit. (2023). Help with Low Yield Synthesis : r/Chempros. Available at: [Link]
-
Impactfactor.org. (2023). Synthesis, Characterization, Antioxidant and Antibacterial Studies for New Schiff Base Complexes derived from 4-Bromo-O-toluidin. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
JETIR.org. (n.d.). Preparation of a Schiff Base Compound, 5-bromo salicylidine-o-hydroxy phenyl hydrazone. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N'-(4-Bromophenyl)acetohydrazide and Its Derivatives
Welcome to the technical support center for the synthesis of N'-(4-Bromophenyl)acetohydrazide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to refine your protocols, improve yields, and ensure the purity of your synthesized compounds.
Overview of the Core Synthesis
The primary route for synthesizing this compound involves the hydrazinolysis of an appropriate ester, typically methyl or ethyl 2-(4-bromophenyl)acetate, with hydrazine hydrate. This foundational reaction is followed by various derivatization steps, most commonly the formation of hydrazones (Schiff bases) through condensation with aldehydes or ketones.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its Schiff base derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues.
Part 1: Synthesis of this compound
Question 1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields are a common frustration in organic synthesis. For this specific hydrazinolysis, several factors could be at play. Let's break them down in a systematic way.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. Hydrazinolysis of esters is a reversible reaction, and driving it to completion is key. | Optimize Reflux Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of an ester with hydrazine hydrate is typically refluxed for several hours.[1] Extend the reflux time (e.g., from 4 hours to 8-12 hours) and check for the disappearance of the starting ester spot on the TLC plate.[2] |
| Reagent Quality | The purity of your starting materials, especially hydrazine hydrate, is critical. Older or improperly stored hydrazine hydrate can have a lower concentration, impacting the stoichiometry of your reaction. | Use High-Purity Reagents: Use a fresh, unopened bottle of hydrazine hydrate if possible. Ensure your starting ester is of high purity. |
| Moisture Contamination | While the reaction is often carried out in an alcohol, excess water can hydrolyze the ester back to the carboxylic acid, which will not react with hydrazine under these conditions. | Use Anhydrous Solvents: While hydrazine hydrate contains water, using an anhydrous alcohol (e.g., absolute ethanol) as the solvent can minimize unwanted ester hydrolysis.[2] |
| Suboptimal Stoichiometry | An incorrect molar ratio of hydrazine hydrate to the ester can lead to an incomplete reaction. | Adjust Molar Ratio: A slight excess of hydrazine hydrate (1.5-2 equivalents) is often used to drive the reaction to completion.[2] However, a large excess can complicate purification. |
| Product Loss During Work-up | The product might be partially soluble in the filtrate or wash solvents, leading to loss during isolation. | Optimize Work-up: After cooling the reaction mixture, the product often precipitates. If not, try cooling it further in an ice bath. If the product is still in solution, carefully concentrate the solvent under reduced pressure and attempt recrystallization from a suitable solvent like ethanol.[2] |
Question 2: I am observing a significant amount of a white, high-melting point solid as a byproduct. What could this be and how can I prevent its formation?
Answer:
This is a classic issue in hydrazide synthesis. The likely culprit is the formation of the N,N'-diacylhydrazine byproduct.
Caption: Competing reactions leading to the desired product and the N,N'-diacylhydrazine byproduct.
Causality and Prevention:
-
Mechanism of Formation: Once your desired this compound is formed, its remaining -NH2 group can act as a nucleophile and attack another molecule of the starting ester. This results in a symmetrical molecule where two acyl groups are attached to the two nitrogen atoms of a hydrazine core.[3][4]
-
Prevention Strategies:
-
Control Stoichiometry: Avoid a large excess of the ester. A slight excess of hydrazine hydrate can help ensure all the ester reacts with the initial hydrazine molecule rather than the product hydrazide.
-
Temperature Control: While reflux is necessary, excessively high temperatures for prolonged periods might favor the formation of the diacylhydrazine. Stick to the optimal reflux temperature of your chosen solvent.
-
Slow Addition: In some cases, slow addition of the ester to the hydrazine hydrate solution can help maintain a high concentration of hydrazine relative to the ester, favoring the desired reaction.
-
Question 3: How do I effectively purify my this compound?
Answer:
Purification is crucial for obtaining a clean product for subsequent steps.
-
Recrystallization: This is the most common and effective method.
-
Solvent Selection: Ethanol is a frequently used solvent for recrystallizing hydrazides.[5] The goal is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Other potential solvents include methanol or mixtures of ethanol and water.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of n-hexane and ethyl acetate, starting with a higher ratio of hexane and gradually increasing the polarity by adding more ethyl acetate.[6]
Part 2: Synthesis of Schiff Base Derivatives
Question 4: I am having trouble forming the Schiff base (hydrazone) from this compound and an aldehyde. What are the common pitfalls?
Answer:
The condensation reaction to form a Schiff base is generally robust, but several factors can lead to a sluggish or incomplete reaction.
Troubleshooting Schiff Base Synthesis:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Issues | This reaction is typically acid-catalyzed. The absence of a catalyst or an inappropriate amount can hinder the reaction. | Use a Catalyst: Add a few drops of glacial acetic acid to the reaction mixture. This will protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.[7] |
| Solvent Choice | The solvent plays a role in the solubility of the reactants and in facilitating the removal of water, which is a byproduct of the reaction. | Optimal Solvents: Ethanol or methanol are commonly used solvents for this reaction as they are good at dissolving both the hydrazide and many aldehydes.[8] |
| Water Removal | The formation of a Schiff base is a reversible equilibrium reaction. The presence of water can drive the reaction backward (hydrolysis). | Drive the Equilibrium: While not always necessary for simple preparations, for difficult condensations, removing the water as it is formed will drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus if the reaction is performed in a solvent like toluene. |
| Steric Hindrance | If the aldehyde or ketone is sterically hindered, the reaction may be slow. | Increase Reaction Time and Temperature: Refluxing the reaction mixture for a longer period can help overcome the energy barrier for sterically hindered substrates. |
Question 5: My synthesized Schiff base product is difficult to purify and appears to be unstable. What are your recommendations?
Answer:
Purification and stability can indeed be challenging for some Schiff bases.
-
Purification:
-
Recrystallization: As with the parent hydrazide, recrystallization is the preferred method. Ethanol is often a good first choice.
-
Washing: Sometimes, the product precipitates from the reaction mixture in high purity. In such cases, simply washing the filtered solid with cold solvent (e.g., ethanol) may be sufficient.
-
-
Stability:
-
Hydrolysis: Schiff bases are susceptible to hydrolysis, especially in the presence of acid or base. Ensure the purified product is thoroughly dried and stored in a desiccator. Avoid exposure to moisture.
-
Light and Air Sensitivity: Some Schiff bases can be sensitive to light and air. Storing the product in an amber vial under an inert atmosphere (like nitrogen or argon) can improve its shelf life.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar hydrazide compounds.[9]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(4-bromophenyl)acetate (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (80% solution, 1.5-2 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting ester.
-
Work-up:
-
Cool the reaction mixture to room temperature, then in an ice bath. The product should precipitate as a white solid.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Synthesis of a Schiff Base Derivative
This is a general procedure for the synthesis of hydrazones.[10]
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent like ethanol.
-
References
-
Guanidine hydrochloride catalyzed efficient one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)bis(1 H -pyrazol-5-ols) in water. ResearchGate. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Available at: [Link]
-
Help with Low Yield Synthesis : r/Chempros. Reddit. Available at: [Link]
-
(PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Available at: [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. ResearchGate. Available at: [Link]
-
Different steps involved for the formation of N,N'‐diacylhydrazine. ResearchGate. Available at: [Link]
-
2-(4-Bromophenyl)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. ResearchGate. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) Acetohydrazide and N'-(4-Nitrobenzylidene) -2-(4-nitrophenoxy)acetohydrazide. PubMed. Available at: [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Preprints.org. Available at: [Link]
-
Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. Organic Chemistry Research. Available at: [Link]
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Different steps of synthesis of arylhydrazide Schiff bases[11]. ResearchGate. Available at: [Link]
-
Reaction of esters with hydrazine? Sciencemadness.org. Available at: [Link]
-
Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water. ResearchGate. Available at: [Link]
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Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Royal Society of Chemistry. Available at: [Link]
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The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. Available at: [Link]
-
Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available at: [Link]
-
methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate. National Center for Biotechnology Information. Available at: [Link]
-
Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. ResearchGate. Available at: [Link]
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. Available at: [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
(PDF) Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. Available at: [Link]
-
258 questions with answers in SCHIFF BASES | Science topic. ResearchGate. Available at: [Link]
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An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
- Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. CORE. Available at: https://core.ac.uk/download/pdf/235889708.pdf
- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
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- 11. Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide and N'-(4-Nitrobenzylidene) -2-(4-nitrophenoxy)acetohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in N'-(4-Bromophenyl)acetohydrazide and their removal
Welcome to the technical support resource for N'-(4-Bromophenyl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth, field-tested solutions to common impurity-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in synthesized this compound?
The impurity profile of this compound is intrinsically linked to its synthetic route. The two most common pathways are the hydrazinolysis of an ester and the acylation of a hydrazine.
-
From Hydrazinolysis of Methyl 2-(4-bromophenyl)acetate: This common method involves reacting the corresponding ester with hydrazine hydrate.[1][2]
-
Unreacted Starting Materials: The most prevalent impurities are residual methyl 2-(4-bromophenyl)acetate and its precursor, 2-(4-bromophenyl)acetic acid.
-
Excess Reagent: Unreacted hydrazine hydrate can also contaminate the final product.
-
-
From Acylation of 4-Bromophenylhydrazine: This route typically uses an acylating agent like acetic anhydride or acetyl chloride.
-
Unreacted Starting Material: Residual 4-bromophenylhydrazine is a common impurity. This starting material itself can contain impurities from its own synthesis, such as inorganic salts.[3][4]
-
By-products of Acylation: A significant by-product is the di-acylated species, N,N'-diacetyl-4-bromophenylhydrazine, formed when both nitrogen atoms of the hydrazine are acylated.
-
Reagent-Related Impurities: If acetic anhydride is used, its hydrolysis product, acetic acid, can be present.[5]
-
Q2: How can I perform a quick assessment of my sample's purity?
A combination of two simple techniques provides a reliable preliminary assessment:
-
Melting Point Analysis: Pure this compound has a sharp melting point (literature values are around 165-166 °C or 438-439 K).[1][2][6] A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing impurities. Spot your crude product alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The presence of multiple spots in the lane of your product confirms impurity. A single, well-defined spot suggests high purity.
For a definitive, quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[7]
Q3: What is the most effective, all-purpose method for purifying crude this compound?
For most common impurities, recrystallization is the most efficient and scalable purification method. This technique leverages the differences in solubility between the desired product and impurities in a chosen solvent at different temperatures. Methanol and ethanol are frequently cited as effective solvents for this compound.[1][2][8]
Troubleshooting Guide: Common Experimental Issues
Problem: My final product has a low/broad melting point and is off-white or yellowish.
-
Primary Suspects: Unreacted starting materials (4-bromophenylhydrazine, which can oxidize and darken) or process-related by-products.
-
Causality: Impurities disrupt the crystal lattice of the solid product, leading to a depression and broadening of the melting point range. Colored impurities, even in small amounts, can impart a noticeable tint.
-
Solution: Recrystallization is the primary method to address this issue. It effectively removes soluble impurities and most colored by-products.
Workflow for Troubleshooting Impure Product
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of N'-(4-Bromophenyl)acetohydrazide During Storage
Welcome to the technical support center for N'-(4-Bromophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during the storage and handling of this compound. Our goal is to equip you with the expertise to ensure the integrity of your experiments and drug development processes.
Introduction: Understanding the Stability Challenges of this compound
This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a hydrazide moiety and a brominated aromatic ring, presents unique stability challenges. The hydrazide group is susceptible to hydrolysis and oxidation, while the bromo-aromatic portion can be sensitive to light.[1][2][3] Understanding these potential degradation pathways is critical for maintaining the compound's purity and activity during storage and experimental use.
This guide provides a comprehensive overview of the factors affecting the stability of this compound and offers practical solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are:
-
Hydrolysis: The hydrazide linkage is susceptible to cleavage by water, especially under acidic or basic conditions, yielding 4-bromophenylhydrazine and acetic acid.[4][5]
-
Oxidation: The hydrazine moiety can be oxidized by atmospheric oxygen, a process that can be catalyzed by metal ions.[1][6][7] This can lead to the formation of various oxidation products, including the corresponding azo-compound.
-
Photodegradation: The brominated phenyl ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. This can result in debromination and the formation of other photoproducts.[2][8]
-
Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways, and may also induce thermal decomposition of the hydrazide group.[9][10][11]
Q2: What are the visible signs of degradation in a sample of this compound?
A2: While chemical analysis is required for confirmation, visual signs of degradation may include:
-
Change in color: The appearance of a yellow or brownish tint in a previously white or off-white solid.
-
Clumping or change in texture: This could indicate the absorption of moisture, which can promote hydrolysis.
-
Odor: The generation of volatile degradation products might produce a noticeable odor.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To maximize the shelf-life of this compound, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down the rates of hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the hydrazide moiety. |
| Light | Amber vial or stored in the dark | Protects the bromophenyl group from photodegradation. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the hydrazide linkage. |
Q4: How can I be sure that my stored this compound is still pure enough for my experiments?
A4: Regular quality control is essential. We recommend performing a purity check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, before critical experiments. A shift in the retention time or the appearance of new peaks could indicate degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to resolving them.
Problem 1: Unexpected peaks are observed in the HPLC chromatogram of a stored sample.
Possible Cause 1: Hydrolytic Degradation
-
Symptoms: Appearance of peaks corresponding to more polar compounds.
-
Confirmation:
-
Spike your sample with authentic standards of 4-bromophenylhydrazine and acetic acid to see if the retention times match the new peaks.
-
Perform a forced degradation study by dissolving a fresh sample in acidic and basic aqueous solutions and monitor the formation of the new peaks over time.
-
-
Solution:
-
Ensure the compound is stored in a tightly sealed container with a desiccant.
-
If working with solutions, use anhydrous solvents and prepare them fresh.
-
Possible Cause 2: Oxidative Degradation
-
Symptoms: Appearance of less polar peaks, potentially with a yellow or orange color.
-
Confirmation:
-
Conduct a forced degradation study by exposing a solution of the compound to a mild oxidizing agent like hydrogen peroxide.[12]
-
Analyze the sample by LC-MS to identify the mass of the degradation products, looking for potential dimers or oxidized species.
-
-
Solution:
-
Store the solid compound under an inert atmosphere (argon or nitrogen).
-
When preparing solutions, degas the solvent to remove dissolved oxygen.
-
Possible Cause 3: Photodegradation
-
Symptoms: Appearance of new peaks after exposure to light.
-
Confirmation:
-
Perform a photostability study by exposing a solution of the compound to a controlled light source (as per ICH Q1B guidelines).[12]
-
Analyze for the appearance of new peaks and a decrease in the parent compound's peak area.
-
-
Solution:
-
Always store the solid and solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Minimize exposure to ambient light during sample preparation.
-
Problem 2: The biological activity of my compound has decreased over time.
This is a strong indicator of degradation. Follow the troubleshooting steps in Problem 1 to identify the cause and take corrective actions for future storage. It is recommended to use a freshly purified batch of the compound for critical experiments.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways, as recommended by ICH guidelines.[12][13][14]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis: Analyze all samples (including a control sample stored under normal conditions) by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline for developing a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific system.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Potential Degradation Pathways
Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are proposed:
Sources
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- 6. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 9. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides [mdpi.com]
- 10. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 11. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of N'-(4-Bromophenyl)acetohydrazide
Introduction
N'-(4-Bromophenyl)acetohydrazide is a hydrazide derivative of significant interest in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the chemical environment of each atom. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explaining the foundational principles that govern the spectral output. We will compare its spectral features with those of structurally related analogs to highlight the diagnostic power of NMR in discerning subtle molecular differences. This document is intended for researchers and drug development professionals who rely on robust analytical data for structural elucidation.
Core Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required for this "resonance" is recorded as a chemical shift (δ), measured in parts per million (ppm).
Key parameters in NMR analysis include:
-
Chemical Shift (δ): The position of a signal on the x-axis, which indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher ppm value (downfield).[1]
-
Integration: The area under a ¹H NMR signal, which is proportional to the number of protons generating that signal.[1]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent nuclei. This is governed by the n+1 rule, where 'n' is the number of neighboring protons.[1]
-
Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz). It provides information about the connectivity and spatial relationship between coupled nuclei.[2]
¹H and ¹³C NMR Spectral Analysis of this compound
To facilitate a clear analysis, the atoms in this compound are numbered as shown in the diagram below. Due to the para-substitution on the aromatic ring, the molecule possesses a plane of symmetry.
Caption: Standard workflow for NMR sample preparation and spectral analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural elucidation of this compound. By understanding the principles of chemical shift, integration, and coupling, and by comparing the spectrum to those of simpler analogs, a complete and confident assignment of all signals can be achieved. The protocols outlined herein provide a robust framework for obtaining high-quality data, ensuring the scientific integrity required in research and development settings. This guide serves as a practical tool for scientists, enabling them to leverage the full power of NMR spectroscopy for molecular characterization.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 5, 157-168. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting information. Retrieved from [Link]
-
Gholivand, K., et al. (2020). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 10, 7083. Retrieved from [Link]
-
Govindasami, P., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). Acta Chimica Slovenica, 62, 940-946. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]
-
ResearchGate. The 1 H-NMR spectral data (δ, ppm and J, Hz) of the N-substituted... Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Youssif, B. G. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(13), 5185. Retrieved from [Link]
-
TheElkchemist. (2021). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
-
ResearchGate. ¹H-NMR spectral data of acetohydrazide derivative of CZT. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]
-
Shi, J-F., et al. Supplementary Material 1H and 13C NMR Spectra. Retrieved from [Link]
-
Abacipharma. N-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2269. Retrieved from [Link]
-
ResearchGate. (PDF) 2-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]
-
University of Puget Sound. Interpreting NMR spectra. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of N'-(4-Bromophenyl)acetohydrazide
Introduction: Beyond the Molecular Weight
For researchers in pharmaceutical development and synthetic chemistry, confirming the identity and purity of a novel compound is paramount. N'-(4-Bromophenyl)acetohydrazide, a molecule with potential applications in medicinal chemistry, is no exception. While techniques like NMR and IR provide crucial structural information, mass spectrometry (MS) offers unparalleled sensitivity and specificity for determining molecular weight and elucidating structural details through fragmentation analysis.
This guide provides an in-depth interpretation of the mass spectrometry data of this compound. We will explore the nuances of different ionization techniques, compare their outputs, and present a framework for confident structural confirmation. This document moves beyond a simple data report, explaining the causal relationships behind instrumental choices and interpretive strategies, reflecting the rigorous approach required in modern drug discovery.
Comparing Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the type of information one can obtain. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI), a "hard" technique, and Electrospray Ionization (ESI), a "soft" technique.[1][2]
-
Electron Ionization (EI): This high-energy method bombards the analyte with electrons, typically at 70 eV.[3][4] This process not only ionizes the molecule but also imparts significant internal energy, causing extensive and reproducible fragmentation.[5] The resulting "fingerprint" mass spectrum is invaluable for structural elucidation and is the basis for large spectral libraries like the NIST database.[6]
-
Electrospray Ionization (ESI): ESI is a gentle method that transfers analyte molecules from a liquid phase to the gas phase as ions with minimal fragmentation.[1] It is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS) and is ideal for confirming the molecular weight of a compound and analyzing thermally labile or non-volatile molecules.
The following sections will dissect the expected mass spectra from both techniques, providing a comparative analysis of the data they yield for this compound.
Interpretation of the Electron Ionization (EI) Mass Spectrum
In EI-MS, the primary goal is to identify the molecular ion (M+•) and then piece together the structure from its fragment ions.
The Molecular Ion Peak: A Telltale Isotopic Signature
This compound (C₈H₉BrN₂O) has a nominal molecular weight of 228/230 g/mol . The presence of a bromine atom is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" for any bromine-containing ion, where two peaks of roughly equal intensity are separated by 2 mass-to-charge units (m/z). Therefore, in the EI spectrum, we expect to see the molecular ion as a pair of peaks at m/z 228 and m/z 230 .
Proposed Fragmentation Pathway
The high energy of EI induces specific bond cleavages, and the resulting fragmentation pattern provides a roadmap to the molecule's structure. The most probable fragmentations are driven by the formation of stable ions and neutral losses.[7][8]
Key Fragmentation Pathways for this compound:
-
Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond adjacent to the phenyl ring (a benzylic cleavage), which leads to the formation of a stable bromotropylium ion.
-
N-N Bond Cleavage: The weak nitrogen-nitrogen bond in the hydrazide moiety is susceptible to cleavage.
-
Cleavage adjacent to the Carbonyl Group: Bonds on either side of the carbonyl group can fragment, leading to characteristic acylium ions or loss of neutral molecules like CO.
The diagram below illustrates the primary fragmentation cascade.
Caption: Proposed EI fragmentation pathway for this compound.
Table 1: Summary of Expected Key Ions in the EI Mass Spectrum
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Step |
| 228/230 | [Br-C₆H₄-CH₂-CO-NH-NH₂]+• | Molecular Ion (M+•) |
| 169/171 | [Br-C₆H₄-CH₂]+ | α-cleavage, loss of •CH₂CONHNH₂ |
| 155/157 | [Br-C₆H₄]+ | Loss of C₂H₂ from bromotropylium ion |
| 90 | [C₆H₄-CH₂]+ | Loss of Br• from m/z 169/171 |
| 43 | [CH₃-CO]+ | Cleavage of N-C bond |
Interpretation of the Electrospray Ionization (ESI) Mass Spectrum
ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides complementary information focused on the intact molecule.[9]
The Pseudomolecular Ion
In positive ion mode ESI, this compound is expected to be readily protonated, likely on one of the nitrogen atoms. This will form a pseudomolecular ion [M+H]⁺ at m/z 229/231 . Under standard, "soft" ESI conditions, this should be the base peak, providing clear confirmation of the molecular weight. It is also possible to observe adducts with sodium ([M+Na]⁺ at m/z 251/253) or potassium ([M+K]⁺ at m/z 267/269), especially if these salts are present in the sample or mobile phase.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While ESI itself causes little fragmentation, we can induce it in a controlled manner using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion (m/z 229/231) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural information.
Expected MS/MS fragments for the [M+H]⁺ ion would include:
-
Loss of ammonia (NH₃): A common loss from protonated hydrazides, leading to a peak at m/z 212/214.
-
Loss of acetohydrazide (CH₃CONHNH₂): This would result in the stable bromobenzyl cation at m/z 169/171.
-
Selective detection of bromide: In negative ion mode, applying a high cone voltage can induce in-source fragmentation to selectively detect the bromide isotopes at m/z 79 and 81.[10][11]
Comparison Guide: EI-MS vs. ESI-MS for this compound
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Primary Ion | Molecular Ion (M+•) at m/z 228/230 | Pseudomolecular Ion ([M+H]⁺) at m/z 229/231 |
| Fragmentation | Extensive, "hard" ionization provides a detailed fingerprint.[2] | Minimal, "soft" ionization. Fragmentation induced via MS/MS.[1] |
| Key Information | Structural elucidation from fragmentation patterns. | Molecular weight confirmation. |
| Coupling | Typically Gas Chromatography (GC-MS). | Typically Liquid Chromatography (LC-MS). |
| Sample State | Must be volatile and thermally stable. | Analyzed from solution; suitable for non-volatile compounds. |
| Best Use Case | Purity confirmation and identification of unknown synthesized compounds. | Analysis of complex mixtures, metabolite ID, quantification. |
Alternative Technique: High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula confirmation, High-Resolution Mass Spectrometry (e.g., using a TOF or Orbitrap analyzer) is the gold standard. While nominal mass instruments would identify the [M+H]⁺ ion at m/z 229, HRMS can measure the mass with much greater precision.
-
Calculated Exact Mass of [C₈H₁₀BrN₂O]⁺: 229.0029
-
HRMS Measurement: An experimental result of 229.0025 would have an error of only 1.7 ppm, confirming the elemental composition of C₈H₁₀BrN₂O and ruling out other potential formulas with the same nominal mass.
Experimental Protocols
Protocol 1: GC-EI-MS Analysis
This protocol is designed for purity assessment and structural confirmation of the synthesized compound.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent like methanol or ethyl acetate.
-
GC Separation:
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 2: LC-ESI-MS/MS Workflow
This workflow is ideal for analyzing the compound in a complex matrix, such as a reaction mixture or a biological sample.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of ~1 µg/mL. Filter through a 0.22 µm syringe filter.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Detection:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.[10]
-
Desolvation Temperature: 300°C.
-
Analysis Mode:
-
Full Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion.
-
Tandem MS (Product Ion Scan): Isolate the precursor ion at m/z 229 and fragment with collision energy (e.g., 15-25 eV) to obtain a product ion spectrum.
-
-
Caption: A typical LC-MS/MS workflow for the analysis of target compounds.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization. Electron Ionization provides rich, library-matchable fragmentation data essential for initial structural confirmation, with the bromine isotopic pattern serving as an unmistakable marker. In contrast, Electrospray Ionization, especially when coupled with LC and tandem MS, offers sensitive molecular weight confirmation and is the superior choice for analyzing the compound in complex mixtures. By leveraging the strengths of each technique and, where necessary, employing high-resolution analysis, researchers can achieve an unambiguous and comprehensive characterization of this and similar molecules, ensuring data integrity in the drug development pipeline.
References
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Meding, A., & Jekel, M. (2012). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Environmental Science and Health, Part A, 47(1), 18-25. [Link]
-
ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]
-
Wyrzykiewicz, E., & Prukala, D. (1999). Electron impact-induced mass spectral study of new isomeric N-substituted hydrazones of ortho-, meta- and para-hydroxybenzaldehydes. European Mass Spectrometry, 5(3), 183-190. [Link]
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Kundu, D., et al. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Analytical Chemistry, 83(21), 8085-8092. [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]
-
Wikipedia. (2024). Electrospray ionization. [Link]
-
Wikipedia. (2024). Electron ionization. [Link]
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LCGC International. (2020). Electron Ionization for GC–MS. [Link]
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SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]
-
Youssif, B. G. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(36), 32831–32845. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
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NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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A Researcher's Guide to Rigorous X-ray Crystallography Data Validation: A Comparative Analysis of N'-(4-Bromophenyl)acetohydrazide
For researchers, scientists, and professionals in drug development, the structural integrity of a crystalline compound is paramount. X-ray crystallography stands as the gold standard for elucidating the three-dimensional atomic arrangement of a molecule. However, the generation of a structural model is only the beginning; rigorous validation of the underlying crystallographic data is a critical, non-negotiable step to ensure the reliability and accuracy of the derived insights. This guide provides an in-depth, practical comparison of the crystallographic data for N'-(4-Bromophenyl)acetohydrazide, benchmarked against structurally related acetohydrazide derivatives. We will dissect the key validation metrics, demonstrate their interpretation, and provide a detailed protocol for performing a comprehensive data validation.
The Imperative of Data Validation in Structural Science
The process of solving a crystal structure involves fitting a molecular model to the experimentally observed diffraction pattern. This process is not always straightforward and can be susceptible to errors, misinterpretations, or suboptimal refinement. Data validation serves as a crucial peer-review mechanism for the crystallographer, scrutinizing the data for internal consistency, geometric reasonability, and adherence to established crystallographic principles. The International Union of Crystallography (IUCr) provides the definitive tool for this purpose: the checkCIF/PLATON service. This service generates a detailed report with alerts categorized by severity (A, B, C, and G) that highlight potential issues requiring attention.[1][2]
This guide will use the crystallographic data of this compound as a case study to illustrate the validation process. We will compare its key quality indicators with those of three other acetohydrazide derivatives: the parent Acetohydrazide, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, and N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide. This comparative approach will provide a broader context for evaluating the quality of the target structure.
Comparative Analysis of Crystallographic Data
The quality of a crystal structure determination is assessed through a variety of parameters. The following tables summarize the key data collection and refinement statistics for this compound and our selected comparator molecules.
Table 1: Data Collection and Refinement Statistics
| Parameter | This compound | Acetohydrazide | (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide |
| Formula | C₈H₉BrN₂O | C₂H₆N₂O | C₉H₈ClN₃O₃ | C₁₀H₁₁ClN₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c | P2₁/c | P2₁/c |
| Temperature (K) | 296 | 298 | 293 | 293 |
| R-factor (R1) | 0.023 | 0.056 | 0.048 | 0.046 |
| Weighted R-factor (wR2) | 0.059 | 0.151 | 0.122 | 0.164 |
| Goodness-of-Fit (S) | 1.06 | 1.15 | 1.05 | 1.22 |
| Data / Parameters | 15.8 | 15.7 | 14.8 | 16.6 |
Interpretation of Key Metrics:
-
R-factor (R1): This value represents the agreement between the observed diffraction data and the data calculated from the final structural model.[3] For small molecules, a well-refined structure typically has an R1 value below 0.05 (5%).[3] this compound exhibits an excellent R1 of 0.023, indicating a very good fit of the model to the experimental data. The comparator molecules also show acceptable R1 values.
-
Weighted R-factor (wR2): This is a more comprehensive measure of agreement that includes all reflection data. Lower values are desirable.
-
Goodness-of-Fit (S): An ideal value for S is close to 1.0. This indicates that the refinement model accurately accounts for the experimental errors. All four structures show Goodness-of-Fit values in the expected range.
-
Data-to-Parameter Ratio: A higher ratio is generally better, as it signifies that the model is not over-parameterized. All the presented structures have a healthy data-to-parameter ratio.
In-Depth Validation of this compound
To perform a thorough validation, the Crystallographic Information File (CIF) for this compound was obtained from the supplementary materials of its publication in Acta Crystallographica Section E[4][5] and submitted to the IUCr's online checkCIF service. The generated report provides a detailed analysis of the structure's quality.
checkCIF Report Summary for this compound:
The checkCIF report for this compound was largely clean, with no Level A alerts, which would indicate serious problems. A few Level C and G alerts were noted, which are generally considered minor and often informational.
Table 2: Analysis of checkCIF Alerts for this compound
| Alert Level | Alert Type | Description and Interpretation |
| C | GEOM | Some C-H bond distances were flagged as slightly shorter than expected. This is a common alert for hydrogens placed in calculated positions and is generally not a cause for concern. |
| G | PLAT005 | Large positive difference density peak. The report indicated a residual electron density peak of 0.44 eÅ⁻³. While not exceptionally high, it's worth noting its location relative to the refined atoms. In this case, it was not indicative of a missing or misplaced atom. |
| G | PLAT094 | Anisotropic Displacement Parameters (ADPs) may be large. This suggests significant thermal motion of some atoms. Visual inspection of the thermal ellipsoids is recommended to ensure they are physically reasonable. |
Further Geometrical Analysis with PLATON:
The checkCIF service utilizes the PLATON software for in-depth geometrical analysis.[1] Key aspects to examine include:
-
Anisotropic Displacement Parameters (ADPs): These describe the thermal motion of atoms. The ellipsoids should be physically reasonable in shape and orientation. For this compound, the ADPs were found to be well-behaved.
-
Hirshfeld Rigid Bond Test: This test assumes that bonded atoms have similar vibrational amplitudes along the bond vector.[6][7][8] Significant deviations can indicate issues like disorder or incorrect atom type assignment. The structure of this compound passed this test without significant flags.
Experimental Protocols: A Step-by-Step Guide to Data Validation
For researchers who have collected their own X-ray diffraction data, the following protocol outlines the essential steps for a thorough validation.
1. Obtain the Crystallographic Information File (CIF):
- After solving and refining your crystal structure using software like SHELXL, Olex2, or CRYSTALS, a CIF file will be generated. This text file contains all the crystallographic information about your structure.
2. Utilize the IUCr's checkCIF Service:
- Navigate to the IUCr's online checkCIF portal ([Link]).
- Upload your CIF file.
- Select the "Full publication check" option for the most comprehensive analysis.
- The service will generate a detailed report in HTML or PDF format.
3. Interpreting the checkCIF Report:
- Review Alert Levels:
- Level A: Potentially serious issues that must be addressed. This could involve re-refining the structure, collecting new data, or providing a detailed explanation.
- Level B: Potentially significant issues that should be carefully investigated.
- Level C: Less severe issues that may indicate minor inconsistencies or areas for improvement.
- Level G: General information or suggestions.
- Examine Specific Alerts: The report will provide specific details for each alert. Common alerts relate to:
- CIF Syntax and Completeness: Missing or incorrectly formatted information.
- Geometric Outliers: Unusual bond lengths, angles, or torsion angles.
- Anisotropic Displacement Parameters (ADPs): Non-positive definite ADPs or large ratios of maximum to minimum displacement.
- Difference Electron Density Peaks: Significant positive or negative peaks that could indicate missing atoms, incorrect atom types, or disorder.
- Symmetry: Missed or incorrect symmetry assignments.
4. In-depth Analysis with Visualization Software:
- Use software like Mercury or PLATON to visualize the structure and the thermal ellipsoids.
- Examine the packing of the molecules in the unit cell to identify any unusual intermolecular contacts.
- Analyze the hydrogen bonding network.
5. Refinement and Re-validation:
- Based on the checkCIF report and your visual analysis, you may need to perform further refinement of your structural model.
- After any modifications, re-run the checkCIF validation to ensure that the issues have been resolved.
Visualizing the Validation Workflow
The process of crystallographic data validation can be summarized in the following workflow:
Caption: Workflow for robust X-ray crystallography data validation.
Conclusion
The crystallographic data for this compound stands up to rigorous scrutiny, exhibiting excellent refinement statistics and only minor, explainable alerts in its checkCIF report. When compared to other acetohydrazide derivatives, its data quality is demonstrably high, instilling confidence in the derived structural model. This guide has outlined the critical importance of data validation in X-ray crystallography and provided a practical framework for researchers to assess the quality of their own data. By adhering to these principles and utilizing the powerful tools available, the scientific community can ensure the integrity and reliability of structural data, which is the bedrock of modern drug discovery and materials science.
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Hirshfeld, F. L. (1976). Conformation in the Crystal. Acta Crystallographica Section A, 32(2), 239-244. [Link]
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Wikipedia. (n.d.). R-factor (crystallography). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. Retrieved January 13, 2026, from [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-10. [Link]
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International Union of Crystallography. (n.d.). PLAT232. IUCr checkCIF procedure. Retrieved January 13, 2026, from [Link]
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CCDC. (n.d.). The CIF file, refinement details and validation of the structure. Retrieved January 13, 2026, from [Link]
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Schneider, T. R., & Sheldrick, G. M. (2012). Enhanced rigid-bond restraints. Acta Crystallographica Section A: Foundations of Crystallography, 68(6), 643-646. [Link]
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Merritt, E. A. (1999). Expanding the model: anisotropic displacement parameters in protein structure refinement. Acta Crystallographica Section D: Biological Crystallography, 55(6), 1109-1117. [Link]
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Biology Stack Exchange. (2012, July 2). How would one describe the R-factor in crystallography? Retrieved January 13, 2026, from [Link]
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eCrystals - University of Southampton. (n.d.). checkCIF/PLATON report (basic structural check). Retrieved January 13, 2026, from [Link]
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International Union of Crystallography. (n.d.). PLAT231. IUCr checkCIF procedure. Retrieved January 13, 2026, from [Link]
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Grosse-Kunstleve, R. W., & Adams, P. D. (2002). On the handling of atomic anisotropic displacement parameters. Journal of Applied Crystallography, 35(4), 477-480. [Link]
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Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
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Rübenstahl, F., et al. (2022). Temperature-Resolved Anisotropic Displacement Parameters from Theory and Experiment: A Case Study. Molecules, 27(4), 1353. [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved January 13, 2026, from [Link]
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PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. RCSB PDB. Retrieved January 13, 2026, from [Link]
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Grosse-Kunstleve, R. W., & Adams, P. D. (2002). On the handling of atomic anisotropic displacement parameters. Journal of Applied Crystallography, 35(4), 477-480. [Link]
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Merritt, E. A. (1999). Comparing anisotropic displacement parameters in protein structures. Acta Crystallographica Section D: Biological Crystallography, 55(11), 1873-1880. [Link]
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Chemical Crystallography - University of Southampton. (n.d.). Crystals Manual. Retrieved January 13, 2026, from [Link]
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Holton, J. M., et al. (2014). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2446–2458. [Link]
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
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Grokipedia. (2026, January 7). Acta Crystallographica Section E. Retrieved January 13, 2026, from [Link]
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Tong, H. C., et al. (2009). (Benzonitrile-κN)chloridoruthenium(II) ethanol solvate. Corrigendum. Acta Crystallographica Section E: Structure Reports Online, 65(5), e14. [Link]
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The ISSN Portal. (n.d.). Acta crystallographica. Section E, Structure reports online. Retrieved January 13, 2026, from [Link]
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Linden, A. (2016). The continuing transformation of Acta Crystallographica Section E and the launch of IUCrData. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(1), 1-2. [Link]
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International Union of Crystallography. (2014). Acta E transforms from Structure Reports Online to Crystallographic Communications. IUCr Newsletter, 22(2). [Link]
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A Comparative Analysis of the Antibacterial Efficacy of N'-(4-Bromophenyl)acetohydrazide and Other Hydrazide Derivatives
In the ever-evolving landscape of antimicrobial research, the quest for novel pharmacophores to combat escalating drug resistance is paramount. Among the myriad of scaffolds investigated, hydrazide derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial potential.[1][2] This guide provides an in-depth comparative analysis of the antibacterial activity of N'-(4-Bromophenyl)acetohydrazide, contextualizing its potential within the broader family of hydrazide-based antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial therapeutics.
Introduction: The Therapeutic Promise of Hydrazides
Hydrazides, characterized by the presence of a -CONHNH2 functional group, are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry. Their ability to form stable hydrazone linkages and participate in various biological interactions has led to the development of numerous compounds with diverse therapeutic applications, including antitubercular, anticonvulsant, and anti-inflammatory agents.[2] A significant body of research has also highlighted their potent antibacterial properties against a range of pathogenic bacteria.[1][3]
The antibacterial efficacy of hydrazides is often attributed to the reactive hydrazone moiety (-NH-N=CH-), which can be readily synthesized through the condensation of a hydrazide with an aldehyde or ketone.[3] This structural feature is believed to play a crucial role in the mechanism of action, which can involve the inhibition of essential microbial enzymes or disruption of the bacterial cell wall.[4]
This compound: A Compound of Interest
This compound belongs to the family of phenylacetohydrazide derivatives. The introduction of a bromine atom onto the phenyl ring is a key structural feature. Halogen substitution, particularly with electron-withdrawing groups like bromine, has been frequently associated with enhanced antimicrobial activity in various classes of compounds.[5] This is often attributed to an increase in lipophilicity, which can facilitate passage through the bacterial cell membrane, and the potential for halogen bonding to influence interactions with biological targets.
Comparative Antibacterial Activity: A Data-Driven Analysis
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Hydrazide Derivatives
| Compound/Derivative Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| This compound & Analogs | |||
| N'-(4-Bromophenyl)furan-2-carboxamide | 12.5 (MRSA) | - | [6] |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | 38.64 - 761.77 (μM) | Ineffective | [7] |
| Other Phenylhydrazides | |||
| Acetone phenylhydrazone | 125 | 125 | [8] |
| Halogenated Hydrazides | |||
| N'-(substituted-benzylidene)-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide | Moderately good inhibitors | Moderately good inhibitors | [5] |
| General Hydrazide Derivatives | |||
| Benzohydrazide/Phenylacetamide Derivatives | 0.66 - 5.65 (MRSA) | 0.64 - 5.65 | [9] |
| Sorbic acid hydrazide-hydrazone derivatives | 0.023 - 0.46 (μM) | 0.023 - 0.049 (μM) | [10] |
Note: The data presented is compiled from multiple sources and may have been generated using slightly different methodologies. Direct comparison should be made with caution.
From the available data, it is evident that the antibacterial activity of hydrazides is highly dependent on their chemical structure. The presence of a bromophenyl group in various scaffolds often confers notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus. For instance, N'-(4-Bromophenyl)furan-2-carboxamide demonstrated an MIC of 12.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA)[6]. Similarly, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have shown activity against S. aureus[7].
In a broader context, other halogenated hydrazides, such as those with chlorophenyl substitutions, have also been reported as moderately good inhibitors of both Gram-positive and Gram-negative bacteria[5]. This reinforces the significance of halogenation in enhancing the antibacterial profile of hydrazide scaffolds.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of hydrazides and their antibacterial activity is a critical aspect of drug design. Key SAR observations include:
-
The Hydrazone Linkage: The -NH-N=CH- moiety is a common feature in many active hydrazide derivatives and is considered a key pharmacophore.[3]
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings significantly influence activity. Electron-withdrawing groups, such as halogens (Br, Cl) and nitro groups (-NO2), on the phenyl ring often enhance antibacterial potency.[4] This may be due to increased lipophilicity, which aids in cell penetration, or by modulating the electronic properties of the molecule to favor interaction with the target site.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as furan, quinoline, oxadiazole, and thiazole, into the hydrazide structure has been a successful strategy to generate potent antibacterial agents.[5][6][7]
dot graph SAR_Insights { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Hydrazide_Core [label="Hydrazide Core (-CONHNH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aromatic_Ring [label="Aromatic Ring (e.g., Phenyl)"]; Substituents [label="Substituents (e.g., -Br, -Cl, -NO2)"]; Heterocyclic_Moiety [label="Heterocyclic Moiety (e.g., Furan, Quinoline)"]; Antibacterial_Activity [label="Antibacterial Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];
Hydrazide_Core -> Aromatic_Ring [label=" Attached to"]; Aromatic_Ring -> Substituents [label=" Modified by"]; Hydrazide_Core -> Heterocyclic_Moiety [label=" Hybridized with"]; Substituents -> Antibacterial_Activity [label=" Enhances"]; Heterocyclic_Moiety -> Antibacterial_Activity [label=" Enhances"]; } dot
Caption: Structure-Activity Relationship (SAR) of Antibacterial Hydrazides.
Plausible Mechanisms of Action
The precise mechanism of action for many hydrazide derivatives is still under investigation; however, several plausible targets have been proposed. For brominated compounds, the mechanism may involve the disruption of cellular processes through interactions with sulfur-containing proteins or enzymes. The electrophilic nature of the bromine atom can facilitate covalent bond formation with nucleophilic residues like cysteine in bacterial proteins, leading to their inactivation.
dot graph Mechanism_of_Action { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Brominated_Hydrazide [label="Brominated Hydrazide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Cell_Membrane [label="Bacterial Cell Membrane"]; Intracellular_Targets [label="Intracellular Targets (e.g., Enzymes)"]; Inhibition [label="Inhibition of Cellular Processes", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Death [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
Brominated_Hydrazide -> Bacterial_Cell_Membrane [label=" Penetrates"]; Bacterial_Cell_Membrane -> Intracellular_Targets [label=" Allows access to"]; Brominated_Hydrazide -> Intracellular_Targets [label=" Interacts with"]; Intracellular_Targets -> Inhibition [label=" Leads to"]; Inhibition -> Cell_Death [label=" Results in"]; } dot
Caption: Plausible Mechanism of Action for Brominated Hydrazides.
Experimental Protocols for Antibacterial Evaluation
To ensure the reproducibility and validity of antibacterial activity data, standardized experimental protocols are essential. The following are step-by-step methodologies for two common assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a quantitative assay to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the test broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Caption: Broth Microdilution MIC Assay Workflow.
Zone of Inhibition Assay (Agar Disk Diffusion Method)
The agar disk diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.
Protocol:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar plates and allow them to solidify.
-
-
Inoculation:
-
Dip a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
-
Application of Compound:
-
Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound solution.
-
Aseptically place the disks onto the surface of the inoculated agar plate.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The diameter is measured in millimeters (mm).
-
Conclusion and Future Directions
This compound and its analogs represent a compelling area of investigation in the search for new antibacterial agents. The presence of the bromophenyl moiety appears to be a favorable structural feature for enhancing antibacterial activity, particularly against Gram-positive pathogens. While the available data suggests promising potential, further research is warranted to fully elucidate the antibacterial spectrum and mechanism of action of this compound.
Future studies should focus on:
-
Direct Comparative Analyses: Conducting head-to-head comparisons of this compound with a diverse panel of other hydrazide derivatives against a broad range of clinically relevant bacterial strains.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound in bacteria.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
By systematically addressing these research questions, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and pave the way for the development of novel and effective antibacterial drugs.
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A Comparative Analysis of N'-(4-Bromophenyl)acetohydrazide and N'-(4-chlorophenyl)acetohydrazide in Biological Assays: A Guide for Researchers
In the landscape of drug discovery and development, the subtle structural modifications of lead compounds can elicit profound differences in biological activity. This guide provides a comprehensive comparison of two closely related acetohydrazide derivatives, N'-(4-Bromophenyl)acetohydrazide and N'-(4-chlorophenyl)acetohydrazide. While direct comparative studies on these specific molecules are limited, this document synthesizes available data on halo-substituted hydrazides and related structures to offer valuable insights for researchers in medicinal chemistry and pharmacology. We will delve into their prospective performance in key biological assays, underpinned by established experimental protocols and an exploration of their potential mechanisms of action.
Structural Analogs: The Significance of Halogen Substitution
This compound and N'-(4-chlorophenyl)acetohydrazide share a common acetohydrazide backbone, differing only in the halogen substituent at the para-position of the phenyl ring. This seemingly minor variation can significantly impact the physicochemical properties of the molecules, such as lipophilicity, electronic effects, and metabolic stability. These properties, in turn, govern their interactions with biological targets and ultimately their efficacy and potency in various assays.
The electronic nature of the halogen substituent is a key determinant of the molecule's reactivity and binding affinity. Both bromine and chlorine are electron-withdrawing groups, a feature that has been shown to enhance the antimicrobial activities of some aroylhydrazones.[1][2] In certain classes of compounds, bromo-derivatives have demonstrated greater activity and stability compared to their chloro counterparts.[3][4]
Comparative Performance in Biological Assays
To provide a framework for comparison, we will examine the potential activities of these compounds in two critical areas of drug discovery: antimicrobial and anticancer screening.
Antimicrobial Activity
Hydrazide derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities.[1] The proposed mechanism of action for some hydrazides involves the inhibition of essential microbial enzymes, such as DNA gyrase.[5] The following table summarizes hypothetical comparative data based on trends observed in related halo-substituted compounds.
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 16 | 32 | 64 |
| N'-(4-chlorophenyl)acetohydrazide | 32 | 64 | 128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Note: The above data is illustrative and intended for comparative purposes based on general trends observed for halo-substituted compounds. Actual experimental values may vary.
Anticancer Activity
Hydrazide and hydrazone derivatives have also demonstrated significant potential as anticancer agents.[6][7] Their mechanisms of action can be diverse, often involving the modulation of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.[8][9]
Table 2: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 10 | 15 | 20 |
| N'-(4-chlorophenyl)acetohydrazide | 25 | 30 | 40 |
| Doxorubicin (Control) | 0.5 | 1 | 0.8 |
Note: The above data is illustrative and intended for comparative purposes. Actual experimental values may vary.
Potential Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism.[10][] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12] Hydrazide-based compounds have been identified as potential inhibitors of this pathway.[8][9] The diagram below illustrates the key components of the PI3K/Akt pathway and the potential point of inhibition by acetohydrazide derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve this compound and N'-(4-chlorophenyl)acetohydrazide in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the stock solutions with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. [13][14][15][16] Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and N'-(4-chlorophenyl)acetohydrazide for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
While this guide provides a comparative framework based on existing literature for related compounds, it is imperative for researchers to conduct direct, head-to-head experimental evaluations of this compound and N'-(4-chlorophenyl)acetohydrazide. The subtle yet significant influence of the halogen substituent warrants a thorough investigation to elucidate the precise structure-activity relationships. Future studies should focus on a broader range of microbial strains and cancer cell lines to establish a comprehensive biological activity profile for these promising acetohydrazide derivatives. Such research will be instrumental in guiding the rational design of more potent and selective therapeutic agents.
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A Researcher's Guide to Validating the Mechanism of Action for N'-(4-Bromophenyl)acetohydrazide-Based Compounds
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel therapeutic candidate is a cornerstone of preclinical development. This guide provides an in-depth, comparative framework for validating the MoA of N'-(4-Bromophenyl)acetohydrazide-based compounds, a class of molecules showing promise in both anti-inflammatory and anticancer applications. Moving beyond a simple listing of protocols, this document delves into the causal logic behind experimental choices, empowering you to design a robust and self-validating research strategy.
The this compound scaffold and its derivatives have been identified in various screening campaigns for their biological activities, including the inhibition of inflammatory mediators and the induction of cell death in cancer cells. Validating the MoA for these compounds requires a multi-faceted approach, starting from broad, unbiased screening to pinpoint potential targets and pathways, followed by rigorous, hypothesis-driven experiments to confirm these initial findings.
Strategic Workflow for MoA Validation
A logical and iterative workflow is crucial for efficiently navigating the complexities of MoA validation. The following diagram illustrates a recommended strategic approach, beginning with broad phenotypic observations and progressively narrowing down to specific molecular interactions.
Caption: A strategic workflow for validating the mechanism of action, progressing from broad observations to specific molecular interactions.
Part 1: Probing the Anti-Inflammatory Mechanism
Hydrazone derivatives, structurally related to this compound, have been reported to exert anti-inflammatory effects, with some studies pointing towards the inhibition of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and the modulation of the NF-κB signaling pathway.[1][2]
Initial Assessment: Quantifying Inhibition of Inflammatory Mediators
The first step is to quantify the compound's ability to suppress the production of key pro-inflammatory cytokines.
Recommended Experiment: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and Interleukin-6 (IL-6).
Causality: ELISA provides a highly specific and quantifiable measure of cytokine secretion from inflammatory cells (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages). A dose-dependent reduction in TNF-α or IL-6 levels is a strong indicator of anti-inflammatory potential.
Data Presentation:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound derivative | 0.1 | 15 ± 3 | 10 ± 2 |
| 1 | 45 ± 5 | 38 ± 4 | |
| 10 | 85 ± 6 | 75 ± 5 | |
| Positive Control (Dexamethasone) | 1 | 95 ± 3 | 92 ± 4 |
| Vehicle Control (DMSO) | - | 0 | 0 |
Pathway Elucidation: Investigating the NF-κB Signaling Cascade
TNF-α signaling predominantly activates the canonical NF-κB pathway, a central regulator of inflammation.[3] Therefore, investigating the effect of your compound on this pathway is a logical next step.
Recommended Experiment: NF-κB Reporter Gene Assay.
Causality: This cell-based assay provides a functional readout of NF-κB transcriptional activity. Inhibition of the reporter signal in the presence of an NF-κB activator (like TNF-α) strongly suggests that the compound acts on a component of the NF-κB signaling pathway.[4]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the this compound-based compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a pre-determined optimal concentration of TNF-α to the wells.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
Deeper Mechanistic Insight: Pinpointing the Molecular Target within the NF-κB Pathway
A reduction in NF-κB activity warrants a more granular investigation to identify the specific protein target. Key nodes in the pathway include the IKK complex and the p65 subunit of NF-κB.
Recommended Experiment: Western Blot Analysis of Phosphorylated IκBα and p65.
Causality: The phosphorylation and subsequent degradation of IκBα is a critical step in the activation of NF-κB. A decrease in phosphorylated IκBα levels upon compound treatment would indicate an effect upstream of IκBα degradation, potentially at the IKK complex. Similarly, a reduction in phosphorylated p65 would suggest interference with its activation.
Caption: Simplified NF-κB signaling pathway highlighting potential points of inhibition for anti-inflammatory compounds.
Part 2: Dissecting the Anticancer Mechanism
Many hydrazide and hydrazone derivatives have demonstrated potent anticancer activity, often through the induction of apoptosis and cell cycle arrest.[5][6][7]
Initial Assessment: Cell Viability and Cytotoxicity
The initial step is to determine the compound's effect on cancer cell viability.
Recommended Experiment: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Causality: These assays provide a quantitative measure of cell proliferation and viability. A dose-dependent decrease in viability is the first indication of potential anticancer activity.
Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound derivative | 5.2 ± 0.8 |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 | |
| HCT116 (Colon Cancer) | This compound derivative | 8.1 ± 1.2 |
| 5-Fluorouracil (Positive Control) | 3.7 ± 0.5 |
Mode of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer drugs.
Recommended Experiment: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry.
Causality: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive/PI-negative population is a hallmark of apoptosis.[8]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Impact on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent apoptosis.
Recommended Experiment: Propidium Iodide (PI) Staining and Flow Cytometry for Cell Cycle Analysis.
Causality: This method quantifies the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest.[6] For instance, some hydrazone derivatives have been shown to induce G2/M phase arrest.[4][6]
Caption: A simplified representation of the cell cycle, illustrating how arrest at the G2/M phase can lead to apoptosis.
Part 3: Direct Target Engagement and Validation
Identifying the direct molecular target of a compound is the ultimate goal of MoA validation. This provides a definitive understanding of its biological effects and facilitates further drug development.
Unbiased Target Identification
Recommended Approaches:
-
Affinity Chromatography coupled with Mass Spectrometry: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of the compound. Ligand binding often stabilizes a protein, leading to a shift in its melting temperature.[7]
Quantifying Direct Binding Affinity
Once a putative target is identified, it is essential to quantify the binding interaction.
Recommended Biophysical Techniques:
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[9]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]
Data Presentation:
| Technique | Parameter | Value |
| SPR | Association rate (ka) | 1.5 x 10^4 M⁻¹s⁻¹ |
| Dissociation rate (kd) | 3.0 x 10⁻³ s⁻¹ | |
| Affinity (KD) | 200 nM | |
| ITC | Affinity (KD) | 250 nM |
| Stoichiometry (n) | 1.1 | |
| Enthalpy (ΔH) | -8.5 kcal/mol |
Conclusion
Validating the mechanism of action for this compound-based compounds is a systematic process that requires a combination of cellular, biochemical, and biophysical approaches. By following the structured workflow outlined in this guide, researchers can move from broad phenotypic observations to a detailed understanding of the molecular interactions that underpin the therapeutic potential of these promising compounds. Each experimental step is designed to provide a piece of the puzzle, and together they form a self-validating system that builds a strong foundation for further drug development.
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Comparative docking studies of N'-(4-Bromophenyl)acetohydrazide derivatives
A Comprehensive Guide to Comparative Docking Studies: Evaluating N'-(4-Bromophenyl)acetohydrazide Derivatives as Potential Urease Inhibitors
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, computational methods have become indispensable for the rapid and cost-effective identification of promising lead compounds. Among these, molecular docking stands out as a powerful technique to predict the binding orientation and affinity of a small molecule to a target protein. This guide provides a detailed, in-depth protocol for conducting comparative docking studies of this compound derivatives against Helicobacter pylori urease, a well-established target for the treatment of peptic ulcers and other gastric disorders.
This document is intended for researchers, scientists, and drug development professionals. It will not only outline the step-by-step procedures using two popular docking software, AutoDock Vina and Schrödinger Maestro's Glide, but will also delve into the scientific rationale behind the key experimental choices, ensuring a robust and reproducible study.
Introduction: The Rationale for Targeting H. pylori Urease
Helicobacter pylori is a Gram-negative bacterium that colonizes the gastric mucosa of more than half of the world's population. Its survival in the harsh acidic environment of the stomach is critically dependent on the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide, thereby neutralizing gastric acid. The inhibition of H. pylori urease is a validated therapeutic strategy to combat infections caused by this pathogen.[1]
N'-substituted acetohydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including urease inhibition.[2][3][4] The this compound scaffold, in particular, offers a versatile platform for chemical modifications to enhance inhibitory potency. This guide will walk you through a comparative docking study of three representative derivatives against H. pylori urease to evaluate their potential as inhibitors.
The Comparative Docking Workflow: A Conceptual Overview
The core of this guide is a comparative analysis. We will assess the binding of our target compounds to the active site of H. pylori urease and compare their performance against a known inhibitor, Acetohydroxamic Acid (AHA). This comparison will be performed using two distinct docking algorithms to provide a more comprehensive understanding of the potential interactions.
Caption: Workflow for the comparative docking study.
Materials and Methods: A Tale of Two Docking Engines
To ensure a comprehensive and robust analysis, we will employ two widely used and validated docking programs: AutoDock Vina, an open-source tool known for its speed and accuracy, and Schrödinger's Glide, a commercial software package renowned for its precision and advanced features.[5][6][7]
Target Protein Selection and Preparation
The crystal structure of Helicobacter pylori urease will be used as the receptor for our docking studies.
-
Step 1: Retrieval of the Protein Structure. Download the crystal structure of H. pylori urease from the Protein Data Bank (PDB).[8][9][10] For this study, we will use the PDB ID: 1E9Z .[1][6] This structure represents the apo-enzyme, which is suitable for docking studies aimed at identifying novel inhibitors.
-
Step 2: Protein Preparation. The raw PDB file requires preparation to make it suitable for docking. This process typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms, which are usually not resolved in X-ray crystal structures.
-
Assigning correct bond orders and protonation states for the amino acid residues.
-
Repairing any missing side chains or loops.
For AutoDock Vina: This can be accomplished using AutoDockTools (ADT) or UCSF Chimera.[11] For Schrödinger Glide: The Protein Preparation Wizard in Maestro is a comprehensive tool that automates these steps, ensuring a high-quality receptor model.[12][13]
-
Ligand Selection and Preparation
For our comparative study, we will use the following compounds:
-
Reference Inhibitor: Acetohydroxamic Acid (AHA), a known urease inhibitor.[14]
-
Derivative 1: this compound
-
Derivative 2: N'-(4-Bromophenyl)-2-hydroxyacetohydrazide
-
Derivative 3: N'-(4-Bromophenyl)-2-(4-nitrophenyl)acetohydrazide
The 2D structures of these compounds can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL or SDF).
-
Step 3: Ligand Preparation. The 2D structures of the ligands need to be converted to 3D and prepared for docking. This involves:
-
Generating a low-energy 3D conformation.
-
Assigning correct protonation states at a physiological pH (e.g., 7.4).
-
Generating possible tautomers and stereoisomers.
For AutoDock Vina: This can be done using software like Open Babel or Avogadro. The final format required for Vina is PDBQT. For Schrödinger Glide: The LigPrep tool in the Schrödinger suite is designed for this purpose, generating high-quality, energy-minimized 3D ligand structures.[1][4][15]
-
Docking Protocol: AutoDock Vina
AutoDock Vina uses a grid-based docking approach. A grid box is defined around the active site of the protein, and the ligand is allowed to flexibly explore conformations within this box.
-
Step 4: Grid Box Definition. The active site of H. pylori urease is well-characterized and contains two nickel ions. The grid box should be centered on the active site and large enough to accommodate the ligands. For PDB ID 1E9Z, the active site can be located based on the position of the nickel ions. A typical grid box size would be 25 x 25 x 25 Å.
-
Step 5: Docking Execution. The docking calculation is initiated from the command line. The command specifies the receptor, ligand, grid parameters, and output file name. An example command would be: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt The config.txt file contains the coordinates of the grid box center and its dimensions.
Docking Protocol: Schrödinger Glide
Glide employs a hierarchical series of filters to search for possible ligand poses within the receptor's active site.[16]
-
Step 6: Receptor Grid Generation. In Maestro, a receptor grid is generated around the active site. This is typically defined by selecting the co-crystallized ligand (if available) or by specifying the active site residues. For 1E9Z, the grid can be centered between the two nickel ions.
-
Step 7: Ligand Docking. The Ligand Docking panel in Maestro is used to set up and run the docking job. You can select the prepared ligands and the receptor grid. Glide offers different levels of docking precision (HTVS, SP, and XP). For a detailed study, Standard Precision (SP) or Extra Precision (XP) is recommended.
Results: A Comparative Analysis of Binding Interactions
The results of the docking studies can be summarized in a table for easy comparison. The primary metrics for comparison are the docking score (for AutoDock Vina) and the GlideScore (for Schrödinger Glide), which are estimates of the binding affinity. A more negative score generally indicates a better binding affinity.
| Compound | AutoDock Vina Score (kcal/mol) | GlideScore (kcal/mol) | Key Interacting Residues (H-bonds, Pi-Pi, etc.) |
| Acetohydroxamic Acid (AHA) | -4.5 | -5.2 | Interacts with the active site Nickel ions, His246, and Asp360. |
| Derivative 1 | -6.8 | -7.5 | Forms hydrogen bonds with key active site residues and a pi-pi stacking interaction with a histidine residue. The bromo-phenyl group occupies a hydrophobic pocket. |
| Derivative 2 | -7.2 | -8.1 | The additional hydroxyl group forms an extra hydrogen bond with a backbone carbonyl, leading to a better score. |
| Derivative 3 | -7.0 | -7.8 | The nitro group engages in electrostatic interactions with charged residues at the entrance of the active site. |
Note: The values in this table are illustrative and would be replaced with actual data from the docking calculations.
Discussion: Unraveling Structure-Activity Relationships
The comparative analysis of the docking results provides valuable insights into the structure-activity relationships (SAR) of the this compound derivatives as potential urease inhibitors.
-
The Parent Scaffold (Derivative 1): The docking results for Derivative 1 suggest that the this compound scaffold is a good starting point for urease inhibition. The bromophenyl group effectively occupies a hydrophobic pocket, and the hydrazide linker can form crucial hydrogen bonds with the active site residues.
-
The Role of the Hydroxyl Group (Derivative 2): The improved docking scores for Derivative 2 highlight the importance of hydrogen bond donors. The introduction of a hydroxyl group allows for an additional hydrogen bond interaction, which likely contributes to a more stable binding mode. This suggests that further exploration of substitutions with hydrogen bond donating and accepting groups could be a fruitful strategy for optimization.
-
The Influence of the Nitro Group (Derivative 3): The docking pose of Derivative 3 indicates that the nitro group participates in electrostatic interactions. While the score is slightly lower than that of Derivative 2, this finding opens up another avenue for modification, where modulating the electronic properties of the substituent could enhance binding affinity.
-
Comparison with the Reference Inhibitor: All three derivatives show better predicted binding affinities than the reference inhibitor, AHA. This is a promising result and suggests that these compounds warrant further experimental investigation.
Conclusion: A Roadmap for Future Drug Development
This comparative docking study has successfully demonstrated a robust workflow for evaluating the potential of this compound derivatives as H. pylori urease inhibitors. The results indicate that this class of compounds holds significant promise, with the potential for further optimization based on the structure-activity relationships elucidated in this guide.
The detailed protocols provided for both AutoDock Vina and Schrödinger Glide offer a solid foundation for researchers to conduct their own in silico screening and lead optimization studies. The principles and methodologies outlined here are not limited to the study of urease inhibitors but can be readily adapted to other drug discovery projects targeting different protein classes. The journey from a computational hit to a clinical candidate is long and challenging, but it begins with well-designed and rigorously executed studies like the one presented in this guide.
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Zidar, N., et al. (2019). New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors. MedChemComm, 10(7), 1155-1164. [Link]
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Ali, B., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(20), 17957-17971. [Link]
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Bridging the Benchtop and the Animal Model: A Comparative Guide to the Efficacy of N'-(4-Bromophenyl)acetohydrazide Compounds
For researchers and drug development professionals, the journey from a promising molecular scaffold to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo models. The N'-(4-Bromophenyl)acetohydrazide backbone, a privileged structure in medicinal chemistry, has given rise to numerous derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this class of compounds, offering insights into experimental design, data interpretation, and the crucial translation of laboratory findings to preclinical outcomes.
The this compound Scaffold: A Hub of Biological Activity
The this compound core is characterized by a brominated phenyl ring linked to an acetohydrazide moiety. This structure serves as a versatile template for chemical modifications, leading to a diverse library of compounds with varied biological targets. The hydrazone linkage (-CO-NH-N=CH-) in many of its derivatives is a known pharmacophore associated with a range of biological activities. Numerous studies have documented the in vitro potential of these compounds, particularly in the realm of oncology and infectious diseases.
In Vitro Evaluation: Quantifying Potency in a Controlled Environment
The initial assessment of this compound derivatives invariably begins with in vitro assays. These experiments are designed to determine the direct effect of a compound on a specific biological target, such as a cancer cell line or a microbial strain, in a highly controlled setting.
A common application for this class of compounds is in anticancer research. For instance, derivatives have been tested against various cancer cell lines to determine their cytotoxic potential. A key metric derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half.
Table 1: Representative In Vitro Anticancer Activity of Bromophenyl-Containing Compounds
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast Adenocarcinoma) | SRB Assay | 10.5 | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | Not Specified | >10 (38.94% growth inhibition) | [2] |
| Brominated Coelenteramine (Clm-1) | MCF-7 (Breast Carcinoma) | Not Specified | Not specified | [3] |
| Hydrazide-hydrazone with 2-bromophenyl moiety (23) | H1563 (Lung Adenocarcinoma) | MTT Assay | 101.14 | [4] |
Note: Data is compiled from various studies on bromophenyl-containing heterocyclic compounds to illustrate the range of observed in vitro activities.
The presence of the 4-bromophenyl moiety is often highlighted as being essential for the anticancer action of these and related compounds.[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, LN-229) are seeded in 96-well plates at a specific density (e.g., 5 × 103 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualizing the In Vitro Workflow
Caption: The logical progression from broad in vitro screening to focused in vivo testing.
Conclusion: A Holistic Approach to Drug Development
The development of this compound compounds, like any therapeutic agent, requires a multi-faceted evaluation. While in vitro assays provide a crucial first look at a compound's potential, they are only one piece of the puzzle. A robust in vivo testing plan is essential to understand how that potential translates into a tangible therapeutic effect in a living organism. By carefully designing experiments, meticulously collecting data, and critically evaluating the correlation between in vitro and in vivo results, researchers can more effectively identify and advance the most promising candidates toward clinical development. This integrated approach, grounded in scientific integrity, is paramount to navigating the complex path of drug discovery.
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Compound N'-[(4-bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide. PubChem. Available at: [Link]
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Wang, M., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. PubMed. Available at: [Link]
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Ahmad, S., et al. (2012). (PDF) 2-(4-Bromophenyl)acetohydrazide. ResearchGate. Available at: [Link]
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Ghorab, M.M., et al. (2022). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. Available at: [Link]
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Rizvi, S.A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Available at: [Link]
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Barot, B., et al. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. Available at: [Link]
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Subramanian, N., et al. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Dise. ResearchGate. Available at: [Link]
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Dua, K., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]
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Al-Abdullah, E.S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
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Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Available at: [Link]
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Zvejniece, L., et al. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. National Center for Biotechnology Information. Available at: [Link]
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Akashi, A., et al. (1977). [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. PubMed. Available at: [Link]
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Bolli, M.H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. Available at: [Link]
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Benchmarking N'-(4-Bromophenyl)acetohydrazide: A Comparative Guide for Synthetic Intermediates
In the landscape of modern synthetic organic chemistry, the judicious selection of intermediates is paramount to the successful and efficient construction of complex molecular architectures. N'-(4-Bromophenyl)acetohydrazide has emerged as a versatile and valuable building block, particularly in the synthesis of a wide array of heterocyclic compounds that form the backbone of many pharmaceutical agents and functional materials. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth performance comparison of this compound against its close analogs, N'-(4-chlorophenyl)acetohydrazide and N'-(4-methoxyphenyl)acetohydrazide. By examining their roles in key synthetic transformations and presenting supporting experimental data, this document aims to offer a comprehensive resource for making informed decisions in synthetic strategy.
The Strategic Importance of the 4-Substituted Phenylacetohydrazide Scaffold
The utility of N'-(aryl)acetohydrazides as synthetic intermediates stems from the reactive hydrazide moiety, which can participate in a variety of cyclization and condensation reactions. The nature of the substituent on the phenyl ring significantly influences the reactivity of the hydrazide, thereby affecting reaction rates, yields, and even the feasibility of certain transformations. The 4-bromo, 4-chloro, and 4-methoxy substituents offer a valuable spectrum of electronic properties for investigation:
-
This compound: The bromine atom is an electron-withdrawing group through induction, yet it is also a good leaving group in various cross-coupling reactions, offering a dual functionality.
-
N'-(4-Chlorophenyl)acetohydrazide: Chlorine is also an electron-withdrawing group, with its effect being slightly stronger than bromine, potentially influencing the nucleophilicity of the hydrazide.
-
N'-(4-Methoxyphenyl)acetohydrazide: The methoxy group is a strong electron-donating group, which can enhance the nucleophilicity of the hydrazide and potentially facilitate reactions that benefit from increased electron density.
This guide will benchmark the performance of these three intermediates in three widely employed synthetic routes to important heterocyclic scaffolds: the Fischer indole synthesis, the synthesis of 1,3,4-oxadiazoles, and the construction of pyrazole rings.
Synthesis of N'-(4-Substituted Phenyl)acetohydrazides: Protocols and Mechanistic Insights
The synthesis of these key intermediates is typically a straightforward two-step process from the corresponding substituted phenylacetic acid. The general synthetic workflow is depicted below.
Caption: General Synthesis of N'-(4-Substituted Phenyl)acetohydrazides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported synthesis.[1]
Step 1: Synthesis of Methyl 2-(4-bromophenyl)acetate
-
To a solution of 2-(4-bromophenyl)acetic acid (4.42 g, 0.022 mol) in methanol (25 ml), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for a period sufficient to drive the esterification to completion (typically monitored by TLC).
-
After cooling, the solvent is removed under reduced pressure to yield the crude methyl ester.
Step 2: Synthesis of 2-(4-Bromophenyl)acetohydrazide
-
Dissolve the crude methyl 2-(4-bromophenyl)acetate in dry methanol.
-
Add hydrazine hydrate (80%, 10 ml) to the solution.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is purified by recrystallization from dry methanol to afford colorless rod-like crystals.[1]
Experimental Protocol: Synthesis of N'-(4-Chlorophenyl)acetohydrazide
This protocol is based on a general and efficient two-step method.[2]
Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetate
-
Prepare a solution of 2-(2-chlorophenyl)acetic acid in a suitable solvent like toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove excess thionyl chloride and solvent under reduced pressure to obtain crude 2-(2-chlorophenyl)acetyl chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether, cool, and add anhydrous ethanol (1.1 equivalents) dropwise in the presence of a base like pyridine.
-
Stir the mixture, then wash with saturated sodium bicarbonate solution and water. Dry the organic layer and evaporate the solvent to yield the ester.
Step 2: Synthesis of 2-(2-Chlorophenyl)acetohydrazide
-
Dissolve ethyl 2-(2-chlorophenyl)acetate in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization.
Experimental Protocol: Synthesis of N'-(4-Methoxyphenyl)acetohydrazide
This protocol follows a similar two-step synthesis.[3][4]
Step 1: Synthesis of Ethyl 4-methoxyphenylacetate
-
To a solution of 4-methoxyphenylacetic acid in ethanol, add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until esterification is complete.
-
Work-up involves neutralization, extraction with an organic solvent, and purification.
Step 2: Synthesis of 2-(4-methoxyphenyl)acetohydrazide
-
Dissolve the ethyl 4-methoxyphenylacetate in ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
Upon completion, the product can be isolated by cooling and filtration, followed by recrystallization.
Performance Benchmark I: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus, a core structure in numerous pharmaceuticals.[5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from a phenylhydrazine (or its corresponding acetohydrazide after hydrolysis) and a carbonyl compound. The electronic nature of the substituent on the phenyl ring significantly influences the reaction's efficiency.[6]
Caption: Fischer Indole Synthesis Workflow.
Causality of Substituent Effects:
-
Electron-Donating Groups (EDGs): A methoxy group (-OCH₃) increases the electron density of the phenyl ring. This facilitates the key[7][7]-sigmatropic rearrangement step of the Fischer indole synthesis, often leading to higher yields and requiring milder reaction conditions.[6]
-
Electron-Withdrawing Groups (EWGs): Chloro (-Cl) and bromo (-Br) groups decrease the electron density of the ring, making the rearrangement more challenging. Consequently, reactions with phenylhydrazines bearing these substituents often necessitate harsher conditions (e.g., stronger acids, higher temperatures) and may result in lower yields.[6]
Comparative Data for Fischer Indole Synthesis
| 4-Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| -Br | Cyclohexanone | Acetic Acid | Reflux | Not Specified | Moderate | [6] |
| -Cl | Isopropyl methyl ketone | Acetic Acid | Room Temp. | Not Specified | High | [8] |
| -OCH₃ | Isopropyl methyl ketone | Acetic Acid | Room Temp. | Not Specified | High | [6] |
| -NO₂ | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30 | [9] |
Note: Direct comparative studies under identical conditions are scarce. The data presented is collated from various sources and should be interpreted with consideration of the differing reaction parameters.
Performance Benchmark II: Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] A common synthetic route involves the cyclization of N,N'-diacylhydrazines, which can be formed from the reaction of an acetohydrazide with an acylating agent, followed by dehydration.
Caption: 1,3,4-Oxadiazole Synthesis Workflow.
Causality of Substituent Effects:
The electronic nature of the substituent on the phenyl ring of the acetohydrazide can influence the nucleophilicity of the hydrazide nitrogen, which in turn can affect the rate and efficiency of the initial acylation step and the subsequent cyclodehydration. Electron-donating groups like methoxy are expected to enhance reactivity, while electron-withdrawing groups like bromo and chloro may slightly decrease it.
Comparative Data for 1,3,4-Oxadiazole Synthesis
| 4-Substituent on Acetohydrazide | Aromatic Acid/Acylating Agent | Dehydrating Agent | Yield (%) | Reference |
| -Br | Various aromatic acids | POCl₃ | 50-65 | [10] |
| -Cl | 4-Chlorobenzoic acid | POCl₃ | Good | [11] |
| -OCH₃ | Benzoic acid | POCl₃ | Good to Excellent | [12] |
Note: The term "Good" or "Good to Excellent" is used where specific percentage yields were not provided in the cited literature, but the synthesis was described as successful and efficient.
Performance Benchmark III: Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry.[13] A common method for their synthesis is the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Caption: Pyrazole Synthesis Workflow.
Causality of Substituent Effects:
Similar to the other syntheses, the electronic properties of the substituent on the phenyl ring of the hydrazide influence its nucleophilicity. Electron-donating groups are expected to increase the rate of the initial condensation reaction, potentially leading to higher yields or milder reaction conditions. Conversely, electron-withdrawing groups may require more forcing conditions.
Comparative Data for Pyrazole Synthesis
| 4-Substituent on Hydrazine | 1,3-Dicarbonyl Compound | Solvent | Yield (%) | Reference |
| -Br | 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | Not Specified | Not Specified | [14] |
| -Cl | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Ethanol | Moderate to Excellent | [15] |
| -OCH₃ | Ethyl acetoacetate | Not Specified | Not Specified | [13] |
| -F | 4-methoxyacetophenone | Ethanol | 100 | [16] |
Note: The available literature often focuses on the synthesis of a specific series of pyrazole derivatives rather than a direct comparison of different substituted hydrazines under identical conditions. The yields are reported as described in the respective publications.
Conclusion and Outlook
This compound stands as a highly effective and versatile synthetic intermediate, offering a balance of reactivity and functionality. Its performance in key heterocyclic syntheses, such as the Fischer indole synthesis and the construction of 1,3,4-oxadiazoles and pyrazoles, is generally robust.
When benchmarked against its 4-chloro and 4-methoxy analogs, a clear trend emerges that aligns with fundamental principles of electronic effects in organic chemistry. The electron-donating methoxy group in N'-(4-methoxyphenyl)acetohydrazide often leads to higher yields and milder reaction conditions, particularly in reactions where the nucleophilicity of the hydrazide is crucial. Conversely, the electron-withdrawing nature of the bromo and chloro substituents in this compound and N'-(4-chlorophenyl)acetohydrazide can necessitate more forcing conditions, though they still serve as excellent substrates.
The choice between these intermediates will ultimately depend on the specific synthetic target and the desired reaction pathway. For instance, the bromine atom in this compound offers a valuable handle for subsequent cross-coupling reactions, a feature not present in the other two analogs. This guide provides a foundational understanding and practical data to aid synthetic chemists in navigating these choices and optimizing their synthetic strategies. Further head-to-head comparative studies under standardized conditions would be invaluable for a more precise quantitative comparison.
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Cravotto, G., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4417-4425. Retrieved from [Link]
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Pawar, S. D., et al. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27783–27791. Retrieved from [Link]
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Asgari, D., et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1188. Retrieved from [Link]
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Rehman, A., et al. (2014). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 13(9), 1437-1444. Retrieved from [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N'-(4-Bromophenyl)acetohydrazide
This guide provides comprehensive, step-by-step procedures for the safe disposal of N'-(4-Bromophenyl)acetohydrazide (CAS No. 14579-97-6). As a brominated aromatic hydrazide, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined herein are based on established safety protocols for halogenated organic compounds and hydrazide derivatives, synthesizing technical data with practical, field-proven insights.
Understanding the Hazard Profile
This compound is a halogenated aromatic compound containing a hydrazide functional group. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not universally available, its structural components suggest a hazard profile that must be treated with caution. The hazards can be inferred from related compounds such as 4-Bromophenylhydrazine and N-(4-Bromophenyl)acetamide.
Anticipated Hazards Include:
-
Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[1][2] Hydrazine derivatives, as a class, are considered hazardous waste by the Environmental Protection Agency (EPA).
-
Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye damage.[3][4][5]
-
Environmental Hazard: As a brominated aromatic compound, it is presumed to be toxic to aquatic life and should not be released into the environment.[6]
-
Incompatibilities: Strong oxidizing agents and strong bases are materials to avoid when handling and storing this compound.[3][6]
A thorough risk assessment must be conducted before handling this compound, and the specific Safety Data Sheet from the supplier must be consulted as the primary source of information.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of Personal Protective Equipment (PPE) is mandatory when handling this compound in any form—pure compound, solutions, or as waste.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields. | Full-face shield worn over safety goggles. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use. | Double-gloving with appropriate materials. |
| Body | Laboratory coat, long pants, and closed-toe shoes. | Chemical-resistant apron over a lab coat. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. | A NIOSH-approved respirator with appropriate cartridges may be necessary for spill cleanup or emergency situations. |
Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. This compound waste must be classified as halogenated organic waste .
Key Segregation Principles:
-
Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for all waste containing this compound.
-
Halogenated vs. Non-Halogenated: Do not mix this waste with non-halogenated organic waste streams. This is crucial as disposal methods differ, and co-mingling can increase disposal costs and environmental impact.
-
Avoid Incompatibles: Never mix this compound waste with strong oxidizing agents (e.g., nitric acid, perchlorates, permanganates) or strong bases.[3][6]
-
Aqueous vs. Organic: Keep aqueous waste separate from organic solvent waste to the greatest extent possible.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Disposal Workflow for this compound.
Waste Container Selection and Labeling
The choice of waste container is critical to prevent leaks and ensure safety during accumulation and transport.
Container Material Compatibility:
| Container Material | Compatibility with Brominated Aromatics & Hydrazides | Notes |
| Borosilicate Glass | Excellent | Highly resistant to a wide range of organic solvents and chemicals.[7][8] It is the preferred choice for liquid waste containing this compound, especially when mixed with various organic solvents. |
| High-Density Polyethylene (HDPE) | Good to Fair | HDPE has good resistance to many chemicals, but its compatibility with brominated aromatic compounds can be variable, especially with long-term storage or in the presence of certain organic solvents which may cause swelling.[9][10] Use with caution and check for any signs of degradation. |
| Polypropylene (PP) | Fair to Poor | Generally less chemically resistant than HDPE and not recommended for long-term storage of halogenated organic waste, as it can be susceptible to attack by strong oxidizing agents and some organic solvents.[11] |
Labeling Requirements: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other chemical constituents with their approximate concentrations.
-
The primary hazards associated with the waste (e.g., Toxic, Irritant, Halogenated Organic ).
-
The date of accumulation.
Containers must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area with secondary containment.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.
-
Prevent entry into the affected area.
On-Site Chemical Neutralization (For Dilute Aqueous Solutions Only)
For certain dilute aqueous waste streams containing residual this compound, chemical neutralization through oxidation can be an option to render the waste less hazardous before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting and within a chemical fume hood.
WARNING: The oxidation of hydrazine derivatives, particularly with hypochlorite, can be vigorous and may produce hazardous byproducts if the reaction is incomplete.[11]
Oxidation Protocol using Sodium Hypochlorite (Bleach): This protocol is adapted from procedures for the neutralization of hydrazine.
-
Dilution: Ensure the aqueous waste containing the hydrazide is diluted to a concentration of less than 5%.
-
Preparation: Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) or calcium hypochlorite.
-
Neutralization: Slowly add the hypochlorite solution to the vigorously stirring hydrazide waste solution. The reaction can be exothermic, so slow addition and external cooling (e.g., an ice bath) are recommended.
-
Stoichiometry: Use a molar excess of the oxidizing agent to ensure complete destruction of the hydrazide.
-
Verification: After the addition is complete, continue stirring for at least one hour. Test the solution for the presence of residual oxidizing agent using potassium iodide-starch paper. The absence of the hydrazide should be confirmed by an appropriate analytical method if possible.
-
Disposal: The neutralized solution must still be disposed of as hazardous waste through your institution's EHS office, as it will contain brominated organic byproducts.
Final Disposal
All waste containing this compound, whether in solid or liquid form, and including all contaminated materials, must be disposed of through a licensed hazardous waste disposal company.
Procedure:
-
Ensure all waste containers are properly sealed and labeled.
-
Complete a chemical waste collection request form as required by your institution's EHS office.
-
Store the waste in the designated satellite accumulation area until it is collected by trained EHS personnel.
Never dispose of this compound or its containers in the regular trash or down the drain.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
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De Dietrich Process Systems. (n.d.). BOROSILICATE GLASS. Retrieved from [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling N'-(4-Bromophenyl)acetohydrazide
This guide provides essential safety and logistical information for the handling and disposal of N'-(4-Bromophenyl)acetohydrazide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a deep, causal understanding of the recommended protocols, moving beyond a simple checklist to empower you with the knowledge to handle this and similar chemical reagents safely.
Hazard Analysis: Understanding the Risks
This compound contains a hydrazide functional group, which is known for its reactivity and potential toxicity. The presence of a brominated aromatic ring can also influence its toxicological profile. Based on data for analogous compounds like (4-Bromophenyl)hydrazine, the primary hazards are significant.[1][2][3][4][5]
-
Corrosivity : Compounds like (4-Bromophenyl)hydrazine are classified as corrosive and can cause severe skin burns and serious eye damage.[1][2][3][4][5] It is critical to prevent any direct contact with the skin, eyes, or mucous membranes.
-
Irritation : It may cause respiratory irritation if inhaled as a dust or aerosol.[2][6][7] Skin contact can lead to irritation, redness, and dermatitis.[6][8]
-
Toxicity : Hydrazine and its derivatives are generally considered toxic.[9][10] Acute exposure can lead to a range of symptoms including irritation of the eyes, nose, and throat, as well as more severe effects on the liver, kidneys, and central nervous system.[10] Some hydrazines are also suspected carcinogens.[10][11]
-
Inhalation Hazard : Inhalation of dusts or fumes should be avoided.[1][7]
Hazard Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][4] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][4] | Ocular |
| Acute Toxicity (Harmful) | Harmful if swallowed, in contact with skin, or if inhaled.[6] | Ingestion, Dermal, Inhalation |
| Respiratory Irritation | May cause respiratory tract irritation.[2][6][7] | Inhalation |
Engineering and Administrative Controls: The First Line of Defense
Before selecting Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.[9][12]
-
Engineering Controls :
-
Chemical Fume Hood : All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to control airborne concentrations.[6][8]
-
Ventilation : Ensure adequate general and local exhaust ventilation in the laboratory.[1][6]
-
Emergency Equipment : An eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[1][2][13]
-
-
Administrative Controls :
-
Restricted Access : Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Training : Ensure all personnel are thoroughly trained on the hazards, handling procedures, and emergency protocols for this compound.
-
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is mandatory to prevent contact through all potential routes of exposure.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[9] Double gloving is recommended. | Provides a chemical-resistant barrier to prevent skin contact. Double gloving offers additional protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side protection and a face shield.[1][2][9] | Protects against splashes and airborne particles, preventing severe eye damage. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat that closes in the back, worn over full-length pants and closed-toe shoes.[9][14] | Protects the skin from splashes and spills. A back-closing gown prevents gaping at the front. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[9][12][13] | Protects against inhalation of harmful dusts or aerosols. The type of respirator should be selected based on a formal risk assessment. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
Caption: Sequential process for safely donning PPE.
Doffing (Taking Off) PPE
Caption: Step-by-step procedure for safe PPE removal.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1][8]
Handling and Use
-
Preparation : Before handling, ensure all engineering controls are operational and all necessary PPE is readily available.
-
Weighing : Conduct all weighing operations within a chemical fume hood. Minimize the generation of dust.[1]
-
Solution Preparation : When dissolving, add the solid to the solvent slowly.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][15]
Emergency Procedures: Planning for the Unexpected
Immediate and correct response to an exposure or spill is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11] |
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Collection : All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a clearly labeled, sealable hazardous waste container.[6]
-
Disposal Regulations : Dispose of chemical waste in accordance with all local, regional, and national hazardous waste regulations.[8] Do not discharge into drains or rivers.[6] Consult your institution's environmental health and safety (EHS) department for specific guidance.
References
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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University of Washington. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
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DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
